molecular formula C20H24N2 B1670660 (+-)-Dimethindene CAS No. 5636-83-9

(+-)-Dimethindene

Numéro de catalogue: B1670660
Numéro CAS: 5636-83-9
Poids moléculaire: 292.4 g/mol
Clé InChI: MVMQESMQSYOVGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethindene (often used as the maleate salt, CAS 3614-69-5) is a first-generation, selective histamine H1 receptor antagonist . It blocks the action of endogenous histamine, providing a foundational mechanism for studying allergic responses and inflammation . Its research applications include investigating models of seasonal allergic rhinitis, pruritus, and anaphylaxis . Beyond its primary action, Dimethindene exhibits a unique pharmacological profile as a muscarinic M2 receptor antagonist, making it a valuable tool for probing receptor subtype specificity and function . The (S)-(+)-enantiomer is primarily responsible for M2 antagonism, while the (R)-(-)-enantiomer is the eutomer for H1 receptor binding, allowing for sophisticated study design in stereochemistry and drug action . This reagent is for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling information.

Propriétés

IUPAC Name

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMQESMQSYOVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3614-69-5 (maleate)
Record name Dimetindene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9022942
Record name Dimethindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethindene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5636-83-9
Record name (±)-Dimethindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5636-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimetindene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetindene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimetindene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimethindene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to (+-)-Dimethindene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to the first-generation antihistamine, (+-)-Dimethindene.

Chemical Identity and Structure

This compound is a racemic mixture of the (R)-(-) and (S)-(+) enantiomers. It is a substituted indene derivative classified as an alkylamine antihistamine.

  • IUPAC Name : N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine[1]

  • CAS Number : 5636-83-9 (for the racemic base)[1]

  • Molecular Formula : C₂₀H₂₄N₂[1]

  • Synonyms : Dimetindene, Dimethpyrindene[1]

The compound is often formulated as a maleate salt:

  • CAS Number (Maleate) : 3614-69-5[2]

  • Molecular Formula (Maleate) : C₂₄H₂₈N₂O₄[2]

Physicochemical Properties

The physicochemical properties of this compound and its maleate salt are summarized below. These properties are crucial for formulation development and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 292.42 g/mol [1][3]
Molecular Weight (Maleate) 408.49 g/mol [2][3][4]
Melting Point (Maleate) 159-161 °C[5]
Water Solubility ((S)-(+)-enantiomer maleate) 2 mg/mL
Topological Polar Surface Area (Maleate) 90.7 Ų[2][4]
Hydrogen Bond Donor Count (Maleate) 2[4]
Hydrogen Bond Acceptor Count (Maleate) 6[4]
Rotatable Bond Count (Maleate) 7[4]

Pharmacological Properties

This compound is a selective histamine H1 receptor antagonist and also exhibits anticholinergic properties through its action on muscarinic receptors.[1] The pharmacological activity is stereoselective. The (R)-(-)-enantiomer is primarily responsible for the antihistaminic activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1]

Mechanism of Action

Histamine H1 Receptor Antagonism: Dimethindene competitively binds to histamine H1 receptors on effector cells, preventing the action of endogenous histamine.[1] This blockade mitigates the symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and pruritus.

Muscarinic Receptor Antagonism: Dimethindene, particularly the (S)-(+)-enantiomer, acts as an antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[1] This anticholinergic activity contributes to some of its side effects, such as dry mouth.

Receptor Binding Affinity

The binding affinities of Dimethindene and its enantiomers for various receptors have been determined through radioligand binding assays.

LigandReceptorParameterValueSource
This compound Histamine H1Ki1.5 nM[6]
Muscarinic M1Ki64 nM[6]
Serotonin 5-HT2AKi2,400 nM[6]
(S)-(+)-Dimethindene Histamine H1pKi7.16[7][8]
Muscarinic M1pKi6.72[8]
Muscarinic M2pKi7.52[7][8]
Muscarinic M3pKi--
Muscarinic M4pKi--
Muscarinic M5pKi--

Pharmacokinetics

Pharmacokinetic data for orally administered Dimethindene in healthy volunteers are presented below.

ParameterValueSource
Bioavailability (Oral) ~70%-
Time to Peak Plasma Concentration (Tmax) 2 hours-
Elimination Half-Life (t½) ~6 hours-
Plasma Protein Binding ~90%-
Metabolism Hydroxylation and methoxylation-
Excretion Biliary and urinary routes-

Signaling Pathways

Dimethindene exerts its effects by modulating specific signal transduction pathways downstream of the histamine H1 and muscarinic M2 receptors.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Antagonism by Dimethindene blocks this cascade, preventing the cellular responses associated with allergic reactions.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Dimethindene Dimethindene Dimethindene->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Allergic Response (Inflammation, Pruritus) PKC->Response Leads to M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R Muscarinic M2 Receptor (GPCR) ACh->M2R Activates S_Dimethindene (S)-Dimethindene S_Dimethindene->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., decreased heart rate) cAMP->Response Mediates H1_Binding_Assay_Workflow prep 1. Membrane Preparation Thaw and resuspend H1R-expressing cell membranes in ice-cold assay buffer. setup 2. Assay Setup (96-well plate) - Total Binding: Membranes + Buffer + [³H]mepyramine - Non-specific: Membranes + Mianserin + [³H]mepyramine - Competitive: Membranes + Dimethindene + [³H]mepyramine prep->setup incubation 3. Incubation Incubate at 25°C for 60 minutes with gentle agitation. setup->incubation filtration 4. Filtration Rapidly filter plate contents through glass fiber filters to separate bound and free radioligand. incubation->filtration wash 5. Washing Wash filters multiple times with ice-cold assay buffer. filtration->wash counting 6. Scintillation Counting Quantify radioactivity retained on the filters. wash->counting analysis 7. Data Analysis Calculate IC50 and Ki values using non-linear regression. counting->analysis Synthesis_Workflow start Diethyl Malonate step1 Alkylation with Benzyl Chloride start->step1 intermediate1 Benzyl Malonic Diethyl Ester step1->intermediate1 step2 Alkylation with 2-chloro-N,N-dimethylethan-1-amine intermediate1->step2 intermediate2 Tertiary Amine Intermediate step2->intermediate2 step3 Saponification intermediate2->step3 intermediate3 Amino Diacid step3->intermediate3 step4 Cyclization with Polyphosphoric Acid intermediate3->step4 intermediate4 Indanone Derivative step4->intermediate4 step5 Addition of 2-ethylpyridine intermediate4->step5 intermediate5 Tertiary Alcohol step5->intermediate5 step6 Dehydration intermediate5->step6 end This compound step6->end

References

An In-depth Technical Guide on the Mechanism of Action of (+-)-Dimethindene as an H1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (+-)-Dimethindene, a first-generation H1 receptor antagonist. It delves into its molecular interactions with the histamine H1 receptor, the consequential effects on downstream signaling pathways, and its functional consequences both in vitro and in vivo. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a selective H1 receptor antagonist used in the symptomatic treatment of various allergic conditions, including urticaria, allergic rhinitis, and pruritus.[1] As a first-generation antihistamine, it is known to possess anticholinergic properties and can cross the blood-brain barrier, potentially leading to sedative effects.[1][2] This guide will focus on the core mechanism of action of this compound as an H1 antagonist, providing a detailed examination of its pharmacological properties.

Molecular Mechanism of Action

Interaction with the Histamine H1 Receptor

The primary mechanism of action of this compound is its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1]

Inverse Agonism: Most H1 antagonists, including likely Dimethindene, function as inverse agonists rather than neutral antagonists.[3] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist like histamine.[4][5] Inverse agonists bind to and stabilize the inactive conformation of the H1 receptor, thereby reducing its basal signaling activity.[3] This is a key aspect of their therapeutic effect, as it not only blocks the action of histamine but also suppresses the baseline activity of the receptor.[6]

Binding Affinity: this compound demonstrates high affinity for the histamine H1 receptor. The binding affinity is a critical determinant of its potency.

Nature of Antagonism

There is evidence suggesting that the antagonism of the H1 receptor by Dimethindene may not be purely competitive. One study on the histamine-stimulated guinea-pig ileum reported a very marked depression of the maximum response at a concentration of 10

8^{-8}−8
M, which is characteristic of non-competitive antagonism.[7][8] This study also found that the more active (-)-isomer of Dimethindene exhibits a potent, non-competitive H1 histamine antagonist effect, while the less potent (+)-isomer shows "classical" competitive antagonism.[7][8] Further investigation using Schild plot analysis would be necessary to definitively characterize the nature of antagonism of the racemic mixture and its individual enantiomers across different experimental systems.

Impact on Downstream Signaling Pathways

Histamine H1 receptors are coupled to the Gq/11 family of G-proteins.[9] Antagonism of the H1 receptor by this compound inhibits the canonical signaling cascade initiated by histamine binding.

The binding of an agonist to the H1 receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Cangcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

2+^{2+}2+
).[10][11] The increase in intracellular Ca
2+^{2+}2+
and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. By preventing the initial activation of the H1 receptor, this compound effectively blocks this entire signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Dimethindene This compound Dimethindene->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Responses (e.g., muscle contraction, inflammation) Ca_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

H1 Receptor Signaling Pathway and Blockade by this compound.

Quantitative Data Summary

The potency and affinity of this compound for the H1 receptor have been quantified in various assays.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 1.5 nMGuinea pig cerebral cortex[12]
pKi 9.16Human H1 receptors in CHO-K1 cells[4]
Functional Antagonism (pA2) 9.3Histamine-stimulated guinea-pig ileum[7][8]
Receptor Selectivity (Ki) M1 muscarinic: 64 nM5-HT2A: 2,400 nMNot specified[13]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow A 1. Membrane Preparation (from cells/tissue expressing H1R) C 3. Incubation - Total Binding: Membranes + [³H]-mepyramine - Non-specific Binding: Membranes + [³H]-mepyramine + excess cold ligand - Competition: Membranes + [³H]-mepyramine + Dimethindene A->C B 2. Reagent Preparation ([³H]-mepyramine, Dimethindene, Buffers) B->C D 4. Separation (Rapid filtration to separate bound from free radioligand) C->D E 5. Quantification (Scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki using non-linear regression) E->F

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize cells (e.g., HEK293 or CHO cells stably expressing the human H1 receptor) or tissue (e.g., guinea pig brain cortex) in ice-cold lysis buffer.[14]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[14]

    • Pellet the membranes from the supernatant by high-speed centrifugation.[14]

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of [³H]-mepyramine (a commonly used radioligand for H1 receptors) and varying concentrations of unlabeled this compound.[14]

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled H1 antagonist, such as mianserin).[14]

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[14]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Subtract the non-specific binding from the total and competition binding values to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Dimethindene that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

Calcium_Flux_Workflow A 1. Cell Plating (Seed H1R-expressing cells in microplates) B 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Compound Addition (Pre-incubate cells with varying concentrations of Dimethindene) B->C D 4. Agonist Challenge (Add a fixed concentration of histamine and measure fluorescence) C->D E 5. Data Analysis (Generate dose-response curves and calculate IC50) D->E

Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the H1 receptor (e.g., HEK293-H1R) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This is typically done in a buffer containing probenecid to prevent dye extrusion.

  • Assay Performance (Antagonist Mode):

    • Using a fluorescence microplate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and incubate for a defined period.

    • Inject a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) into the wells.

    • Immediately and continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon histamine addition corresponds to the calcium flux.

    • Normalize the response to controls (no antagonist and no histamine).

    • Plot the percentage inhibition of the histamine response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Functional Antagonism and Schild Analysis

To determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the potency of a competitive antagonist, a Schild analysis can be performed.

Schild_Analysis_Logic A Generate multiple agonist (Histamine) dose-response curves in the presence of fixed concentrations of antagonist (Dimethindene) B Determine the EC50 for each curve A->B C Calculate the Dose Ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist) B->C D Plot log(DR-1) vs. log[Antagonist] C->D E Analyze the Schild Plot: - Slope = 1 suggests competitive antagonism - x-intercept = pA2 (measure of antagonist potency) D->E

Logical workflow for a Schild analysis experiment.

Methodology:

  • Experiment Execution:

    • Using a functional assay (e.g., guinea pig ileum contraction or in vitro calcium flux), generate a cumulative concentration-response curve for histamine alone.

    • In the same tissue or cell preparation, after a washout period, equilibrate with a fixed concentration of this compound.

    • Generate a second histamine concentration-response curve in the presence of Dimethindene.

    • Repeat this process with several increasing concentrations of Dimethindene.

  • Data Analysis:

    • Determine the EC50 value for histamine from each curve.

    • For each concentration of Dimethindene, calculate the dose ratio (DR) by dividing the EC50 of histamine in the presence of the antagonist by the EC50 of histamine alone.[15]

    • Construct the Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of Dimethindene on the x-axis.[15]

    • Perform a linear regression on the plotted data. A slope that is not significantly different from 1.0 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.[15]

In Vivo Models of Efficacy

The antihistaminic effects of this compound have been demonstrated in various in vivo models.

  • Histamine-induced Wheal and Flare: In human volunteers, both oral and topical administration of Dimethindene have been shown to significantly inhibit the wheal and flare response to intracutaneous histamine injections.[16][3][14][17][18][19][20][21] This model is a classic demonstration of H1 receptor blockade in the skin.

  • Histamine-induced Bronchoconstriction: In animal models, such as the guinea pig, H1 antagonists are evaluated for their ability to protect against bronchoconstriction induced by histamine aerosol.[1][13][17] This model is relevant for assessing the potential therapeutic benefit in conditions like allergic asthma.

  • Models of Allergic Rhinitis: The efficacy of Dimethindene in allergic rhinitis has been evaluated in models like the Vienna Challenge Chamber, where allergic individuals are exposed to a controlled allergen environment.[22]

Conclusion

This compound is a potent H1 receptor antagonist that likely acts as an inverse agonist, stabilizing the inactive state of the receptor. Its primary mechanism involves the blockade of the Gq/PLC/IP3/Ca

2+^{2+}2+
signaling pathway, thereby preventing the downstream effects of histamine. While it is highly potent, there is some evidence to suggest a non-competitive component to its antagonism, particularly for its more active enantiomer. The provided experimental protocols offer a framework for the detailed characterization of this compound and similar H1 antagonists. This in-depth understanding of its mechanism of action is crucial for its appropriate clinical use and for the development of future generations of antihistamines.

References

Dimethindene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene is a first-generation selective histamine H1 receptor antagonist used for the symptomatic relief of various allergic conditions.[1][2] Patented in 1958 and introduced for medical use in the 1960s, it functions by blocking the action of endogenous histamine, thereby alleviating symptoms such as pruritus, urticaria, and rhinitis.[2][3] This document provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Dimethindene. It includes comprehensive experimental protocols for its synthesis, quantitative data on its efficacy and pharmacokinetics, and diagrams illustrating its synthetic pathway and mechanism of action.

Discovery and Historical Context

Dimethindene was first patented in 1958 and came into medical use in 1960.[2] It is classified as a first-generation alkylamine H1-antihistamine.[4] Atypical for its class, Dimethindene only minimally crosses the blood-brain barrier, resulting in fewer sedative effects compared to other first-generation antihistamines.[2][5] It is commercially available as a racemic mixture, with the (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity.[1][6]

Mechanism of Action

Dimethindene exerts its therapeutic effects primarily through the selective antagonism of the histamine H1 receptor.[1][7] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various tissues, leading to vasodilation, increased vascular permeability, and sensory nerve stimulation, which manifest as redness, swelling, and itching.[7] Dimethindene competitively inhibits the binding of histamine to these receptors, thereby preventing the downstream signaling cascade.[4][7]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC). This cascade ultimately activates the NF-κB immune response transcription factor, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[4] By blocking the H1 receptor, Dimethindene inhibits this entire pathway.[4]

Furthermore, Dimethindene possesses mild anticholinergic properties and also acts as an M2 muscarinic receptor antagonist, a property primarily associated with its (S)-(+)-enantiomer.[1][6][7]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Symptoms Allergic Symptoms (Itching, Swelling, Redness) NFkB->Symptoms Leads to Dimethindene Dimethindene Dimethindene->H1R Antagonizes

Caption: Dimethindene's mechanism of action via H1 receptor antagonism.

Stereoselectivity

Dimethindene is a chiral compound and is used clinically as a racemate. The two enantiomers exhibit significantly different pharmacological profiles.[1]

  • (R)-(-)-Dimethindene : This enantiomer is the eutomer (the biologically active isomer) for histamine H1 receptor binding. It is a potent H1 antagonist.[1][6]

  • (S)-(+)-Dimethindene : This enantiomer is a potent and selective M2 muscarinic receptor antagonist, with lower affinity for M1, M3, and M4 muscarinic receptors. It is significantly less potent at the H1 receptor.[1][6]

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity and Potency
CompoundReceptorAssayValueUnitReference
(R)-(-)-DimethindeneHistamine H1Functional (Guinea-pig ileum)9.42pA₂[6]
(S)-(+)-DimethindeneHistamine H1Functional (Guinea-pig ileum)7.48pA₂[6]
Racemic DimethindeneHistamine H1Functional (Guinea-pig ileum)9.3pA₂[8]
(S)-(+)-DimethindeneMuscarinic M1Binding (NB-OF 1 cells)7.08pKi[6]
(S)-(+)-DimethindeneMuscarinic M2Binding (Rat heart)7.78pKi[6]
(S)-(+)-DimethindeneMuscarinic M3Binding (Pancreas)6.70pKi[6]
(S)-(+)-DimethindeneMuscarinic M4Binding (Striatum)7.00pKi[6]
Table 2: Pharmacokinetic Parameters
ParameterAdministrationValueUnitStudy PopulationReference
Half-life (t½)Oral~6hoursHealthy Volunteers[9]
Mean Residence TimeIntravenous (4 mg)~5hoursHealthy Volunteers[10]
Mean Residence Time (Inhibitory Effect)Intravenous (4 mg)~13hoursHealthy Volunteers[10]
Mean Residence TimeOral (4 mg)~8hoursHealthy Volunteers[11]
Mean Residence Time (Inhibitory Effect)Oral (4 mg)~13hoursHealthy Volunteers[11]
Peak Plasma Concentration (Tmax)Oral~2hoursN/A[12]
Bioavailability (F)OralN/A%N/A[9]
Table 3: Clinical Efficacy in Seasonal Allergic Rhinitis (Intranasal 0.1% Spray)
Symptom ScoreTreatmentp-value (vs. Placebo)Reference
Total Nasal Symptom Score0.1% Dimethindene Maleate< 0.0001[13]
Running Nose0.1% Dimethindene Maleate0.0032[13]
Sneezing Stimulus0.1% Dimethindene Maleate< 0.0001[13]
Nasal Itching0.1% Dimethindene Maleate< 0.0001[13]
Nasal Secretion0.1% Dimethindene Maleate0.0031[13]

Synthesis of Dimethindene

The synthesis of Dimethindene can be accomplished through various routes. The classical industrial method involves multiple steps and the use of hazardous reagents.[3] More recently, eco-friendly approaches have been developed to improve the overall yield and reduce the environmental impact.[3][14]

Classical Industrial Synthesis Pathway

The traditional synthesis involves five main steps starting from diethyl malonate and benzyl chloride.[3] The process is characterized by the use of volatile organic compounds (VOCs) like toluene and hazardous reagents such as polyphosphoric acid (PPA).[3] The overall yield is typically low, around 4-5%.[3]

G R1 Diethyl malonate + Benzyl chloride (1) I1 Benzyl malonic diethyl ester (2) R1->I1 (a) Alkylation R2 2-Chloro-N,N-dimethylethan-1-amine I2 Tertiary amine (3) R3 NaOH (aq) I3 Amino diacid (4) R4 Polyphosphoric Acid (PPA) I4 Indanone derivative (5a) R5 Lithium salt of 2-ethylpyridine I5 Tertiary alcohol intermediate R6 HCl (20%) P Dimethindene (6) I1->I2 (b) Alkylation I2->I3 (c) Saponification I3->I4 (d) Friedel-Crafts Acylation I4->I5 (e) Addition I5->P (f) Dehydration

Caption: Classical industrial synthesis pathway for Dimethindene.
Experimental Protocols

  • Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl Ester (3)

    • To a refluxing suspension of sodium hydride (NaH) in toluene, add 2-benzylmalonic acid diethyl ester (2) dropwise.

    • After the addition is complete, add 2-chloro-N,N-dimethylethan-1-amine.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by distillation under reduced pressure to yield compound 3 .

  • Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4)

    • Dissolve compound 3 in an aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux to facilitate saponification.

    • After completion, cool the reaction and acidify with a suitable acid (e.g., HCl) to precipitate the diacid.

    • Filter the precipitate, wash with cold water, and dry to obtain the amino diacid 4 .

  • Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a)

    • Add the amino diacid 4 to an excess of polyphosphoric acid (PPA).

    • Heat the mixture to promote intramolecular Friedel-Crafts acylation and decarboxylation.

    • Monitor the reaction until completion.

    • Carefully quench the reaction by pouring the mixture onto ice chips and neutralize with a base (e.g., K₂CO₃), which causes vigorous CO₂ evolution.

    • Extract the product with an organic solvent and purify by chromatography to isolate the indanone derivative 5a . The yield for this step is noted to be low (around 20%).

  • Step 4: Synthesis of Dimethindene (6)

    • Prepare the lithium salt of 2-ethylpyridine by reacting it with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., CPME or 2-MeTHF) under a nitrogen atmosphere.

    • Add the indanone derivative 5a dropwise to the solution of the lithium salt.

    • Stir the mixture overnight at room temperature. The reaction forms a tertiary alcohol intermediate.

    • The intermediate is not isolated. The reaction is quenched with cold water, and the mixture is worked up. The subsequent dehydration is carried out by refluxing in 20% hydrochloric acid (HCl).

    • After dehydration, neutralize the mixture, extract the final product, and purify by chromatography to obtain Dimethindene (6 ).

This protocol follows the same general pathway as the classical synthesis but substitutes volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). This modification not only reduces environmental impact but has been shown to improve the overall yield to 21-22%.[14]

  • Key Modifications:

    • Solvent Substitution: Toluene and Et₂O are replaced with 2-MeTHF or CPME throughout the process.

    • Milder Conditions: The use of these solvents allows for reactions to be carried out under milder temperature conditions.

    • Improved Yield: The overall process yield is significantly improved compared to the classical method using VOCs.

Conclusion

Dimethindene remains a relevant and effective H1-antihistamine for treating allergic conditions. Its unique profile as a first-generation agent with reduced sedative effects, coupled with a well-understood mechanism of action and stereoselective pharmacology, makes it a valuable therapeutic option. Advances in synthetic chemistry have led to more sustainable and efficient manufacturing processes, improving its environmental footprint. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and development of antihistaminic drugs.

References

Stereoisomerism of Dimethindene: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. This technical guide provides an in-depth analysis of the stereoisomerism of dimethindene and its profound impact on biological activity. It has been established that the antihistaminic activity primarily resides in the (R)-enantiomer, which is a potent histamine H1 receptor antagonist.[1][2] Conversely, the (S)-enantiomer displays a higher affinity for muscarinic M2 receptors.[1][2] This document summarizes the quantitative data on the receptor binding affinities and functional potencies of the dimethindene stereoisomers, details the experimental protocols used for their characterization, and visualizes the relevant signaling pathways.

Introduction

Dimethindene is a selective histamine H1 antagonist used for the symptomatic treatment of allergic reactions.[2][3] It is commercially available as a racemic mixture.[4][5] The presence of a chiral center in its structure gives rise to two enantiomers, which, despite having identical chemical formulas, exhibit distinct pharmacological profiles due to the three-dimensional nature of their interactions with biological targets.[1] Understanding the stereoselectivity of dimethindene's biological activity is crucial for optimizing its therapeutic use and for the development of more selective compounds.

Stereoisomerism and Biological Activity

The differential biological activities of dimethindene's enantiomers are a classic example of stereoselectivity in pharmacology.

  • (R)-(-)-Dimethindene : This enantiomer is the eutomer for histamine H1 receptor binding and is responsible for the antihistaminic effects of the racemic mixture.[1][2]

  • (S)-(+)-Dimethindene : This enantiomer shows a significantly higher affinity for muscarinic M2 receptors, contributing to the anticholinergic side effects associated with the racemic drug.[1][2]

The stereoselectivity is inverted at histamine H1 receptors compared to muscarinic receptors.[1]

Quantitative Data

The binding affinities and functional potencies of the dimethindene stereoisomers at various receptors have been determined through radioligand binding assays and functional studies, such as the histamine-stimulated guinea-pig ileum test. The data is summarized in the tables below.

Table 1: Receptor Binding Affinities (pKi) of Dimethindene Enantiomers

CompoundHistamine H1 Receptor (pKi)Muscarinic M1 Receptor (pKi)Muscarinic M2 Receptor (pKi)Muscarinic M3 Receptor (pKi)Muscarinic M4 Receptor (pKi)
(R)-(-)-DimethindeneNot explicitly found6.216.276.176.19
(S)-(+)-Dimethindene7.16[6]7.08[1]7.78[1]6.70[1]7.00[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potencies (pA2) of Dimethindene Enantiomers

CompoundHistamine H1 Receptor (Guinea-pig ileum)Muscarinic M1 Receptor (Rabbit vas deferens)Muscarinic M2 Receptor (Guinea-pig left atria)Muscarinic M3 Receptor (Guinea-pig ileum)
(R)-(-)-Dimethindene9.42[1]6.36[1]6.49[1]6.33[1]
(S)-(+)-Dimethindene7.48[1]6.83[1]7.86[1]6.92[1]
Racemic Dimethindene9.3[7]Not explicitly foundNot explicitly foundNot explicitly found

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Signaling Pathways

The differential receptor affinities of the dimethindene enantiomers translate to distinct effects on intracellular signaling pathways.

Histamine H1 Receptor Signaling

The (R)-(-)-enantiomer of dimethindene is a potent antagonist at the H1 receptor, which is a Gq-protein coupled receptor. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates R_Dimethindene (R)-Dimethindene R_Dimethindene->H1R Blocks

Histamine H1 Receptor Signaling Pathway
Muscarinic M2 Receptor Signaling

The (S)-(+)-enantiomer of dimethindene shows higher affinity for the M2 muscarinic receptor, which is a Gi-protein coupled receptor. Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

M2_Signaling_Pathway Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R Binds Gi Gi protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP S_Dimethindene (S)-Dimethindene S_Dimethindene->M2R Blocks

Muscarinic M2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of dimethindene enantiomers for H1 and M2 receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare cell membranes expressing H1 or M2 receptors Incubation 4. Incubate membranes, radioligand, and competitor at a specific temperature and time Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand solution (e.g., [³H]pyrilamine for H1, [³H]N-methylscopolamine for M2) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare serial dilutions of (R)- and (S)-dimethindene Competitor_Prep->Incubation Filtration 5. Terminate reaction by rapid filtration through glass fiber filters Incubation->Filtration Washing 6. Wash filters with ice-cold buffer to remove unbound radioligand Filtration->Washing Scintillation 7. Measure radioactivity on filters using a scintillation counter Washing->Scintillation Data_Analysis 8. Plot data and calculate IC50 values Scintillation->Data_Analysis Ki_Calculation 9. Calculate Ki values using the Cheng-Prusoff equation Data_Analysis->Ki_Calculation

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human H1 or M2 receptor gene) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of the appropriate radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled competitor (dimethindene enantiomers).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea-Pig Ileum Functional Assay

This ex vivo assay is used to determine the functional antagonist potency (pA2) of dimethindene enantiomers at the H1 receptor.

Guinea_Pig_Ileum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Isolation 1. Isolate a segment of the terminal ileum from a guinea pig Mounting 2. Mount the tissue in an organ bath containing Tyrode's solution at 37°C Tissue_Isolation->Mounting Equilibration 3. Allow the tissue to equilibrate under a constant tension Mounting->Equilibration CRC_Histamine 4. Obtain a cumulative concentration-response curve (CRC) for histamine Equilibration->CRC_Histamine Incubate_Antagonist 5. Incubate the tissue with a fixed concentration of a dimethindene enantiomer CRC_Histamine->Incubate_Antagonist CRC_Histamine_Antagonist 6. Obtain a second histamine CRC in the presence of the antagonist Incubate_Antagonist->CRC_Histamine_Antagonist Schild_Plot 7. Repeat with different antagonist concentrations and construct a Schild plot CRC_Histamine_Antagonist->Schild_Plot pA2_Determination 8. Determine the pA2 value from the x-intercept of the Schild plot Schild_Plot->pA2_Determination

Guinea-Pig Ileum Functional Assay Workflow

Detailed Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Recording: The contractile responses of the ileum are recorded isotonically or isometrically.

  • Concentration-Response Curves: A cumulative concentration-response curve to histamine is obtained.

  • Antagonist Incubation: The tissue is then incubated with a known concentration of a dimethindene enantiomer for a specified period.

  • Shift in Concentration-Response Curve: A second histamine concentration-response curve is generated in the presence of the antagonist.

  • Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed. The x-intercept of this plot provides the pA2 value.

Synthesis and Separation of Enantiomers

The industrial synthesis of dimethindene typically produces a racemic mixture.[4][5] The separation of the enantiomers, a process known as resolution, is essential for studying their individual pharmacological properties. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The individual enantiomers are then recovered from the separated diastereomeric salts.

  • Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.

Conclusion

The biological activity of dimethindene is highly dependent on its stereochemistry. The (R)-(-)-enantiomer is the primary contributor to the desired antihistaminic effect through its potent antagonism of the H1 receptor, while the (S)-(+)-enantiomer is more active at muscarinic M2 receptors, likely contributing to anticholinergic side effects. A thorough understanding of these stereoselective interactions, supported by quantitative data from well-defined experimental protocols, is fundamental for the rational design and development of future medications with improved efficacy and safety profiles.

References

In Vitro Profile of Dimethindene: A Technical Guide to Early-Stage Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine that primarily acts as a selective antagonist of the histamine H1 receptor.[1] It is clinically used for the symptomatic relief of various allergic conditions.[1] This technical guide provides an in-depth overview of the initial in vitro studies that characterize the pharmacological profile of Dimethindene. The document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinities, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Dimethindene exerts its therapeutic effects by competitively blocking the action of histamine at the H1 receptor.[1] This antagonism prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms such as itching, swelling, and redness.[2] In vitro studies have consistently demonstrated Dimethindene's high affinity and potency at the histamine H1 receptor.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the key quantitative parameters determined from in vitro studies of Dimethindene.

Receptor Parameter Value Assay Type Tissue/System Reference
Histamine H1Ki1.5 x 10⁻⁹ MRadioligand BindingGuinea-pig cerebral cortex membranes[3]
Histamine H1pA29.33Functional Assay (Schild Plot)Guinea-pig ileum[3]

Table 1: Histamine H1 Receptor Affinity and Potency of Dimethindene.

Receptor Parameter Value Assay Type Tissue/System Reference
Muscarinic M1Ki6.4 x 10⁻⁸ MRadioligand Binding ([³H]-pirenzepine)Guinea-pig cerebral cortex membranes[3]
Muscarinic (general)pA26.7Functional Assay (Carbachol-stimulated)Guinea-pig ileum[3]
SerotoninKiVery Low AffinityRadioligand BindingGuinea-pig cerebral cortex membranes[3]

Table 2: Off-Target Receptor Affinities of Dimethindene.

Note on Stereoisomers: Dimethindene is a racemic mixture. Studies on its optical isomers have revealed that the (-) isomer is the more potent enantiomer at the histamine H1 receptor, while the (+) isomer is significantly less active (approximately 30 times less potent).[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay for Histamine H1 Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Dimethindene for the histamine H1 receptor using [³H]-mepyramine as the radioligand and guinea pig cerebellum or cortex membranes.

Materials:

  • Guinea pig cerebellum or cerebral cortex

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-mepyramine (specific activity ~20-30 Ci/mmol)

  • Unlabeled mepyramine (for non-specific binding determination)

  • Dimethindene solutions of varying concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect guinea pig cerebellum or cerebral cortex on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

  • Binding Assay:

    • In a series of tubes, add a constant concentration of [³H]-mepyramine (e.g., 1-2 nM).

    • To separate tubes, add:

      • Buffer only (for total binding).

      • A high concentration of unlabeled mepyramine (e.g., 1 µM) (for non-specific binding).

      • Increasing concentrations of Dimethindene (for competition curve).

    • Add the prepared membrane suspension to each tube to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the Dimethindene concentration.

    • Determine the IC50 value (the concentration of Dimethindene that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Guinea Pig Ileum Functional Assay for H1 Antagonism (pA2 Determination)

This protocol outlines the procedure for determining the functional potency (pA2 value) of Dimethindene as a histamine H1 receptor antagonist using isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's solution (physiological salt solution)

  • Histamine dihydrochloride solutions

  • Dimethindene maleate solutions

  • Isolated organ bath system with a transducer and recording equipment

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in warm Tyrode's solution.

    • Gently flush the lumen to remove contents.

    • Cut the ileum into segments of 2-3 cm.

  • Organ Bath Setup:

    • Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed point and the other to an isotonic transducer to record contractions.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

  • Construction of Histamine Concentration-Response Curve (Control):

    • Add increasing concentrations of histamine to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation and Schild Analysis:

    • Introduce a known concentration of Dimethindene into the organ bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes).

    • In the presence of Dimethindene, repeat the cumulative addition of histamine to generate a second concentration-response curve.

    • Wash the tissue and repeat the procedure with different concentrations of Dimethindene.

  • Data Analysis (Schild Plot):

    • For each concentration of Dimethindene, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Dimethindene (-log[B]) on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope of approximately 1 suggests competitive antagonism.

In Vitro Functional Assay for Muscarinic Receptor Antagonism

This protocol is similar to the H1 functional assay but uses carbachol as the agonist to assess Dimethindene's antagonistic activity at muscarinic receptors in the guinea pig ileum.

Procedure:

  • Tissue Preparation and Organ Bath Setup: Follow steps 1 and 2 as described for the H1 functional assay.

  • Construction of Carbachol Concentration-Response Curve (Control):

    • Add increasing concentrations of carbachol to the organ bath to obtain a control concentration-response curve for smooth muscle contraction.

    • Wash the tissue to return to baseline.

  • Antagonist Incubation and Analysis:

    • Incubate the tissue with a known concentration of Dimethindene.

    • Generate a second carbachol concentration-response curve in the presence of Dimethindene.

    • Calculate the dose ratio and determine the pA2 value as described for the H1 antagonism assay.

Visualizations

Signaling Pathways and Experimental Workflows

H1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates Dimethindene Dimethindene Dimethindene->H1R Binds and Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Signaling pathway of histamine H1 receptor and its antagonism by Dimethindene.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Guinea Pig Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Cell Membranes Centrifuge->Membranes Incubate Incubate Membranes with: - [³H]-mepyramine - +/- Dimethindene - +/- Unlabeled Ligand Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Experimental workflow for the radioligand binding assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Analysis Tissue Isolate Guinea Pig Ileum Mount Mount Tissue in Organ Bath Tissue->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Agonist_CRC Generate Agonist (Histamine/Carbachol) Concentration-Response Curve Equilibrate->Agonist_CRC Incubate_Antagonist Incubate with Dimethindene Agonist_CRC->Incubate_Antagonist Agonist_CRC_Antagonist Generate Agonist CRC in presence of Dimethindene Incubate_Antagonist->Agonist_CRC_Antagonist Schild_Plot Schild Plot Analysis Agonist_CRC_Antagonist->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Experimental workflow for the isolated tissue functional assay.

References

Early Clinical Investigations of Dimethindene Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early clinical investigations of Dimethindene maleate, a first-generation antihistamine. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes essential pathways and workflows to support further research and development in the field of allergy and pruritus treatment.

Core Data Presentation

Pharmacokinetics of Dimethindene Maleate

Dimethindene maleate is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 hours.[1] While a key study by Arnera et al. (1990) detailed the complete pharmacokinetic profile after intravenous and oral administration in eight healthy male volunteers, including parameters such as AUC, t1/2, CLs, Vd, and F, the specific values from this study are not available in the public domain abstracts.[1] However, other studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties.

ParameterValue/ObservationStudy PopulationAdministrationCitation
Time to Peak Plasma Concentration (Tmax) ~2 hoursHealthy VolunteersOral[1]
Duration of Action Up to 8 hoursHealthy VolunteersOral[1]
Mean Residence Time (MRT) of Inhibitory Effect (Flares) ~13 hoursHealthy Volunteers4 mg Oral Solution[2]
Mean Residence Time (MRT) of Drug in Blood ~8 hoursHealthy Volunteers4 mg Oral Solution[2]
Relationship between Blood Level and Effect Non-linearHealthy VolunteersOral[2]
Clinical Efficacy in Allergic Rhinitis

Early clinical trials consistently demonstrated the efficacy of Dimethindene maleate in treating the symptoms of seasonal allergic rhinitis. The Vienna Challenge Chamber (VCC), a controlled environment for allergen exposure, was a key tool in these investigations.

StudyInterventionComparatorKey Efficacy Outcomesp-valueCitation
Horak et al. (1996)0.1% Dimethindene maleate nasal sprayPlacebo, 0.1% Azelastine nasal sprayStatistically significant and clinically relevant superiority over placebo in reducing nasal symptom scores and nasal secretion. Similar efficacy to Azelastine.<0.05[3]
Horak et al. (1994)4 mg and 8 mg Dimethindene maleate sustained-release pelletsPlaceboStatistically significant reduction in nasal response and clinical symptoms for at least 16 hours. 8 mg was superior to 4 mg, but not statistically significant.<0.05[4]
Bauer & Unkauf (2001)0.1% Dimethindene maleate nasal spray0.05% Levocabastine nasal sprayStatistically equivalent and therapeutically relevant reduction in total nasal symptom severity score.N/A (Equivalence Study)[5]
Horak et al. (1999)0.1% Dimethindene maleate nasal sprayPlaceboStatistically significant superiority in reducing Total Nasal Symptom Score, running nose, sneezing, and nasal itching.<0.0001 (Total Score), <0.01 for individual symptoms[6]
Clinical Efficacy in Pruritus and Urticaria

Dimethindene maleate has also been evaluated for its antipruritic effects in various skin conditions.

StudyIndicationInterventionComparatorKey Efficacy Outcomesp-valueCitation
Rampini et al. (1978)Histamine-induced erythema and wheal0.1% Dimethindene maleate gel1% d-chlorpheniramine maleate creamStatistically greater reduction in erythema and wheal areas compared to d-chlorpheniramine.<0.005 (erythema), <0.0005 (wheal)
Lever et al. (1991)Histamine-induced pruritus and weal0.1% Dimethindene maleate gelPlaceboIncreased itch threshold compared to placebo. Significant reduction in weal thickness after 120 minutes of treatment.N/A (threshold), Not specified (weal)[7]
Kósa (2004)Allergic pruritus (urticaria, eczema)Dimethindene maleate 4 mg capsulesN/A (Observational)Found to be effective in 95% of cases in a large post-marketing surveillance study.N/A[8]
Gallelli et al. (1997)Pruritus in children with chicken-pox0.05 mg/kg/day and 0.1 mg/kg/day Dimethindene maleate dropsPlaceboStatistically significant superiority over placebo in reducing the severity of itching for both doses.Not specified[9]
Safety and Tolerability

Across early clinical trials, Dimethindene maleate was generally well-tolerated. As a first-generation antihistamine, the most frequently reported adverse event was sedation.

StudyAdverse Events ReportedFrequencyComparisonCitation
Horak et al. (1996)Very slight local irritations1 subject (out of 12)1 subject with placebo, 1 with 0.025% DMM, 1 with 0.1% azelastine[3]
Horak et al. (1999)No systemic or topical adverse events reported0%Compared to placebo[6]
Bauer & Unkauf (2001)Well toleratedNot specifiedCompared to levocabastine[5]
Kósa (2004)Tiredness and sleepiness~22% of patientsMore frequent in those prone to tiredness (51% vs. 17%)[8]
Schaffler et al. (1996)No sedating effect after a single doseNot specifiedCompared to loratadine and placebo[10]

Experimental Protocols

Vienna Challenge Chamber (VCC) for Allergic Rhinitis Studies

Objective: To evaluate the efficacy of anti-allergic medications in a controlled environment with a constant and reproducible allergen concentration.

Methodology:

  • Subject Selection: Asymptomatic volunteers with a history of seasonal allergic rhinitis, confirmed by positive skin prick tests and/or specific IgE (RAST) to the specific pollen allergen (e.g., Dactylis glomerata).[3][4]

  • Study Design: Typically a double-blind, randomized, placebo-controlled, crossover design with a washout period of at least two weeks between challenges.[3][4]

  • Treatment Administration: Investigational drug (e.g., Dimethindene maleate nasal spray or oral formulation) or placebo administered at a specified time before the allergen challenge.[3][4]

  • Allergen Challenge: Subjects are exposed to a constant concentration of purified airborne pollen in the VCC for a specified duration (e.g., 4 hours).[3][4] Allergen concentration is continuously monitored.[11][12]

  • Efficacy Assessments:

    • Objective Measures: Nasal flow and resistance measured by active anterior rhinomanometry, and the weight of nasal secretions collected.[3]

    • Subjective Measures: Nasal and ocular symptoms (e.g., running nose, sneezing, nasal itching, itchy/watery eyes) rated by the subjects on a Visual Analog Scale (VAS) at regular intervals (e.g., every 15-30 minutes).[3][6]

  • Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Histamine-Induced Wheal and Flare Inhibition for Antipruritic Activity

Objective: To assess the peripheral antihistaminic activity of topically or orally administered Dimethindene maleate.

Methodology:

  • Subject Selection: Healthy volunteers.

  • Study Design: Double-blind, placebo-controlled, crossover design.

  • Treatment Administration: Application of topical Dimethindene maleate gel or placebo to a defined area on the forearm, or oral administration of Dimethindene maleate or placebo.[2]

  • Histamine Challenge: Intracutaneous injection of a standardized dose of histamine at specified time points after treatment.[2]

  • Efficacy Assessments: The areas of the resulting wheal and flare are measured at set intervals after the histamine injection.[2]

  • Safety Assessments: Monitoring for any local or systemic adverse reactions.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (Gq-protein coupled) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 AllergicSymptoms Allergic Symptoms (Vasodilation, Increased Permeability, Bronchoconstriction, Pruritus) Ca2->AllergicSymptoms Contribute to PKC->AllergicSymptoms Contribute to Dimethindene Dimethindene maleate (Antagonist) Dimethindene->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Dimethindene maleate.

Experimental Workflow for a Vienna Challenge Chamber Study

G Screening Subject Screening (History, Skin Prick Test, RAST) Randomization Randomization Screening->Randomization TreatmentA Treatment Period 1 (Dimethindene or Placebo) Randomization->TreatmentA Washout1 Washout Period (≥ 2 weeks) TreatmentB Treatment Period 2 (Crossover: Placebo or Dimethindene) Washout1->TreatmentB Challenge1 Allergen Challenge 1 (Vienna Challenge Chamber, 4h) TreatmentA->Challenge1 Assessment1 Symptom & Safety Assessment 1 (Objective & Subjective) Challenge1->Assessment1 Assessment1->Washout1 Challenge2 Allergen Challenge 2 (Vienna Challenge Chamber, 4h) TreatmentB->Challenge2 Assessment2 Symptom & Safety Assessment 2 (Objective & Subjective) Challenge2->Assessment2 Analysis Data Analysis Assessment2->Analysis

References

(±)-Dimethindene: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (±)-Dimethindene, focusing on its solubility and stability characteristics. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Properties

(±)-Dimethindene is a racemic mixture of the R-(-)- and S-(+)-enantiomers. It is a selective histamine H1 antagonist and a potent M2-selective muscarinic receptor antagonist, primarily used for the symptomatic treatment of allergic reactions.[1] The maleate salt is the commonly used pharmaceutical form.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. (±)-Dimethindene, as a weak base, exhibits pH-dependent solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Dimethindene and its maleate salt in various solvents.

Compound FormSolventTemperatureSolubility
(±)-DimethindeneWater37 °C239 mg/L[1]
(S)-(+)-Dimethindene maleateWaterNot Specified2 mg/mL[2]
(±)-Dimethindene maleateMethanolNot SpecifiedSoluble
(±)-Dimethindene maleateDMSONot Specified1-10 mg/mL (sparingly soluble)[3]
(±)-Dimethindene maleateMethanolNot Specified0.1-1 mg/mL (slightly soluble)[3]
(±)-Dimethindene maleatePropylene Glycol40 °CCompletely Soluble[4][5][6]
pH-Dependent Solubility

Stability Characteristics

Understanding the stability of (±)-Dimethindene under various stress conditions is essential for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies have been conducted to identify the degradation pathways and to develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies on dimethindene maleate have revealed its susceptibility to specific environmental factors. The following table summarizes the stability of dimethindene maleate under various stress conditions.

Stress ConditionReagents and ConditionsObserved Stability
Acid Hydrolysis 0.1 M to 1.0 M HCl, Room Temperature to 60°CStable[8][9]
Base Hydrolysis 0.1 M to 1.0 M NaOH, Room Temperature to 60°CSignificant degradation observed[9]
Oxidation 0.1% to 3.0% H₂O₂, Room TemperatureSignificant degradation observed[8][9]
Thermal Degradation 40°C to 80°CStable up to 70°C[9]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)Specific data for dimethindene is not detailed in the provided results, but this is a standard stress condition.
Aqueous Solution Water, 70°C for one weekStable[9][10]
Degradation Products

Studies have shown that degradation of dimethindene maleate under basic and oxidative stress leads to the formation of several degradation products.[11][12][13] While these products have been separated and quantified using stability-indicating HPLC methods, their specific chemical structures have not been fully elucidated in recent publicly available literature.[9][14] Early studies from 1978 investigated the decomposition products, but access to these detailed findings is limited.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections provide standardized protocols that can be adapted for (±)-Dimethindene.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines provided by the World Health Organization (WHO) for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[7][15][16]

Objective: To determine the aqueous solubility of (±)-Dimethindene at different pH values (pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

  • (±)-Dimethindene API

  • Hydrochloric acid (0.1 N) or simulated gastric fluid without enzymes (for pH 1.2)

  • Acetate buffer (for pH 4.5)

  • Phosphate buffer (for pH 6.8)

  • Calibrated pH meter

  • Shaking incubator or water bath with shaker, maintained at 37 ± 1 °C

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Buffers: Prepare the pH 1.2, 4.5, and 6.8 buffers according to pharmacopeial standards. The pH of the buffers should be adjusted at 37 ± 1 °C.

  • Sample Preparation: Add an excess amount of (±)-Dimethindene to flasks containing a known volume of each buffer. Ensure that a solid phase remains at the end of the experiment.

  • Equilibration: Place the flasks in a shaking incubator at 37 ± 1 °C and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge an aliquot of the suspension to separate the solid phase.

  • Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

  • pH Measurement: Measure the pH of the filtrate to confirm it has not significantly changed during the experiment.

  • Quantification: Analyze the concentration of the dissolved dimethindene in the filtrate using a validated analytical method.

  • Replicates: Perform the experiment in at least triplicate for each pH condition.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on (±)-Dimethindene to identify potential degradation products and to establish a stability-indicating analytical method.[8][17][18][19][20]

Objective: To investigate the stability of (±)-Dimethindene under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • (±)-Dimethindene API

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Solvents for sample preparation (e.g., methanol, acetonitrile)

  • Thermostatic oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Control Sample: Prepare a solution of (±)-Dimethindene in a suitable solvent and store it under normal conditions.

  • Acid Hydrolysis: Dissolve (±)-Dimethindene in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve (±)-Dimethindene in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidation: Treat a solution of (±)-Dimethindene with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid API to dry heat in a thermostatic oven (e.g., 80°C) for a specified period. Also, heat a solution of the API.

  • Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control sample to identify and quantify any degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for the initial amount of the drug.

Visualizations

Histamine H1 Receptor Signaling Pathway

(±)-Dimethindene exerts its primary therapeutic effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the general signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by antagonists like dimethindene.

Histamine_H1_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Cascade Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Dimethindene (±)-Dimethindene Dimethindene->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Forced Degradation Studies

The process of conducting a forced degradation study follows a logical sequence of steps, from initial planning to the final analysis and reporting. The diagram below outlines a typical workflow for such a study.

Forced_Degradation_Workflow Start Start: Define Study Objectives Protocol Develop & Approve Study Protocol Start->Protocol API_Prep Prepare API Sample (Solid and Solution) Protocol->API_Prep Stress Apply Stress Conditions API_Prep->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data Identification Characterize Degradation Products (if necessary, e.g., LC-MS, NMR) Data->Identification Report Generate Final Report Data->Report if no new products Identification->Report End End Report->End

Caption: Forced Degradation Study Workflow.

References

Spectroscopic Analysis of Dimethindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene is a first-generation alkylamine H1-antihistamine, utilized for its antipruritic and antiallergic properties. A comprehensive understanding of its physicochemical characteristics is paramount for drug development, quality control, and analytical testing. This technical guide provides an in-depth overview of the spectroscopic analysis of Dimethindene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document summarizes key quantitative data, details experimental protocols, and presents visual workflows and the relevant biological signaling pathway to serve as a comprehensive resource for the scientific community.

Introduction

Dimethindene, chemically known as N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine, is a selective H1 histamine receptor antagonist. By blocking the action of endogenous histamine, it provides relief from allergic symptoms. The racemic mixture is typically used, with the (R)-(-)-enantiomer being primarily responsible for the antihistaminic activity. A thorough spectroscopic characterization is essential for its identification, purity assessment, and formulation development. This guide explores the core spectroscopic techniques used to elucidate the structure and properties of Dimethindene.

Spectroscopic Data

The following tables summarize the available quantitative data from various spectroscopic analyses of Dimethindene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dimethindene

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Atom Assignment
8.5 (d)Pyridyl-H
7.6 (t)Pyridyl-H
7.1-7.4 (m)Aromatic-H
6.9 (s)Indenyl-H
4.2 (q)CH-Pyridyl
3.4 (s)CH₂-Indenyl
2.7 (t)CH₂-N
2.3 (t)CH₂-CH₂-N
2.2 (s)N(CH₃)₂
1.6 (d)CH₃-CH

Note: Predicted values are generated using standard NMR prediction software and may differ from experimental values.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for Dimethindene

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3000C-H StretchAromatic (Indene, Pyridine)
~2950-2850C-H StretchAliphatic (CH, CH₂, CH₃)
~1600-1450C=C and C=N StretchAromatic Rings (Indene, Pyridine)
~1465C-H BendCH₂ (Scissoring)
~1375C-H BendCH₃ (Bending)
~1250-1000C-N StretchAliphatic Amine
~750-700C-H BendAromatic (Out-of-plane)

Note: These are expected absorption ranges for the functional groups present in Dimethindene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Visible Absorption Data for Dimethindene

Method λmax (nm) Solvent/Reagent **Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) **
Colorimetric Assay610Alkaline Potassium Permanganate4 x 10³

Note: The λmax at 610 nm corresponds to the colored product formed after reaction, not the intrinsic absorption of Dimethindene.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Dimethindene

Technique Precursor Ion (m/z) Major Fragment Ions (m/z)
GC-MS292 (M⁺)127
MS-MS293.2012 ([M+H]⁺)248.1, 222.1, 250.1
MS-MS147.1043 ([M+2H]²⁺)107, 58.1, 236.1

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of Dimethindene and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 4-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Dimethindene.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of Dimethindene with 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically scan over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption characteristics of Dimethindene.

Methodology (Intrinsic Spectrum):

  • Sample Preparation:

    • Prepare a stock solution of Dimethindene in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of absorbance (typically 0.1 - 1 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample solutions over a wavelength range of approximately 200-400 nm.

    • Record the absorbance values and identify the wavelength of maximum absorbance (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dimethindene.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Dimethindene in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to Dimethindene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

Dimethindene Signaling Pathway

Dimethindene acts as an inverse agonist at the H1 histamine receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. By blocking the receptor, Dimethindene inhibits the downstream signaling cascade initiated by histamine.

Dimethindene_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Dimethindene Dimethindene Dimethindene->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation) Ca2->Allergic_Response Leads to PKC->Allergic_Response Leads to

Dimethindene's inhibition of the H1 receptor signaling pathway.
Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Dimethindene dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analysis Spectral Analysis (Chemical Shift, Coupling) baseline->analysis

Workflow for NMR spectroscopic analysis of Dimethindene.

FTIR Spectroscopy Workflow (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Dimethindene with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background sample_scan Collect Sample Spectrum background->sample_scan ratio Ratio Sample vs. Background sample_scan->ratio analysis Spectral Analysis (Absorption Bands) ratio->analysis

Workflow for FTIR spectroscopic analysis of Dimethindene.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Dimethindene in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Total Ion Chromatogram detect->chromatogram mass_spectrum Analyze Mass Spectrum of Peak chromatogram->mass_spectrum analysis Identify Molecular Ion & Fragmentation Pattern mass_spectrum->analysis

Workflow for GC-MS analysis of Dimethindene.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of Dimethindene. While experimental data for mass spectrometry and a specific UV-Vis application are available, there is a notable lack of publicly accessible experimental NMR and comprehensive IR data. The provided protocols and predicted data serve as a valuable starting point for researchers. The workflows and signaling pathway diagrams offer a clear visual representation of the analytical processes and biological context of Dimethindene. Further experimental work is encouraged to populate the missing spectroscopic data and provide a more complete analytical profile of this important antihistamine.

References

Unveiling the Anticholinergic Profile of Dimethindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticholinergic properties of Dimethindene, a first-generation antihistamine. Primarily targeted towards researchers, scientists, and drug development professionals, this document delves into the molecular interactions, functional implications, and experimental evaluation of Dimethindene's activity at muscarinic acetylcholine receptors.

Introduction

Dimethindene, a well-established H1 histamine receptor antagonist, also exhibits notable anticholinergic properties, contributing to its overall pharmacological profile and therapeutic effects.[1][2][3][4] This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). Understanding the specifics of this interaction is crucial for a complete characterization of the drug and for the development of new therapeutic agents with desired selectivity. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways.

Dimethindene exists as a racemic mixture of (R)-(-) and (S)-(+) enantiomers.[5] Notably, the anticholinergic activity is predominantly associated with the (S)-(+)-enantiomer, which displays a significant degree of selectivity for the M2 muscarinic receptor subtype.[5][6][7]

Quantitative Analysis of Muscarinic Receptor Binding

The affinity of Dimethindene and its enantiomers for various muscarinic receptor subtypes has been quantified through radioligand binding assays and functional studies. The key parameters used to express this affinity are the inhibition constant (Ki) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Dimethindene and its Enantiomers
CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)Reference
Racemic Dimethindene6.83/6.367.86/7.746.92/6.967.00[6]
(S)-(+)-Dimethindene7.087.786.707.00[6][7][8]
(R)-(-)-DimethindeneLower affinityLower affinityLower affinityLower affinity[6]

Note: pKi values are derived from radioligand binding studies.

Table 2: Functional Antagonism (pA2) of Dimethindene and its Enantiomers at Muscarinic Receptors
CompoundM1 Receptor (pA2)M2 Receptor (pA2)M3 Receptor (pA2)Reference
Racemic Dimethindene6.7--[9]
(S)-(+)-Dimethindene6.83/6.367.86/7.746.92/6.96[6][7]
(R)-(-)-DimethindeneLower potencyLower potencyLower potency[6]

Note: pA2 values are determined from functional assays, such as the guinea pig ileum contraction assay.

Experimental Protocols

The characterization of Dimethindene's anticholinergic properties relies on established in vitro methodologies. The following sections provide detailed protocols for the key experiments cited.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptors using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Dimethindene for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., guinea pig cerebral cortex).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-pirenzepine).

  • Test compound (Dimethindene).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of radioligand.

    • Increasing concentrations of the test compound (Dimethindene).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., atropine).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay (Functional Assay)

This ex vivo protocol measures the functional antagonism of a test compound on muscarinic receptor-mediated smooth muscle contraction.

Objective: To determine the pA2 value of Dimethindene for muscarinic receptors.

Materials:

  • Male Dunkin-Hartley guinea pig.

  • Krebs-Henseleit solution.

  • Agonist (e.g., carbachol).

  • Antagonist (Dimethindene).

  • Organ bath system with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the ileum segment and cut it into smaller pieces.

  • Mounting: Suspend a segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period, with regular washing.

  • Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist (Dimethindene) to the organ bath and incubate for a predetermined time.

  • Agonist Dose-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualization of Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow for Anticholinergic Activity Assessment start Start: Test Compound (Dimethindene) binding_assay Radioligand Binding Assay (e.g., [3H]-NMS binding) start->binding_assay functional_assay Functional Organ Bath Assay (e.g., Guinea Pig Ileum) start->functional_assay determine_ki Determine Ki values for Muscarinic Receptor Subtypes binding_assay->determine_ki data_analysis Data Analysis & Interpretation determine_ki->data_analysis determine_pa2 Determine pA2 values (Schild Analysis) functional_assay->determine_pa2 determine_pa2->data_analysis conclusion Conclusion: Characterize Anticholinergic Profile data_analysis->conclusion

Caption: Experimental workflow for assessing anticholinergic properties.

G cluster_gq Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5) ACh Acetylcholine mAChR M1/M3/M5 Receptor ACh->mAChR Activates Gq Gq Protein mAChR->Gq Activates Dimethindene Dimethindene (Antagonist) Dimethindene->mAChR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

G cluster_gi Gi-Coupled Muscarinic Receptor Signaling (M2, M4) ACh Acetylcholine mAChR M2/M4 Receptor ACh->mAChR Activates Gi Gi Protein mAChR->Gi Activates Dimethindene (S)-(+)-Dimethindene (Selective Antagonist) Dimethindene->mAChR Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Caption: Gi-coupled muscarinic receptor signaling pathway.

Conclusion

Dimethindene exhibits clear anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors. The (S)-(+)-enantiomer is particularly noteworthy for its potent and selective antagonism at the M2 receptor subtype. The quantitative data derived from radioligand binding assays and functional organ bath studies provide a solid foundation for understanding the drug's pharmacological profile. The experimental protocols and signaling pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals working in the field of cholinergic pharmacology. A thorough understanding of these properties is essential for the safe and effective use of Dimethindene and for the rational design of future medications targeting the cholinergic system.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (±)-Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a reliable and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantification of (±)-Dimethindene in pharmaceutical preparations. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and robust approach for routine quality control and research applications. This protocol has been developed based on established and published analytical methods.[1][2][3]

Introduction

Dimethindene, commonly available as dimethindene maleate, is a first-generation antihistamine and anticholinergic agent.[3] It is widely used for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritic skin disorders.[3] Accurate quantification of dimethindene in various dosage forms (e.g., oral drops, capsules, gels) is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high specificity, sensitivity, and accuracy.[3][4]

This document provides a detailed protocol for the determination of (±)-dimethindene using a reversed-phase HPLC method with UV detection, suitable for researchers, scientists, and drug development professionals.

Principle

The method is based on reversed-phase liquid chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of aqueous buffer and an organic solvent. (±)-Dimethindene is separated from excipients and potential impurities based on its partitioning between the mobile and stationary phases. Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a known concentration standard.

Materials and Reagents

  • Reference Standard: (±)-Dimethindene Maleate (USP grade or equivalent)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Buffer Components: Acetic acid or Sodium Acetate for buffer preparation

  • Formulations: Dimethindene maleate oral drops, capsules, or gel for analysis.

Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetate Buffer (pH 4.0) : Acetonitrile (65:35, v/v)[3][5]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 254 nm[3]
Run Time Approximately 15 minutes
Diluent Mobile Phase or 40% Methanol in water[2]

Experimental Protocols

5.1. Mobile Phase Preparation (Acetate Buffer pH 4.0 : Acetonitrile, 65:35)

  • Prepare Acetate Buffer (pH 4.0): Dissolve an appropriate amount of sodium acetate in high-purity water and adjust the pH to 4.0 using acetic acid.

  • Mix Mobile Phase: Combine 650 mL of the prepared Acetate Buffer (pH 4.0) with 350 mL of Acetonitrile.

  • Degas: Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration through a 0.45 µm membrane filter.

5.2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Dimethindene Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution to cover the expected concentration range of the samples (e.g., 2.0 - 8.0 µg/mL).[3][6]

5.3. Sample Preparation The following are general guidelines; specific procedures may need to be adapted based on the formulation matrix.

  • For Capsules:

    • Weigh the contents of at least 10 capsules to determine the average content weight.[3]

    • Accurately weigh a portion of the mixed powder equivalent to 10 mg of dimethindene maleate into a 100 mL volumetric flask.[3]

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be required to bring the concentration within the calibration range.

  • For Oral Drops (e.g., 1 mg/mL):

    • Pipette 5.0 mL of the oral drop solution into a 50 mL volumetric flask.[2]

    • Dilute to volume with the diluent and mix well.

    • Perform a further dilution (e.g., 1:20) to achieve a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5.4. System Suitability Before starting the analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution (e.g., 5 µg/mL) five or six times and evaluate the following.

Table 2: Typical System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

5.5. Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of dimethindene maleate.

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: Determine the concentration of dimethindene maleate in the samples by interpolating the peak areas from the calibration curve or using the regression equation. Account for all dilution factors during sample preparation.

Method Validation Summary

This HPLC method has been demonstrated to be suitable for its intended purpose.[2][3] A summary of typical validation results is presented below.

Table 3: Summary of Method Validation Data

ParameterTypical Result
Linearity Range 2.0 - 8.0 µg/mL[3][6]
Correlation Coefficient (r²) > 0.998[2]
Precision (RSD%) < 2.0%[3]
Accuracy (Recovery %) 98.0 - 102.0%
Retention Time Approximately 12.5 minutes[3]

Visualizations

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep 1. Preparation hplc 2. HPLC Analysis data 3. Data Processing mobile_phase Mobile Phase Preparation sys_suit System Suitability Check mobile_phase->sys_suit std_prep Standard Solution Preparation std_prep->sys_suit calibration Calibration Curve Generation std_prep->calibration smp_prep Sample Solution Preparation injection Sample/Standard Injection smp_prep->injection sys_suit->injection Pass acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration quant Concentration Calculation integration->quant calibration->quant report Final Report Generation quant->report

Caption: Experimental workflow for HPLC quantification of Dimethindene.

HPLC_System cluster_data Data System reservoir Mobile Phase Reservoir pump HPLC Pump reservoir->pump Solvent Line injector Autosampler/ Injector pump->injector High Pressure column C18 Column injector->column detector UV Detector column->detector cds Chromatography Data Station detector->cds Signal waste Waste detector->waste

Caption: Logical relationship of components in the HPLC system.

References

Application Notes and Protocols for the GC-MS Analysis of Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine and a selective H1-receptor antagonist commonly used in the symptomatic treatment of allergic reactions such as urticaria, rhinitis, and pruritus. As a crucial component in both pharmaceutical formulations and clinical research, the accurate and sensitive quantification of Dimethindene in various matrices is essential for quality control, pharmacokinetic studies, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of Dimethindene, providing high selectivity and sensitivity. This document provides a detailed application note and protocol for the analysis of Dimethindene using GC-MS.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of Dimethindene, based on a validated method for the simultaneous determination of multiple antihistamines in biological matrices.[1][2][3]

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity Range5.00 - 1000.0 ng/mL[3]
Correlation Coefficient (R²)≥ 0.990[3]
Limit of Detection (LOD)1.50 ng/mL[3]
Limit of Quantification (LOQ)5.00 ng/mL[3]
Accuracy (Er)-7.6% to 7.0%[2]
Precision (RSD)< 12%[2]
Recovery> 80%[1]

Table 2: Mass Spectrometric Data for Dimethindene (Electron Ionization - EI)

While a complete, high-resolution mass spectrum with relative abundances is not publicly available in the search results, the following represents the molecular ion and expected key fragments based on the structure of Dimethindene and general fragmentation patterns of similar compounds. The molecular weight of Dimethindene is 292.42 g/mol .

m/zIon IdentityNotes
292[M]+•Molecular Ion
234[M - C4H8N]+Loss of the dimethylaminoethyl side chain
72[C4H10N]+Dimethylaminoethyl fragment
58[C3H8N]+Common fragment from tertiary amines

Note: The selection of ions for Selected Ion Monitoring (SIM) should be confirmed by acquiring a full scan mass spectrum of a Dimethindene standard under the specific instrument conditions.

Experimental Protocols

This section details the methodologies for the sample preparation and GC-MS analysis of Dimethindene from a biological matrix (e.g., whole blood or plasma).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of antihistamines in whole blood.[1][3]

Materials:

  • Whole blood or plasma sample

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • Protein precipitation solution (e.g., Acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut LRC Certify II)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • n-Heptane

  • Ethyl Acetate

  • Derivatization reagent (e.g., Acetic anhydride:n-propanol, 1:1 v/v)

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of a 1 M acetic acid/methanol mixture (9:1 v/v), and finally 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue with 50 µL of the derivatization reagent (acetic anhydride:n-propanol). Heat at 60°C for 30 minutes.

  • Final Evaporation and Reconstitution: Evaporate the derivatization reagent to dryness and reconstitute the final residue in 50 µL of ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of Dimethindene.

Table 3: GC-MS Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890A GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5975C MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Dimethindenem/z 292, 234, 72 (to be confirmed)

Visualizations

Metabolic Pathway of Dimethindene

Dimethindene undergoes biotransformation in the body, primarily through hydroxylation and N-demethylation, followed by conjugation.

Dimethindene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimethindene Dimethindene Metabolite1 6-Hydroxydimethindene Dimethindene->Metabolite1 Hydroxylation Metabolite2 N-Demethyl-dimethindene Dimethindene->Metabolite2 N-Demethylation Metabolite4 Dimethindene-N-oxide (in rats) Dimethindene->Metabolite4 Metabolite3 6-Hydroxy-N-demethyl-dimethindene Metabolite1->Metabolite3 N-Demethylation Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Metabolite3 Hydroxylation Metabolite3->Conjugates Conjugation

Caption: Metabolic pathway of Dimethindene.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of Dimethindene from a biological sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., Whole Blood) B Internal Standard Spiking A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation to Dryness E->F G Derivatization F->G H Final Evaporation & Reconstitution G->H I Injection into GC-MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection J->K L Data Acquisition K->L M Peak Integration & Quantification L->M N Reporting M->N

Caption: Experimental workflow for Dimethindene analysis.

References

Enantioselective Separation of Dimethindene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of Dimethindene isomers. The primary method detailed is Capillary Electrophoresis (CE), a powerful technique for chiral separations. Additionally, a general protocol for developing a chiral High-Performance Liquid Chromatography (HPLC) method is presented as a potential alternative.

Introduction

Dimethindene is a chiral antihistamine and anticholinergic agent, commonly available as a racemic mixture. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. This application note focuses on robust and reliable methods for the enantioselective separation of Dimethindene isomers.

Primary Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis with cyclodextrins as chiral selectors is a highly effective method for the enantioseparation of Dimethindene.[1][2][3] Charged cyclodextrin derivatives, such as carboxyethyl-β-cyclodextrin, have proven to be particularly effective for achieving baseline separation.[1][4]

Quantitative Data

The following table summarizes the key parameters and results for the enantioselective separation of Dimethindene by Capillary Electrophoresis.

ParameterValueReference
Instrumentation Capillary Electrophoresis System[1]
Chiral Selector Carboxyethyl-β-cyclodextrin (CE-β-CD)[1][4]
Running Buffer 20 mmol/L ε-aminocaproic acid, adjusted to pH 4.5 with acetic acid[1]
Chiral Selector Conc. 2.5 mg/mL[1][4]
EOF Suppressor 0.1% (w/v) methylhydroxyethylcellulose[1]
Capillary Fused silica or similar[1]
Detection UV Absorbance at 265 nm[1]
Driving Current 100 - 120 µA[3]
Result Baseline separation of Dimethindene enantiomers[1]
Experimental Protocol: Capillary Electrophoresis

1. Preparation of the Running Buffer: a. Dissolve an appropriate amount of ε-aminocaproic acid in deionized water to achieve a final concentration of 20 mmol/L. b. Adjust the pH of the solution to 4.5 using acetic acid. c. Add carboxyethyl-β-cyclodextrin to a final concentration of 2.5 mg/mL and dissolve completely. d. Add methylhydroxyethylcellulose to a final concentration of 0.1% (w/v) and mix until fully dissolved. e. Filter the buffer through a 0.45 µm syringe filter before use.

2. Instrument Setup and Capillary Conditioning: a. Install the capillary in the CE instrument. b. Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the running buffer. c. Before each run, rinse the capillary with the running buffer for a sufficient time to ensure equilibrium.

3. Sample Preparation: a. Dissolve the Dimethindene sample (racemic standard or pharmaceutical formulation) in the running buffer or a compatible solvent to a suitable concentration. b. Filter the sample through a 0.22 µm syringe filter.

4. Electrophoretic Separation: a. Inject the sample into the capillary (hydrodynamic or electrokinetic injection). b. Apply the separation voltage (typically in the range of 15-30 kV, or a constant current of 100-120 µA). c. Monitor the separation at a wavelength of 265 nm.

5. Data Analysis: a. Identify the peaks corresponding to the two Dimethindene enantiomers. b. Calculate the resolution between the enantiomeric peaks to assess the quality of the separation. c. Quantify the individual enantiomers by integrating the peak areas.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Buffer_Prep Running Buffer Preparation (ε-aminocaproic acid, CE-β-CD, pH 4.5) Inst_Setup Instrument Setup & Capillary Conditioning Buffer_Prep->Inst_Setup Sample_Prep Sample Preparation (Dissolution and Filtration) Injection Sample Injection Sample_Prep->Injection Inst_Setup->Injection Separation Electrophoretic Separation (100-120 µA) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Analysis Peak Integration & Resolution Calculation Data_Acq->Peak_Analysis Quant Quantification of Enantiomers Peak_Analysis->Quant

Caption: Workflow for the enantioselective separation of Dimethindene by CE.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

General Protocol for Chiral HPLC Method Development

1. Column Selection: a. Start with a Chiralcel OD-H column (or similar cellulose tris(3,5-dimethylphenylcarbamate) stationary phase), which is known for its broad enantioselectivity.[5]

2. Mobile Phase Screening (Normal Phase): a. A typical starting mobile phase is a mixture of an alkane (e.g., n-hexane or iso-hexane) and an alcohol (e.g., isopropanol or ethanol). b. Begin with a ratio of 90:10 (v/v) alkane:alcohol. c. As Dimethindene is a basic compound, add a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase to improve peak shape and resolution. d. Screen different alcohol modifiers (isopropanol, ethanol) and vary the alkane-to-alcohol ratio to optimize the separation.

3. Instrument Setup: a. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. b. Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). c. Set the column temperature (e.g., 25 °C). d. Set the UV detector to a suitable wavelength for Dimethindene (e.g., 265 nm, as used in CE).

4. Sample Preparation: a. Dissolve the Dimethindene sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter.

5. Injection and Analysis: a. Inject a small volume of the sample (e.g., 10 µL). b. Monitor the chromatogram for the elution of two separate peaks corresponding to the enantiomers.

6. Method Optimization: a. If separation is not achieved, systematically vary the mobile phase composition (alkane/alcohol ratio), the type of alcohol, and the concentration of the basic modifier. b. Adjusting the flow rate and column temperature can also influence the resolution.

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_dev Method Development cluster_analysis Analysis cluster_results Results & Refinement Col_Select Column Selection (e.g., Chiralcel OD-H) MP_Screen Mobile Phase Screening (Alkane/Alcohol + Basic Modifier) Col_Select->MP_Screen Param_Opt Parameter Optimization (Composition, Flow Rate, Temp.) MP_Screen->Param_Opt Equilibration Column Equilibration Param_Opt->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Eval Data Evaluation (Resolution, Peak Shape) Detection->Data_Eval Data_Eval->Param_Opt Method_Refine Method Refinement Data_Eval->Method_Refine Validation Method Validation Method_Refine->Validation

Caption: General workflow for chiral HPLC method development.

Conclusion

The enantioselective separation of Dimethindene isomers can be effectively achieved using Capillary Electrophoresis with a carboxyethyl-β-cyclodextrin chiral selector, providing baseline resolution suitable for quantitative analysis. For laboratories where CE is not available, a systematic approach to developing a chiral HPLC method using a polysaccharide-based stationary phase like Chiralcel OD-H presents a viable alternative. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

References

Application Notes and Protocols for Dimethindene Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine that exhibits high affinity and selectivity for the histamine H1 receptor.[1] As a selective H1 antagonist, it effectively blocks the action of endogenous histamine, providing relief from allergic symptoms.[2][3] Understanding the binding characteristics of Dimethindene to its primary target is crucial for both basic research and clinical applications. This document provides a detailed protocol for a receptor binding assay to determine the affinity of Dimethindene for the histamine H1 receptor, along with relevant quantitative data and a description of the associated signaling pathway. Dimethindene also shows significantly lower affinity for the M2 muscarinic receptor.[3][4]

Quantitative Data Presentation

The binding affinity of Dimethindene for the histamine H1 receptor has been determined through radioligand binding studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

CompoundReceptorRadioligandTissue/Cell SourceKᵢ (nM)pA₂Reference
DimethindeneHistamine H₁[³H]-MepyramineGuinea-pig cerebral cortex membranes1.59.33[5][6]
DimethindeneMuscarinic M₁[³H]-PirenzepineGuinea-pig cerebral cortex membranes64-[1]
DimethindeneSerotonin 5-HT₂ₐ--2400-[1]

Histamine H₁ Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit. Upon activation by an agonist like histamine, the following signaling cascade is initiated:

  • Gq Activation: The activated H1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG and Ca²⁺ together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.

Dimethindene, as an antagonist, binds to the H1 receptor and prevents the initiation of this signaling cascade.[2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates Dimethindene Dimethindene Dimethindene->H1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->PKC Activates

Histamine H₁ Receptor Signaling Pathway

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of Dimethindene for the histamine H1 receptor using [³H]-mepyramine as the radioligand.

Materials and Reagents

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebral cortex) expressing the histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: Dimethindene maleate.

  • Non-labeled Ligand (for non-specific binding): Mianserin or Triprolidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) for at least 2 hours at 4°C.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

experimental_workflow prep 1. Preparation of Reagents (Buffers, Radioligand, Dimethindene) membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) prep->membrane_prep assay_setup 3. Assay Plate Setup (Total, Non-specific, Competition Binding) membrane_prep->assay_setup incubation 4. Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration 5. Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration washing 6. Filter Washing (3x with ice-cold Wash Buffer) filtration->washing scintillation 7. Scintillation Counting (Quantification of Radioactivity) washing->scintillation analysis 8. Data Analysis (IC₅₀ and Kᵢ Determination) scintillation->analysis

Receptor Binding Assay Workflow

Procedure

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of Dimethindene in Assay Buffer.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-mepyramine (final concentration ~1-2 nM), and 100 µL of membrane preparation (20-50 µg of protein).

      • Non-specific Binding (NSB): 50 µL of a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin), 50 µL of [³H]-mepyramine, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of each Dimethindene dilution, 50 µL of [³H]-mepyramine, and 100 µL of membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting:

    • Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the Dimethindene concentration.

    • Perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of Dimethindene that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where:

        • [L] is the concentration of the radioligand ([³H]-mepyramine) used in the assay.

        • Kₑ is the dissociation constant of the radioligand for the H1 receptor. This should be determined in a separate saturation binding experiment.

References

Application Notes and Protocols: Utilizing the Guinea Pig Ileum Model for Dimethindene Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolated guinea pig ileum is a classical and robust pharmacological preparation for investigating the activity of substances affecting gastrointestinal smooth muscle contractility. Its sensitivity to histamine and the dense population of histamine H1 receptors on the ileal smooth muscle make it an ideal model for studying the pharmacology of H1 receptor antagonists, such as Dimethindene. Dimethindene is a potent and selective H1 antihistamine, and this document provides detailed application notes and protocols for its characterization using the guinea pig ileum model.

These protocols will enable researchers to determine key pharmacological parameters of Dimethindene, including its potency as a competitive antagonist, and to understand its mechanism of action on smooth muscle tissue. The methodologies described are foundational for screening new chemical entities for antihistaminic activity and for preclinical drug development.

Data Presentation

The following table summarizes the quantitative data for Dimethindene maleate's antagonistic activity on the histamine-stimulated guinea pig ileum.

CompoundParameterValueTissue Preparation
Dimethindene maleatepA29.3[1]Histamine-stimulated guinea pig ileum[1]

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. Dimethindene maleate also demonstrated a significant depression of the maximum response to histamine at concentrations of 10

8^{-8}−8
M, suggesting a non-competitive component to its antagonism at this concentration[1]. The (-) isomer of Dimethindene was found to be slightly more potent than the racemate and was characterized as a potent, non-competitive H1 histamine antagonist, while the (+) isomer was approximately 30 times less potent and acted as a classical competitive antagonist with a pA2 of 7.7[1].

Signaling Pathways

The contractile response of the guinea pig ileum to histamine is primarily mediated by the activation of H1 receptors on the smooth muscle cells. The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. Dimethindene, as an H1 receptor antagonist, competitively blocks this binding, thereby inhibiting the contractile response.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Dimethindene Dimethindene Dimethindene->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Histamine H1 Receptor Signaling Pathway in Guinea Pig Ileum Smooth Muscle.

Experimental Protocols

Preparation of Isolated Guinea Pig Ileum

This protocol details the dissection and preparation of the guinea pig ileum for in vitro experiments.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Syringe (10 mL)

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the ileocecal junction and carefully dissect a segment of the terminal ileum (approximately 10-15 cm).

  • Place the isolated ileum segment in a Petri dish containing cold, carbogen-aerated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of the ileum segment.

Organ Bath Setup and Recording of Contractile Responses

This protocol describes the mounting of the prepared ileum tissue in an organ bath and recording of its contractile responses.

Materials:

  • Isolated organ bath system with a water jacket (maintained at 37°C)

  • Isotonic or isometric force transducer

  • Data acquisition system (e.g., PowerLab)

  • Carbogen gas supply

  • Tyrode's solution

Procedure:

  • Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.[2]

  • Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the force transducer.

  • Apply a resting tension of approximately 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh, pre-warmed Tyrode's solution every 15 minutes.

Investigating the Antagonistic Effect of Dimethindene

This protocol outlines the procedure for determining the pA2 value of Dimethindene against histamine-induced contractions.

Materials:

  • Histamine dihydrochloride stock solution

  • Dimethindene maleate stock solution

  • Mounted and equilibrated guinea pig ileum preparation

Procedure:

  • Construct a Control Histamine Concentration-Response Curve (CRC):

    • After equilibration, record a stable baseline.

    • Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response at each concentration.

    • After completing the CRC, wash the tissue extensively with Tyrode's solution until the baseline returns to its initial level.

  • Incubate with Dimethindene:

    • Introduce a known concentration of Dimethindene (e.g., 10⁻⁹ M) into the organ bath.

    • Incubate the tissue with Dimethindene for a predetermined period (e.g., 20-30 minutes).

  • Construct a Histamine CRC in the Presence of Dimethindene:

    • In the continued presence of Dimethindene, repeat the cumulative addition of histamine as described in step 1.

    • Record the contractile responses.

  • Repeat with Different Concentrations of Dimethindene:

    • Wash the tissue extensively.

    • Repeat steps 2 and 3 with at least two other concentrations of Dimethindene (e.g., 3 x 10⁻⁹ M and 10⁻⁸ M).

  • Data Analysis:

    • For each histamine CRC, plot the contractile response (as a percentage of the maximum control response) against the logarithm of the histamine concentration.

    • Determine the EC50 value for histamine in the absence and presence of each concentration of Dimethindene.

    • Calculate the dose ratio (DR) for each concentration of Dimethindene using the formula: DR = (EC50 of histamine in the presence of antagonist) / (EC50 of histamine in the absence of antagonist).

    • Perform a Schild plot analysis by plotting log(DR-1) against the negative logarithm of the molar concentration of Dimethindene (-log[B]).

    • The pA2 value is the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the antagonistic properties of Dimethindene on the guinea pig ileum.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experimentation cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Ileum Segment A->B C Prepare Ileum Sections (2-3 cm) B->C D Mount Tissue in Organ Bath (37°C, Carbogenated Tyrode's) C->D E Apply Resting Tension (0.5-1.0 g) D->E F Equilibrate (30-60 min with washes) E->F G Record Baseline Contraction F->G H Generate Control Histamine CRC G->H I Wash Tissue Extensively H->I J Incubate with Dimethindene (Concentration 1) I->J L Repeat for Concentrations 2 & 3 K Generate Histamine CRC in presence of Dimethindene J->K K->I Wash and repeat M Plot CRCs L->M N Calculate EC50 and Dose Ratios M->N O Perform Schild Plot Analysis N->O P Determine pA2 Value O->P

Caption: Experimental Workflow for Guinea Pig Ileum Assay.

References

Application Notes and Protocols for In Vivo Testing of Dimethindene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy and sedative properties of Dimethindene, a first-generation H1-antihistamine, using various established animal models. The protocols cover pruritus, allergic reactions, and central nervous system effects, offering a comprehensive guide for the preclinical assessment of this compound.

Mechanism of Action

Dimethindene is a competitive antagonist of the histamine H1 receptor. By blocking the action of histamine, it effectively mitigates allergic and pruritic responses.[1] The binding of histamine to its H1 receptor activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates downstream pathways that result in neuronal depolarization and the sensation of itch. Dimethindene inhibits the initial step of this pathway.

Signaling Pathway of Histamine-Induced Itch via H1 Receptor

Histamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates Dimethindene Dimethindene Dimethindene->H1R Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Itch_Signal Itch Signal Transmission Ca_release->Itch_Signal Leads to PKC->Itch_Signal Contributes to

Caption: Histamine H1 Receptor Signaling Pathway and Point of Dimethindene Intervention.

Antipruritic Activity: Histamine-Induced Scratching in Mice

This model is a classic and reliable method for assessing the in vivo efficacy of H1-antihistamines against histamine-induced pruritus.

Experimental Protocol

Animals:

  • Male ICR mice (or other suitable strain), 8-10 weeks old, weighing 25-30g.

  • Acclimatize animals for at least 7 days before the experiment.

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

Materials:

  • Dimethindene maleate

  • Histamine dihydrochloride

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Observation chambers (e.g., transparent acrylic cages)

  • Video recording equipment

Procedure:

  • Drug Administration:

    • Administer Dimethindene maleate orally (p.o.) at doses ranging from 1 to 10 mg/kg. A dose of 0.1 mg/kg, effective in pediatric patients for pruritus, can be a starting point for dose-response studies.[2]

    • The control group receives the vehicle.

    • Administer the drug 60 minutes before the histamine challenge.

  • Habituation:

    • Place mice individually into observation chambers 30 minutes before histamine injection to allow for acclimatization.

  • Induction of Itch:

    • Inject 50 µl of histamine solution (e.g., 100 µ g/site in sterile saline) intradermally (i.d.) into the rostral back of the neck.

  • Observation and Data Collection:

    • Immediately after the histamine injection, record the number of scratching bouts directed at the injection site for 30-60 minutes.

    • A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

    • Video recording and subsequent blinded analysis are recommended for accurate quantification.

Data Presentation
Treatment GroupDose (mg/kg, p.o.)Number of Scratches (Mean ± SEM)% Inhibition
Vehicle Control-Value0%
Dimethindene1ValueValue
Dimethindene3ValueValue
Dimethindene10ValueValue
Positive Control (e.g., Diphenhydramine)DoseValueValue

Data to be filled in by the researcher based on experimental results.

Experimental Workflow

Histamine_Itch_Workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization drug_admin Oral Administration (Dimethindene or Vehicle) acclimatization->drug_admin habituation Habituation in Observation Chamber (30 min) drug_admin->habituation After 30 min histamine_injection Intradermal Histamine Injection habituation->histamine_injection After 30 min observation Record Scratching Behavior (30-60 min) histamine_injection->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end

Caption: Workflow for the Histamine-Induced Scratching Model in Mice.

Anti-Allergic Activity: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the in vivo efficacy of drugs on immediate hypersensitivity reactions (Type I), which are primarily mediated by IgE and mast cell degranulation.

Experimental Protocol

Animals:

  • Male Wistar or Sprague-Dawley rats, weighing 200-250g.

  • Acclimatize animals for at least 7 days.

Materials:

  • Dimethindene maleate

  • Anti-dinitrophenyl (DNP) IgE antibody (or other suitable IgE)

  • DNP-human serum albumin (HSA) (or corresponding antigen)

  • Evans blue dye

  • Sterile saline (0.9% NaCl)

  • Vehicle for oral administration

Procedure:

  • Sensitization (Passive):

    • Shave the dorsal skin of the rats 24 hours before sensitization.

    • Inject 0.1 ml of various dilutions of anti-DNP IgE antibody intradermally (i.d.) into multiple sites on the shaved back.

  • Drug Administration:

    • 48 hours after sensitization, administer Dimethindene maleate orally (p.o.) at doses ranging from 1 to 10 mg/kg.

    • The control group receives the vehicle.

  • Antigen Challenge and Visualization:

    • 60 minutes after drug administration, inject 1 ml of a solution containing DNP-HSA (e.g., 1 mg/ml) and Evans blue dye (e.g., 0.5%) in sterile saline intravenously (i.v.) via the tail vein.

  • Data Collection and Analysis:

    • 30 minutes after the antigen challenge, euthanize the animals and reflect the dorsal skin.

    • Measure the diameter (in mm) of the blue spots on the underside of the skin.

    • The area of the blue spot can be calculated (Area = πr²).

    • The amount of dye extravasated can also be quantified by extracting the dye from the skin tissue and measuring its absorbance spectrophotometrically.

Data Presentation
Treatment GroupDose (mg/kg, p.o.)Diameter of Blue Spot (mm, Mean ± SEM)% Inhibition of Extravasation
Vehicle Control-Value0%
Dimethindene1ValueValue
Dimethindene3ValueValue
Dimethindene10ValueValue
Positive Control (e.g., Ketotifen)DoseValueValue

Data to be filled in by the researcher based on experimental results.

Experimental Workflow

PCA_Workflow start Start shaving Shave Dorsal Skin start->shaving sensitization Intradermal Injection of Anti-DNP IgE shaving->sensitization 24h before sensitization drug_admin Oral Administration (Dimethindene or Vehicle) sensitization->drug_admin 48h after sensitization challenge IV Injection of Antigen (DNP-HSA) + Evans Blue drug_admin->challenge 60 min after drug euthanasia Euthanasia (30 min post-challenge) challenge->euthanasia measurement Measure Blue Spot Diameter/Area euthanasia->measurement end End measurement->end

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Model in Rats.

Sedative Effects: Open Field Test in Mice

The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity can be indicative of a drug's sedative properties.

Experimental Protocol

Animals:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

  • Acclimatize animals for at least 7 days.

Materials:

  • Dimethindene maleate

  • Vehicle for oral administration

  • Open field apparatus (a square or circular arena with walls, often equipped with automated tracking software).

  • Video camera mounted above the arena.

Procedure:

  • Drug Administration:

    • Administer Dimethindene maleate orally (p.o.) at doses ranging from 1 to 20 mg/kg.

    • The control group receives the vehicle.

    • A positive control, such as diazepam (1-2 mg/kg, i.p.), can be included.

  • Test Procedure:

    • 60 minutes after drug administration, place the mouse gently in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.

    • Record the session using the video camera.

  • Data Collection and Analysis:

    • The arena is typically divided into a central zone and a peripheral zone by the analysis software.

    • Key parameters to measure include:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.

    • A significant decrease in total distance traveled and rearing frequency compared to the vehicle control group suggests a sedative effect.

Data Presentation
Treatment GroupDose (mg/kg, p.o.)Total Distance Traveled (cm, Mean ± SEM)Time in Center (s, Mean ± SEM)Rearing Frequency (counts, Mean ± SEM)
Vehicle Control-ValueValueValue
Dimethindene1ValueValueValue
Dimethindene5ValueValueValue
Dimethindene20ValueValueValue
Positive Control (Diazepam)DoseValueValueValue

Data to be filled in by the researcher based on experimental results.

Experimental Workflow

Open_Field_Workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization drug_admin Oral Administration (Dimethindene, Vehicle, or Positive Control) acclimatization->drug_admin test_period Place Mouse in Open Field Arena drug_admin->test_period 60 min post-administration recording Record Behavior (5-10 min) test_period->recording data_analysis Analyze Locomotor Activity, Time in Center, Rearing recording->data_analysis end End data_analysis->end

Caption: Workflow for the Open Field Test to Assess Sedative Effects.

References

Application Notes: Cell-Based Assays for Evaluating Dimethindene Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimethindene is a first-generation selective histamine H1 receptor antagonist used as an anti-allergy and anti-pruritic agent.[1][2] It functions by competitively blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions such as itching, swelling, and redness.[3] Evaluating the efficacy of Dimethindene and other H1 antagonists requires robust and reproducible cell-based assays that can quantify their ability to inhibit histamine-induced cellular responses. These assays are crucial in drug discovery for determining potency, selectivity, and mechanism of action.[4][5]

This document provides detailed protocols for key cell-based assays used to measure the efficacy of Dimethindene, including a functional calcium flux assay, a competitive binding assay, and a downstream reporter gene assay.

Mechanism of Action: Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[6][7] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to various cellular responses.[7][8] Dimethindene exerts its effect by binding to the H1 receptor and preventing this signaling cascade.[9]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Cell_Response Cellular Response (e.g., Inflammation) Ca_release->Cell_Response PKC->Cell_Response IP3R->Ca_release Histamine Histamine Histamine->H1R Binds & Activates Dimethindene Dimethindene Dimethindene->H1R Binds & Inhibits

Caption: Histamine H1 receptor signaling pathway and point of inhibition by Dimethindene.

Quantitative Data Summary

The efficacy of Dimethindene can be quantified by its potency (IC50 or pA2) and binding affinity (Ki). The following tables summarize published data and provide a template for recording experimental results.

Table 1: Published Potency and Affinity Data for Dimethindene

Compound Assay Type Preparation/System Value Reference
Dimethindene Maleate Functional Antagonism Histamine-stimulated guinea-pig ileum pA2 = 9.3 [10]
(R)-(-)-Dimethindene Binding Affinity (H1) Not Specified Responsible for H1 bioactivity [1]
(S)-(+)-Dimethindene Binding Affinity (H1) CHO cells expressing human H1 receptor pKi = 7.16 [11]

| (S)-(+)-Dimethindene | Binding Affinity (M2) | CHO cells expressing human M2 receptor | pKi = 7.52 |[11] |

Table 2: Template for Experimental Data Acquisition

Assay Type Cell Line Parameter Dimethindene Value
Calcium Flux Assay HEK293-H1R IC50
Radioligand Binding Assay CHO-H1R Ki

| NF-κB Reporter Gene Assay | HEK293-H1R | IC50 | |

Experimental Protocols

Calcium Flux Assay for H1 Receptor Antagonism

This functional assay measures the ability of Dimethindene to inhibit the increase in intracellular calcium triggered by histamine. The half-maximal inhibitory concentration (IC50) is determined by challenging cells with a fixed concentration of histamine (at its EC80) in the presence of varying concentrations of Dimethindene.[12]

Calcium_Flux_Workflow A 1. Seed Cells (e.g., HEK293-H1R) in 96-well plate B 2. Incubate Cells (24h, 37°C, 5% CO₂) A->B C 3. Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate with Dye (1h, 37°C) and wash C->D E 5. Pre-incubate with Dimethindene (serial dilutions) D->E F 6. Add Histamine (EC₈₀) to stimulate cells E->F G 7. Measure Fluorescence (Fluorescence Plate Reader) F->G H 8. Data Analysis (Calculate IC₅₀ value) G->H

Caption: Experimental workflow for the H1 antagonist calcium flux assay.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1R).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye and Probenecid.

  • Dimethindene maleate.

  • Histamine.

  • Fluorescence microplate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed HEK293-H1R cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2.[8]

  • Dye Loading: Remove the culture medium. Add 50 µL of Fluo-4 AM loading solution (containing Probenecid to prevent dye leakage) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[8]

  • Washing: Wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.[8]

  • Compound Addition (Antagonist): Prepare serial dilutions of Dimethindene in Assay Buffer. Add the desired volume of each Dimethindene concentration to the respective wells. Include wells with buffer only (positive control) and wells with a known antagonist (reference control). Incubate for 15-30 minutes.[12]

  • Agonist Addition: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds. Add a pre-determined concentration of histamine that elicits ~80% of its maximal response (EC80).[12]

  • Fluorescence Measurement: Continue to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) for 1-2 minutes to capture the peak calcium response.[12]

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with 100% inhibition being the response of unstimulated cells and 0% inhibition being the response of cells stimulated with histamine alone. Plot the normalized response against the logarithm of Dimethindene concentration and fit a dose-response curve to calculate the IC50 value.[13]

Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of Dimethindene for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist (e.g., [³H]-mepyramine) from the receptor.

Binding_Assay_Workflow A 1. Prepare Cell Membranes (from CHO-H1R or HEK293-H1R cells) B 2. Set up Reactions (Membranes + [³H]-Mepyramine + varying Dimethindene conc.) A->B C 3. Incubate (e.g., 60 min at 25°C) to reach equilibrium B->C D 4. Separate Bound/Free Ligand (Rapid vacuum filtration) C->D E 5. Wash Filters (to remove non-specific binding) D->E F 6. Measure Radioactivity (Liquid Scintillation Counting) E->F G 7. Data Analysis (Calculate Ki from IC₅₀) F->G

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the H1 receptor (e.g., CHO-H1R).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled H1 antagonist: [³H]-mepyramine.

  • Unlabeled Dimethindene.

  • Non-specific binding control: a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • GF/B glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for each condition.

    • Total Binding: Add cell membranes, [³H]-mepyramine (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add cell membranes, [³H]-mepyramine, and a high concentration of unlabeled mepyramine.

    • Competition: Add cell membranes, [³H]-mepyramine, and serial dilutions of Dimethindene.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the reactions by vacuum filtration through GF/B filters, which trap the cell membranes with bound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Determine the percent displacement of the radioligand by each concentration of Dimethindene.

    • Plot the percent displacement against the log concentration of Dimethindene to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

NF-κB Reporter Gene Assay

Activation of the H1 receptor can lead to the activation of the transcription factor NF-κB.[6] This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The efficacy of Dimethindene is measured by its ability to inhibit histamine-induced reporter gene expression.[15]

Materials:

  • HEK293 cells co-expressing the H1 receptor and an NF-κB-luciferase reporter construct.

  • Cell culture medium.

  • White, opaque 96-well plates.

  • Dimethindene and Histamine.

  • Luciferase assay reagent kit (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Protocol:

  • Cell Plating: Seed the reporter cell line into white, opaque 96-well plates and incubate for 24 hours.

  • Compound Treatment: Remove the medium and replace it with a medium containing serial dilutions of Dimethindene. Incubate for 30 minutes.

  • Stimulation: Add histamine to the wells at a concentration known to produce a robust signal (e.g., EC80). Include appropriate controls (unstimulated cells, cells with histamine only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for gene transcription and protein expression.

  • Lysis and Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal and plot the percentage of inhibition against the log concentration of Dimethindene. Fit the data to a dose-response curve to calculate the IC50 value.[15]

References

Application of Dimethindene in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation histamine H1 receptor antagonist with additional anticholinergic properties.[1] While clinically utilized for the symptomatic relief of allergic reactions and pruritus, its utility as a research tool in neuroscience is significant, primarily owing to its potent and selective blockade of H1 receptors.[2][3] This allows for the investigation of the role of histamine and H1 receptor signaling in various neurological processes. Dimethindene is a racemic mixture; the (-)-enantiomer is primarily responsible for its H1 receptor antagonist activity, while the (+)-enantiomer is significantly less potent.[2] Although classified as a first-generation antihistamine, some studies suggest it has minimal sedative effects compared to other drugs in its class, which may be advantageous for certain experimental designs.[4][5]

Mechanism of Action in the Central Nervous System

Dimethindene's primary mechanism of action in the central nervous system (CNS) is the competitive antagonism of histamine H1 receptors.[1] Histamine, a key neurotransmitter, is involved in regulating the sleep-wake cycle, appetite, and cognitive functions. By blocking H1 receptors, Dimethindene can modulate these processes. The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6] Dimethindene, by blocking the initial binding of histamine, prevents these downstream signaling events.

Data Presentation

Table 1: Receptor Binding Affinity and Functional Activity of Dimethindene

ReceptorLigandPreparationAssay TypeValueReference
Histamine H1[3H]mepyramineGuinea-pig cerebral cortex membranesBinding (Ki)1.5 x 10⁻⁹ M[3]
Histamine H1-Guinea-pig ileumFunctional (pA2)9.3[2]
Muscarinic M1[3H]pirenzepineGuinea-pig cerebral cortex membranesBinding (Ki)6.4 x 10⁻⁸ M[3]
Muscarinic (general)CarbacholGuinea-pig ileumFunctional (pA2)6.7[3]
Serotonin-Guinea-pig cerebral cortex membranesBindingVery low affinity[3]

Table 2: Enantiomeric Activity of Dimethindene at the Histamine H1 Receptor

EnantiomerActivityPotency Relative to RacemateFunctional Assay (pA2)Reference
(-)-DimethindenePotent, non-competitive antagonistSlightly more potent-[2]
(+)-Dimethindene"Classical" competitive antagonist~30 times less potent7.7[2]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds and Activates Dimethindene Dimethindene Dimethindene->H1R Binds and Blocks Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammatory Gene Expression) Ca2_increase->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of Dimethindene.

Experimental Protocols

Protocol 1: In Vitro Assessment of Dimethindene's Effect on Microglial Activation

This protocol outlines a method to investigate the potential of Dimethindene to modulate neuroinflammation by assessing its effect on lipopolysaccharide (LPS)-induced activation of microglial cells.

Experimental Workflow Diagram

G cluster_workflow In Vitro Microglial Activation Protocol A 1. Culture BV-2 microglial cells B 2. Seed cells into 96-well plates A->B C 3. Pre-treat with Dimethindene (various concentrations) for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) for 24 hours C->D E 5. Collect supernatant and lyse cells D->E F 6. Analyze supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA E->F G 7. Analyze cell lysate for protein expression (e.g., iNOS, COX-2) using Western Blot E->G

Caption: Workflow for assessing the anti-neuroinflammatory effects of Dimethindene in vitro.

Methodology:

  • Cell Culture:

    • Culture BV-2 microglial cells (or primary microglia) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well for cytokine analysis or into 6-well plates at a density of 1 x 10⁶ cells/well for protein analysis.

    • Allow cells to adhere for 24 hours.

  • Drug Treatment:

    • Prepare stock solutions of Dimethindene maleate in sterile water or DMSO.

    • Dilute the stock solution in culture medium to achieve final concentrations (e.g., 1, 10, 100 µM).

    • Pre-treat the cells with Dimethindene for 1 hour before LPS stimulation. Include a vehicle control group.

  • LPS Stimulation:

    • After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate for 24 hours.

  • Sample Collection:

    • After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

    • Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer for protein analysis.

  • Cytokine Analysis (ELISA):

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Protein Analysis (Western Blot):

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Assessment of Dimethindene in a Mouse Model of Itch-Related Behavior

This protocol describes a method to evaluate the anti-pruritic effects of Dimethindene in a histamine-induced itch model in mice.

Experimental Workflow Diagram

G cluster_workflow In Vivo Itch Model Protocol A 1. Acclimatize male C57BL/6 mice B 2. Administer Dimethindene (i.p.) or vehicle control A->B C 3. After 30 minutes, inject histamine (intradermally) into the nape of the neck B->C D 4. Immediately place mice in observation cages C->D E 5. Videorecord behavior for 30 minutes D->E F 6. Quantify the number of scratching bouts E->F

Caption: Workflow for evaluating the anti-pruritic effects of Dimethindene in vivo.

Methodology:

  • Animals:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for at least one week of acclimatization before the experiment.

  • Drug Administration:

    • Dissolve Dimethindene maleate in sterile saline.

    • Administer Dimethindene intraperitoneally (i.p.) at appropriate doses (e.g., 1, 5, 10 mg/kg).

    • Administer saline as a vehicle control.

  • Induction of Itch:

    • 30 minutes after Dimethindene or vehicle administration, briefly anesthetize the mice with isoflurane.

    • Inject 50 µL of histamine (100 µg) intradermally into the nape of the neck.

  • Behavioral Observation:

    • Immediately after the histamine injection, place each mouse individually into an observation cage.

    • Videorecord the behavior of the mice for 30 minutes.

  • Data Analysis:

    • A blinded observer should score the videotapes.

    • Quantify the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the neck, ending with the paw being returned to the floor or licked.

    • Compare the number of scratching bouts between the Dimethindene-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

Dimethindene serves as a valuable pharmacological tool for elucidating the role of the histaminergic system, specifically H1 receptor signaling, in the central nervous system. Its well-characterized antagonist properties make it suitable for a range of in vitro and in vivo studies. The provided protocols offer a foundation for investigating its potential effects on neuroinflammation and pruritic behaviors, and can be adapted for other neuroscience research applications. Researchers should consider the anticholinergic properties and potential for mild sedation when designing experiments and interpreting results.

References

Application Notes and Protocols for Forced Degradation Studies of Dimethindene Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Dimethindene maleate. Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, as it helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods. The following protocols are based on published literature and are intended to serve as a guide for researchers in this field.[1][2][3][4][5]

Introduction

Dimethindene maleate is a first-generation antihistamine and anticholinergic agent used to relieve symptoms of allergic reactions.[5] To ensure its quality, safety, and efficacy, it is essential to understand its stability profile under various stress conditions. Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, light, and different pH values (acidic and alkaline hydrolysis) and oxidative environments.[1][3] These studies are crucial for developing and validating stability-indicating methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]

Summary of Forced Degradation Conditions

Dimethindene maleate has been subjected to a range of stress conditions to evaluate its stability. Significant degradation has been observed under basic and oxidative conditions, while the drug has shown relative stability under acidic, aqueous, and thermal stress.[3] The primary analytical technique for separating and quantifying Dimethindene maleate and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][5]

Data Presentation

The following table summarizes the illustrative quantitative data from forced degradation studies on Dimethindene maleate.

Stress ConditionReagent/Condition DetailsTime (hours)Temperature (°C)Degradation (%)Number of Degradation Products
Acid Hydrolysis 0.1 M HCl2470< 5%1
Alkaline Hydrolysis 0.1 M NaOH870~ 25%2
Oxidative Degradation 3% H₂O₂1225 (Room Temp)~ 30%2
Thermal Degradation Solid State4870< 2%Not Significant
Photolytic Degradation Solid State, UV Light (254 nm)7225 (Room Temp)~ 10%1

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Dimethindene Maleate Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dimethindene maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Sample Solution for Forced Degradation (100 µg/mL): Transfer 10 mL of the standard stock solution to a 100 mL volumetric flask and dilute to volume with the same solvent. This solution will be used for the stress studies.

Forced Degradation (Stress Testing) Procedures
  • To 10 mL of the sample solution (100 µg/mL) in a suitable flask, add 10 mL of 0.1 M hydrochloric acid (HCl).

  • Reflux the solution at 70°C for 24 hours.

  • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 25 µg/mL before HPLC analysis.

  • To 10 mL of the sample solution (100 µg/mL) in a suitable flask, add 10 mL of 0.1 M sodium hydroxide (NaOH).

  • Reflux the solution at 70°C for 8 hours.[3]

  • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 25 µg/mL before HPLC analysis.

  • To 10 mL of the sample solution (100 µg/mL) in a suitable flask, add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 12 hours, protected from light.[3]

  • Dilute the resulting solution with the mobile phase to a final concentration of approximately 25 µg/mL before HPLC analysis.

  • Accurately weigh about 25 mg of Dimethindene maleate solid drug substance and place it in a petri dish.

  • Expose the solid to a temperature of 70°C in a hot air oven for 48 hours.[3]

  • After the specified time, dissolve the sample in the mobile phase to obtain a final concentration of approximately 25 µg/mL for HPLC analysis.

  • Accurately weigh about 25 mg of Dimethindene maleate solid drug substance and spread it as a thin layer in a petri dish.

  • Expose the sample to UV light (254 nm) in a photostability chamber for 72 hours.

  • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 25 µg/mL for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the main drug peak from any degradation products. The following is a representative HPLC method:

  • Column: Zorbax SB CN (150 mm x 4.6 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M ammonium phosphate buffer (pH 6.5) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 258 nm.[3][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Dimethindene Maleate API or Drug Product stock_sol Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) start->stock_sol work_sol Prepare Working Solution (e.g., 100 µg/mL) stock_sol->work_sol acid Acid Hydrolysis (0.1 M HCl, 70°C) alkali Alkaline Hydrolysis (0.1 M NaOH, 70°C) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (Solid, 70°C) photo Photolytic Degradation (Solid, UV Light) neutralize Neutralization (for Hydrolysis) acid->neutralize alkali->neutralize dilute Dilution to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for forced degradation of Dimethindene maleate.

Hypothetical Degradation Pathway of Dimethindene Maleate

G cluster_main cluster_deg A Dimethindene Maleate B Degradation Product 1 (DP1) A->B Alkaline Hydrolysis C Degradation Product 2 (DP2) A->C Oxidation (H₂O₂) D Other Minor Degradants A->D Acid Hydrolysis / Photolysis

Caption: Potential degradation pathways of Dimethindene maleate.

References

Development of Topical Formulations Containing Dimethindene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene, a first-generation H1-antihistamine, is utilized in topical formulations for its antipruritic properties in treating various skin conditions, including insect bites, sunburn, and allergic skin reactions.[1][2] Its mechanism of action involves blocking histamine H1 receptors, thereby reducing itching and inflammation.[3] This document provides detailed application notes and protocols for the development of topical formulations containing Dimethindene, with a focus on gel formulations.

Signaling Pathway of Dimethindene

Dimethindene primarily exerts its effect as a selective antagonist of the histamine H1 receptor.[3] By blocking this receptor, it interferes with the action of histamine, a key mediator in allergic reactions. This action helps to alleviate symptoms such as itching and swelling.[4]

Dimethindene Signaling Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor G_Protein Gq/11 H1_Receptor->G_Protein Activates Dimethindene Dimethindene Dimethindene->H1_Receptor Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Inflammatory_Response Allergic & Inflammatory Response (Itching, Vasodilation) Ca_Release->Inflammatory_Response PKC->Inflammatory_Response

Dimethindene's inhibitory action on the H1 receptor pathway.

Formulation Development

The development of a stable and effective topical formulation is crucial for drug delivery. Gels are a common dosage form for Dimethindene due to their cooling effect and ease of application.[5]

Excipient Selection and Formulation Compositions

The choice of excipients is critical to the performance and stability of the final product. Propylene glycol is often used as a solvent and penetration enhancer.[6] Carbomers are common gelling agents.[6]

Table 1: Example Compositions of Dimethindene Maleate Topical Gels

IngredientFunctionFormulation 1 (% w/w)[7]Formulation 2 (% w/w)[8]Formulation 3 (% w/w)[9]
Dimethindene MaleateActive Pharmaceutical Ingredient0.10.10.1
CarbomerGelling Agent0.5 - 1.5q.s.q.s.
Propylene GlycolSolvent, Humectant10 - 20q.s.15.0
DexpanthenolSoothing Agent1.0 - 5.0--
Disodium EdetateChelating Agent0.01 - 0.2q.s.q.s.
TrometamolNeutralizing Agent0.5 - 2.0--
Sodium HydroxideNeutralizing Agent-q.s.q.s.
Benzalkonium ChloridePreservative-q.s.0.005
PhenoxyethanolPreservative0.75 - 1.0--
Purified WaterVehicleq.s. to 100q.s. to 100q.s. to 100
Manufacturing Protocol for a Dimethindene Maleate Gel (0.1%)

This protocol is based on a patented formulation and provides a general guideline for laboratory-scale preparation.[7]

Gel Manufacturing Workflow cluster_prep Phase Preparation cluster_mixing Mixing and Homogenization cluster_final Final Product A A: Dissolve Dimethindene Maleate in Propylene Glycol (45°C) Mix3 Add A to the gel base A->Mix3 B B: Disperse Carbomer in Purified Water Mix1 Add C to B to neutralize (pH 6-7) B->Mix1 C C: Prepare Trometamol Solution C->Mix1 D D: Prepare Disodium Edetate Solution Mix2 Add D to the Carbomer dispersion D->Mix2 E E: Prepare Phenoxyethanol Solution Mix4 Sequentially add other active/excipient solutions with constant stirring E->Mix4 Mix1->Mix2 Mix2->Mix3 Mix3->Mix4 Homogenize Homogenize to form a uniform gel Mix4->Homogenize FinalGel Transparent/Slightly Opalescent Homogeneous Gel Homogenize->FinalGel

A typical workflow for manufacturing a Dimethindene Maleate gel.

Protocol:

  • Preparation of the Active Phase: Dissolve Dimethindene Maleate in propylene glycol at approximately 45°C.[7]

  • Preparation of the Gel Base: Disperse the carbomer in a portion of the purified water with stirring.[7]

  • Neutralization: Separately dissolve the neutralizing agent (e.g., trometamol or sodium hydroxide) in a small amount of purified water and add it to the carbomer dispersion until a pH of 6-7 is achieved.[7]

  • Addition of Other Excipients: Dissolve other water-soluble excipients like disodium edetate and preservatives in purified water and add them to the gel base.[7]

  • Combining Phases: Slowly add the active phase to the gel base with continuous stirring.

  • Final Mixing: Continue stirring until a homogeneous, transparent to slightly opalescent gel is formed.[7]

Quality Control and Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

A stability-indicating HPLC method is essential for the quality control of Dimethindene topical formulations.[10][11]

Table 2: Comparative HPLC Methods for Dimethindene Maleate Analysis

ParameterMethod 1[12]Method 2[11]Method 3[13]
Column ODS (C18), 25 cmVenusil XBP Cyano, 4.6 x 250 mm, 5 µmC18, 5 µm
Mobile Phase 40% Methanol in water with 0.02% 1-heptane sulfonate, pH 3.5 with sulfuric acidGradient of Potassium dihydrogen phosphate (0.025 M) & Sodium 1-butane sulfonate (0.025 M), pH 6.0, and AcetonitrileAcetate buffer (pH 4.0) : Acetonitrile (65:35)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection (UV) 260 nm256 nm254 nm
Retention Time ~9.5 min9.06 minNot Specified

Protocol for Sample Preparation (Gel):

  • Accurately weigh a quantity of the gel equivalent to a known amount of Dimethindene Maleate.

  • Dissolve the sample in a suitable diluent (e.g., 40% methanol in water).[12]

  • Use sonication to ensure complete dissolution.

  • Dilute the solution to a suitable concentration for HPLC analysis.

  • Filter the solution through a 0.45 µm membrane filter before injection.[12]

Stability Studies and Forced Degradation

Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of the analytical method.[14][15]

Protocol for Forced Degradation Study:

  • Acid Hydrolysis: Expose the drug substance or product to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Expose the drug substance or product to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature. Significant degradation has been observed under basic conditions.[14]

  • Oxidative Degradation: Treat the drug substance or product with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Significant degradation has been observed under oxidative stress.[14]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 70°C). Dimethindene has shown stability under heating.[14]

  • Photodegradation: Expose the drug substance or product to UV and visible light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the active ingredient from any degradation products.

Table 3: Summary of Forced Degradation Behavior of Dimethindene Maleate

Stress ConditionObservation
Aqueous SolutionStable[14]
Acidic SolutionStable[14]
Basic SolutionSignificant degradation[14]
OxidationSignificant degradation[14]
Heat (70°C)Stable[14]

Performance Testing Protocols

In Vitro Release Testing (IVRT)

IVRT is a key performance test for topical formulations, providing information on the rate of drug release from the dosage form.[16] The Franz diffusion cell is a commonly used apparatus for this test.[17]

IVRT Experimental Workflow cluster_setup Apparatus Setup cluster_exp Experiment Execution cluster_analysis Analysis and Data Processing A Assemble Franz Diffusion Cell B Mount Synthetic Membrane A->B C Fill Receptor Compartment with appropriate medium B->C D Equilibrate to 32°C C->D E Apply a finite dose of the Dimethindene formulation D->E F Start the experiment E->F G Withdraw samples from receptor compartment at defined time points F->G H Replenish with fresh medium G->H I Analyze samples by HPLC G->I H->G Repeat J Calculate cumulative amount released I->J K Plot cumulative amount vs. square root of time J->K L Determine release rate (slope) K->L

Step-by-step workflow for In Vitro Release Testing (IVRT).

IVRT Protocol using Franz Diffusion Cells:

  • Apparatus: Vertical Franz diffusion cells.[18]

  • Membrane: An inert synthetic membrane (e.g., nylon) is typically used.[19]

  • Receptor Medium: Select a medium that ensures sink conditions. For poorly water-soluble drugs, hydro-alcoholic solutions may be necessary.[19] The temperature of the receptor medium should be maintained at 32°C to mimic skin surface temperature.[18]

  • Dose: Apply a finite dose of the topical formulation to the membrane surface.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium.[19]

  • Analysis: Quantify the amount of Dimethindene in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.

Table 4: In Vitro Release of Dimethindene Maleate from Different Hydrogel Formulations

Gelling AgentRelease after 4 hours (%)[6]
Carbomer28.33
Xanthan Gum25.00
Hydroxypropyl Methylcellulose7.33
In Vitro Skin Permeation Testing (IVPT)

IVPT provides insights into the amount of drug that can permeate through the skin and is a valuable tool in predicting in vivo performance.

IVPT Protocol:

  • Apparatus: Similar to IVRT, Franz diffusion cells are commonly used.

  • Membrane: Excised human or animal skin (e.g., porcine ear skin) is used as the membrane. The stratum corneum should be intact.

  • Receptor Medium: A physiologically relevant buffer that maintains sink conditions is used.

  • Procedure: The experimental setup and sampling are similar to the IVRT protocol.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time (tL) can be determined from the x-intercept of the linear portion.

Conclusion

The development of topical formulations containing Dimethindene requires a systematic approach encompassing formulation design, manufacturing process optimization, and robust analytical and performance testing. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop safe, effective, and stable Dimethindene topical products.

References

Troubleshooting & Optimization

Identifying and characterizing (+-)-Dimethindene synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for identifying and characterizing impurities encountered during the synthesis of (+-)-Dimethindene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on known impurities to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound synthesis?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are chemical species that arise from the synthetic route itself. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities form when the active pharmaceutical ingredient (API) degrades under the influence of environmental factors like heat, light, moisture, or upon reaction with excipients.[1] Forced degradation studies show that Dimethindene is particularly susceptible to degradation under basic and oxidative conditions.

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification steps may remain in the final product.[1]

Q2: An unknown peak has appeared in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be one of the known European Pharmacopoeia (EP) listed impurities, a new process-related impurity, or a degradation product. To identify it, you should:

  • Check the Retention Time (RT): Compare the RT of the unknown peak with the RTs of known impurity standards if available.

  • Spiking Study: Spike your sample with a known impurity standard and observe if the peak area of the unknown peak increases.

  • Mass Spectrometry (LC-MS): Determine the mass-to-charge ratio (m/z) of the unknown peak to get its molecular weight, which can help in identifying its structure.

  • Forced Degradation: Subject a pure sample of Dimethindene to stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if the impurity is a degradation product.[2][3][4]

Q3: My overall yield is low and the impurity profile is high. What are the likely causes in the synthesis process?

A3: High impurity levels and low yields can often be traced back to specific steps in the synthesis. Based on the common industrial synthesis route, key areas to investigate are:

  • Alkylation Step: Incomplete reaction or side reactions during the alkylation of benzyl malonic diethyl ester can lead to residual starting materials.

  • Saponification: Incomplete hydrolysis of the ester will result in carry-over of the ester intermediate.

  • Cyclization (Friedel-Crafts Acylation): This step is often low-yielding and can produce various side products if not carefully controlled. The use of an excess of polyphosphoric acid (PPA) and high temperatures can lead to charring and by-product formation.

  • Final Condensation Step: The reaction of the indanone intermediate with 2-ethylpyridine is sensitive to moisture and temperature. Improper conditions can lead to incomplete reaction or the formation of isomers and other related substances.

Impurity Profile of this compound

The following table summarizes the known impurities of Dimethindene as listed in the European Pharmacopoeia (EP).

Impurity NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Potential OriginChemical Structure
Dimethindene EP Impurity A 2-EthylpyridineC₇H₉N107.15Starting MaterialChemical structure of 2-Ethylpyridine
Dimethindene EP Impurity B 2-(1H-Inden-2-yl)-N,N-dimethylethanamineC₁₃H₁₇N187.28Synthesis By-productChemical structure of 2-(1H-Inden-2-yl)-N,N-dimethylethanamine
Dimetindene EP Impurity D (2RS)-2-Benzyl-4-(dimethylamino)butanoic acidC₁₃H₁₉NO₂221.29IntermediateChemical structure of (2RS)-2-Benzyl-4-(dimethylamino)butanoic acid
Dimetindene EP Impurity E 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-oneC₁₃H₁₇NO203.28IntermediateChemical structure of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one
Dimetindene EP Impurity F 2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamineC₁₇H₂₅N243.39Synthesis By-productChemical structure of 2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine
Dimetindene EP Impurity G N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamineC₁₉H₂₁N263.38Synthesis By-productChemical structure of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine
Dimetindene EP Impurity H 2-[1-(2-Ethenyl-1H-inden-3-yl)ethyl]pyridineC₁₈H₁₇N247.34Synthesis By-productChemical structure of 2-[1-(2-Ethenyl-1H-inden-3-yl)ethyl]pyridine
Dimetindene EP Impurity I N-Methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamineC₁₉H₂₂N₂278.40Synthesis By-productChemical structure of N-Methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine

Note: The chemical structures are sourced from publicly available supplier databases and are representative of the named compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is suitable for the separation and quantification of Dimethindene and its non-volatile process-related impurities and degradation products.[2][5][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Zorbax SB CN, 150 x 4.6 mm, 5 µm particle size.[2][3][4] (Alternatively, a C18 column, 250 x 4.6 mm, 5 µm can be used).[6]

  • Mobile Phase A: Acetate buffer (pH 4.0).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: (Illustrative - optimization may be required)

    • 0-5 min: 35% B

    • 5-20 min: 35% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 35% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

  • UV Detection: 254 nm.[6]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the Dimethindene sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

This method is designed to identify and quantify volatile residual solvents from the synthesis process.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 40°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90°C.

    • Injection Time: 1 minute.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the Dimethindene sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial immediately.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR is a powerful tool for the definitive structural elucidation of unknown impurities after isolation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC or column chromatography.

    • Ensure the isolated sample is free of residual solvents by drying under high vacuum.

    • Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.

Visualized Workflows and Pathways

G Industrial Synthesis Pathway of this compound and Potential Impurity Formation cluster_0 Step 1 & 2: Alkylation cluster_1 Step 3: Saponification cluster_2 Step 4: Cyclization cluster_3 Step 5: Condensation & Dehydration Benzyl_Malonic_Ester Benzyl Malonic Diethyl Ester Alkylated_Ester 2-Benzyl-2-[2-(dimethylamino)ethyl] malonic Acid Diethyl Ester Benzyl_Malonic_Ester->Alkylated_Ester NaH, Toluene Alkylating_Agent 2-Chloro-N,N-dimethylethanamine Alkylating_Agent->Alkylated_Ester Amino_Diacid 2-Benzyl-2-[2-(dimethylamino)ethyl] malonic Acid (Impurity D) Alkylated_Ester->Amino_Diacid NaOH, EtOH/H2O Indanone 2-[2-(Dimethylamino)ethyl] indan-1-one (Impurity E) Amino_Diacid->Indanone PPA, Heat Dimethindene This compound Indanone->Dimethindene 1. n-BuLi 2. HCl, Reflux 2_Ethylpyridine 2-Ethylpyridine (Impurity A) 2_Ethylpyridine->Dimethindene Other_Impurities Other Process-Related Impurities (e.g., Impurities B, F, G, H, I) Dimethindene->Other_Impurities Formation during side reactions

Caption: Synthesis of this compound and impurity origins.

G Workflow for Impurity Identification and Characterization Start Unknown Peak Detected in HPLC Check_RT Compare Retention Time (RT) with known standards Start->Check_RT Spiking Perform Spiking Study with known impurity Check_RT->Spiking Identification Structure Identified Spiking->Identification Match? Yes No_Match No Match Spiking->No_Match LC_MS Analyze by LC-MS to determine Molecular Weight Isolation Isolate Impurity via Preparative HPLC LC_MS->Isolation NMR Structural Elucidation by NMR (1H, 13C, 2D NMR) Isolation->NMR NMR->Identification No_Match->LC_MS Match? No Forced_Degradation Perform Forced Degradation Study on pure Dimethindene No_Match->Forced_Degradation Need further investigation Compare_Degradants Compare with degradation profile Forced_Degradation->Compare_Degradants Degradation_Product Identified as Degradation Product Compare_Degradants->Degradation_Product Match Found Process_Impurity Likely a Process-Related Impurity Compare_Degradants->Process_Impurity No Match

Caption: Analytical workflow for impurity identification.

G Troubleshooting Guide for HPLC Analysis cluster_resolution Troubleshooting Poor Resolution cluster_ghost Troubleshooting Ghost Peaks cluster_rt Troubleshooting RT Shifts Problem Problem Observed Poor_Resolution Poor Peak Resolution Problem->Poor_Resolution Ghost_Peaks Ghost Peaks Appear Problem->Ghost_Peaks RT_Shift Retention Time Drifting Problem->RT_Shift Optimize_Gradient Optimize Mobile Phase Gradient Poor_Resolution->Optimize_Gradient Clean_Injector Clean Injection Port and Syringe Ghost_Peaks->Clean_Injector Check_Pump Check HPLC Pump for Leaks and Consistent Flow RT_Shift->Check_Pump Check_Column Check Column Performance (may need replacement) Optimize_Gradient->Check_Column Adjust_pH Adjust Mobile Phase pH Check_Column->Adjust_pH Check_Solvents Check for Contaminated Solvents or Mobile Phase Clean_Injector->Check_Solvents Blank_Run Run a Blank Injection Check_Solvents->Blank_Run Thermo_Column Ensure Stable Column Temperature Check_Pump->Thermo_Column Equilibrate Ensure Adequate Column Equilibration between runs Thermo_Column->Equilibrate

Caption: Troubleshooting common HPLC analysis issues.

References

Technical Support Center: Enantiomeric Separation of Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantiomeric separation of Dimethindene. This resource is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the enantiomeric separation of Dimethindene using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Dimethindene is a basic compound, which can present specific challenges in chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the separation of antihistamines.[1][2]

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.[1]- Incorrect mobile phase pH.- Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID).[3][4]- Optimize the mobile phase by varying the alcohol modifier (e.g., isopropanol, ethanol) concentration in the alkane (e.g., hexane, heptane) mobile phase.[1]- For basic compounds like Dimethindene, add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%) to improve peak shape and resolution.[5]
Peak Tailing - Secondary interactions with residual silanols on the CSP.- Inappropriate mobile phase pH causing partial ionization.[6]- Column overload.- Add a basic modifier (DEA or TEA) to the mobile phase to suppress silanol interactions.[7]- Ensure the mobile phase pH is at least 2 units away from the pKa of Dimethindene to maintain a consistent ionization state.- Reduce the sample concentration or injection volume.[6]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Insufficient column equilibration.- Prepare fresh mobile phase for each run and ensure accurate composition.- Use a column oven to maintain a constant temperature.[6]- Equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) before the first injection.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from previous injections.- Use high-purity solvents and additives.- Implement a thorough needle wash protocol.- Inject a blank (mobile phase) to identify the source of the ghost peaks.[6]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly than HPLC.[6]

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal co-solvent and additive composition.[8]- Screen a range of polysaccharide-based CSPs.- Optimize the type and percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol).[8]- For basic compounds, the addition of a basic additive like isopropylamine or DEA is often necessary to improve peak shape and achieve separation.[9]
Broad or Tailing Peaks - Inappropriate additive.- Suboptimal back pressure or temperature.- Use a basic additive to improve the peak shape of the basic Dimethindene molecule.- Optimize the back pressure and temperature; higher back pressure generally increases fluid density and can improve peak shape.[10]- Lowering the temperature can sometimes enhance resolution.[8]
Shifting Retention Times - Fluctuations in back pressure or temperature.- Inconsistent mobile phase composition (CO2/co-solvent ratio).- Ensure the back pressure regulator is functioning correctly to maintain stable pressure.- Use a column oven for precise temperature control.- Ensure accurate and consistent delivery of CO2 and co-solvent.
Low Signal Intensity - Poor solubility of the analyte in the mobile phase.- Inappropriate detector settings.- Increase the percentage of the co-solvent to improve solubility.- Optimize detector parameters (e.g., wavelength for UV detection).
Capillary Electrophoresis (CE)

CE with cyclodextrins as chiral selectors is a well-established and effective method for the enantiomeric separation of Dimethindene.[11][12][13]

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Separation - Incorrect type or concentration of cyclodextrin (CD).[11]- Inappropriate buffer pH.[12]- Insufficient suppression of electroosmotic flow (EOF).- Screen different types of cyclodextrins (e.g., native β-CD, derivatized CDs like carboxyethyl-β-CD). Charged CDs are often more effective for charged analytes like Dimethindene.[11]- Optimize the buffer pH to ensure sufficient ionization of both Dimethindene and the chiral selector. A pH of around 4.5 has been shown to be effective.[11]- Add an EOF suppressor, such as methylhydroxyethylcellulose, to the running buffer.[11][12]
Peak Broadening or Tailing - Mismatch between sample matrix and buffer conductivity.- Adsorption of the analyte to the capillary wall.- Dissolve the sample in a solution with lower conductivity than the background electrolyte (BGE).- Incorporate additives in the BGE to minimize wall interactions.- A proper capillary conditioning protocol is crucial.
Unstable Migration Times - Fluctuations in temperature or voltage.- Changes in buffer composition due to electrolysis.- Use a capillary thermostat for temperature control.- Ensure the power supply is stable.- Replenish the buffer vials after a set number of runs to prevent changes in pH and composition.
Reversal of Migration Order - Different types of cyclodextrins can lead to opposite migration orders due to different complexation geometries.[14]- This is not necessarily a problem, but a phenomenon to be aware of when changing the chiral selector. Confirm the identity of each peak by spiking with a known enantiomer if available.

Frequently Asked Questions (FAQs)

HPLC
  • Q1: Which type of chiral stationary phase is best for Dimethindene?

    • A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), are generally the most successful for separating a wide range of chiral compounds, including antihistamines like Dimethindene.[1][2] It is recommended to screen several different polysaccharide-based columns to find the one with the best selectivity.

  • Q2: Why is a basic additive necessary in the mobile phase for separating Dimethindene?

    • A2: Dimethindene is a basic compound. Basic additives like diethylamine (DEA) or triethylamine (TEA) are added to the mobile phase to improve peak shape by minimizing undesirable interactions between the basic analyte and acidic residual silanol groups on the silica surface of the CSP.[5][7] This leads to sharper peaks and better resolution.

  • Q3: How does the alcohol modifier affect the separation?

    • A3: In normal-phase chiral chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (typically with an alkane like hexane) are critical for achieving selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP, and varying its concentration can significantly impact the retention and resolution of the enantiomers.[1]

SFC
  • Q1: What are the advantages of SFC over HPLC for chiral separations of compounds like Dimethindene?

    • A1: SFC typically offers faster analysis and column equilibration times due to the low viscosity of the supercritical fluid mobile phase.[6] It also reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[6]

  • Q2: What is the role of the co-solvent and additive in SFC?

    • A2: The co-solvent, usually an alcohol like methanol, is added to the supercritical CO2 to increase the mobile phase polarity and elute more polar compounds.[8] For basic analytes like Dimethindene, a basic additive is crucial to obtain good peak shapes and achieve separation.[9]

  • Q3: How do I optimize an SFC separation for Dimethindene?

    • A3: A systematic approach involves screening different chiral columns and co-solvents. Once a promising system is identified, you can optimize the separation by adjusting the co-solvent percentage, the type and concentration of the basic additive, the back pressure, and the column temperature.[8]

Capillary Electrophoresis
  • Q1: Why are cyclodextrins used as chiral selectors in CE for Dimethindene?

    • A1: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers of Dimethindene.[12] The different stability of these diastereomeric complexes leads to different electrophoretic mobilities, allowing for their separation.[15]

  • Q2: Which type of cyclodextrin is most effective for Dimethindene?

    • A2: While native β-cyclodextrin can provide some separation, charged derivatives such as carboxyethyl-β-cyclodextrin have been shown to be more effective, providing baseline separation at low concentrations.[11]

  • Q3: What is the purpose of suppressing the electroosmotic flow (EOF)?

    • A3: In the described method for Dimethindene, a suppressed EOF in a hydrodynamically closed system is used.[11][12] This minimizes dispersion and allows for high separation efficiency. Additives like methylhydroxyethylcellulose can be used to suppress the EOF.[11]

Data Presentation

Table 1: Validated Capillary Electrophoresis Method for Dimethindene Enantiomers [11]

ParameterValue
Capillary Fused silica, 50 µm I.D., 30 cm total length
Background Electrolyte 20 mmol/L ε-aminocaproic acid, pH 4.5 with acetic acid
Chiral Selector 2.5 mg/mL carboxyethyl-β-cyclodextrin
EOF Suppressor 0.1% (w/v) methylhydroxyethylcellulose
Voltage 15 kV
Temperature 25 °C
Detection UV, 265 nm
Migration Time (enantiomer 1) ~ 5.5 min
Migration Time (enantiomer 2) ~ 6.0 min
Resolution (Rs) > 2.0 (baseline separation)

Table 2: Representative HPLC Conditions for the Separation of Antihistamine Enantiomers (Applicable to Dimethindene Method Development) [1][16]

Compound ClassChiral Stationary PhaseMobile PhaseAdditiveResolution (Rs)
AntihistaminesChiralpak® ICn-hexane/isopropanolDEA1.74 - 3.74
AntihistaminesChiralpak® IDacetonitrile/water/ammoniaAmmoniaup to 3.82
AntihistaminesAmylose-based columnsn-hexane/2-propanolDEA1.09 - 1.63

Experimental Protocols

Detailed Methodology for Capillary Electrophoresis of Dimethindene Enantiomers[11]
  • Instrumentation: A standard capillary electrophoresis system equipped with a UV detector is used.

  • Capillary: A fused-silica capillary with an internal diameter of 50 µm and a total length of 30 cm is employed.

  • Background Electrolyte (BGE) Preparation: Prepare a 20 mmol/L solution of ε-aminocaproic acid in deionized water. Adjust the pH to 4.5 using acetic acid. Dissolve carboxyethyl-β-cyclodextrin to a final concentration of 2.5 mg/mL and methylhydroxyethylcellulose to a final concentration of 0.1% (w/v).

  • Sample Preparation: Dissolve the Dimethindene maleate sample in the background electrolyte to the desired concentration.

  • CE Conditions:

    • Rinse the capillary with the BGE.

    • Inject the sample hydrodynamically.

    • Apply a voltage of 15 kV.

    • Maintain the capillary temperature at 25 °C.

    • Monitor the separation at a wavelength of 265 nm.

  • Data Analysis: Identify and quantify the enantiomer peaks based on their migration times and peak areas.

Mandatory Visualization

Enantiomeric_Separation_Workflow cluster_Problem Problem Definition cluster_MethodSelection Method Selection cluster_Development Method Development & Optimization cluster_Validation Validation & Analysis Problem Racemic Dimethindene Sample Method Select Analytical Technique Problem->Method HPLC HPLC Method->HPLC Liquid Phase SFC SFC Method->SFC Supercritical Fluid CE CE Method->CE Electrophoretic Screening Screen Chiral Selector (CSP / Cyclodextrin) HPLC->Screening SFC->Screening CE->Screening MobilePhase Optimize Mobile Phase / Buffer Composition Screening->MobilePhase Parameters Adjust Instrumental Parameters (Temp, Flow, Voltage) MobilePhase->Parameters Validation Method Validation (Resolution, Precision, Accuracy) Parameters->Validation Analysis Separated Enantiomers Validation->Analysis

Caption: A generalized workflow for the development of an enantiomeric separation method for Dimethindene.

References

Dimethindene Formulation Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation stability challenges encountered with Dimethindene.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Dimethindene formulations?

A1: The main stability issues for Dimethindene, particularly Dimethindene Maleate, are its susceptibility to degradation under basic (alkaline) and oxidative conditions.[1][2] It is reported to be relatively stable under neutral to acidic pH conditions and when exposed to heat.[1][2] Therefore, careful control of pH and protection from oxidative stress are critical during formulation development and storage.

Q2: What are the known degradation products of Dimethindene?

A2: Forced degradation studies have identified several degradation products.[1][3][4] While specific structures are not always fully elucidated in all literature, known impurities and potential degradation products include Dimethindene N-Oxide and N-Nitroso N-Desmethyl Dimetindene.[5] Under basic and oxidative stress, two primary degradation products, often designated as DP1 and DP2, have been observed in HPLC analysis.[2] One of the related substances that is also monitored is 2-ethylpyridine.[3][4]

Q3: How can I prevent the degradation of Dimethindene in my formulation?

A3: To enhance the stability of Dimethindene formulations, consider the following strategies:

  • pH Control: Maintain the pH of the formulation in the neutral to slightly acidic range. The use of an appropriate buffering system is crucial.

  • Antioxidants: Incorporate antioxidants to mitigate oxidative degradation. The choice of antioxidant should be based on compatibility studies with Dimethindene and other excipients in the formulation.

  • Chelating Agents: To address potential metal-ion catalyzed oxidation, the inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Excipient Selection: Carefully screen all excipients for their compatibility with Dimethindene. Avoid excipients that are alkaline in nature or contain reactive impurities.[6]

  • Packaging: Utilize packaging that protects the formulation from light and oxygen, such as amber containers or materials with low oxygen permeability.

Troubleshooting Guides

Issue 1: Rapid degradation of Dimethindene in a liquid formulation.

Question: I am observing a rapid loss of potency of Dimethindene in my aqueous oral drop formulation. What could be the cause and how can I fix it?

Answer:

This issue is likely due to either an inappropriate pH of the formulation or oxidative degradation.

Troubleshooting Steps:

  • Measure the pH of your formulation. If the pH is in the basic range (above 7), this is a likely cause of degradation.[1][2]

  • Incorporate a suitable buffering agent to maintain a target pH in the slightly acidic to neutral range. Citrate or phosphate buffer systems are common starting points, but their compatibility and effectiveness should be confirmed for your specific formulation.

  • Evaluate the need for an antioxidant. If the degradation persists even after pH optimization, it is likely due to oxidation.

  • Conduct a compatibility study with various antioxidants (e.g., ascorbic acid, sodium metabisulfite, butylated hydroxytoluene) to identify the most effective and compatible option for your formulation.

  • Consider the inclusion of a chelating agent like EDTA to sequester any trace metal ions that could be catalyzing oxidative reactions.

Issue 2: Physical instability (e.g., precipitation, color change) in a semi-solid formulation.

Question: My Dimethindene gel formulation is showing signs of physical instability over time, including a slight color change. What could be the problem?

Answer:

Physical instability in a gel can be linked to drug-excipient interactions or degradation of the active pharmaceutical ingredient (API) leading to colored byproducts.

Troubleshooting Steps:

  • Investigate drug-excipient compatibility. Certain gelling agents or other excipients may interact with Dimethindene Maleate. Perform compatibility studies by preparing binary mixtures of Dimethindene with each excipient and storing them under accelerated stability conditions.[6] Analyze for any changes in appearance, and purity.

  • The color change is often an indicator of oxidative degradation. Ensure your formulation is adequately protected from oxygen. This can be achieved by including an antioxidant and packaging the product in air-tight containers.

  • Re-evaluate your gelling agent. Some gelling agents, such as carbomers, require neutralization to a specific pH to achieve the desired viscosity. Ensure that the final pH of the gel is within the stable range for Dimethindene.[7] Propylene glycol has been identified as a suitable solvent to aid the incorporation of Dimethindene Maleate into hydrogel bases.[7]

  • Analyze for degradation products using a stability-indicating HPLC method to confirm if the color change is associated with the formation of specific degradants.

Proposed Degradation Pathway

The following diagram illustrates a proposed degradation pathway for Dimethindene under oxidative conditions, leading to the formation of Dimethindene N-Oxide.

G Dimethindene Dimethindene N_Oxide Dimethindene N-Oxide Dimethindene->N_Oxide Oxidation of tertiary amine Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Dimethindene G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 10 µg/mL in diluent) inject Inject 20 µL into HPLC system prep_standard->inject prep_sample Prepare Test Solution (from dosage form to ~10 µg/mL) filter_sample Filter through 0.45 µm filter prep_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Dimethindene & Degradation Products integrate->quantify G cluster_formulation Formulation Goal cluster_factors Key Stability Factors cluster_excipients Excipient Choices goal Stable & Efficacious Dimethindene Formulation ph Optimal pH (Slightly Acidic to Neutral) goal->ph oxidation Protection from Oxidation goal->oxidation physical Physical Stability goal->physical buffer Buffering Agent ph->buffer antioxidant Antioxidant oxidation->antioxidant gelling_agent Gelling Agent / Vehicle physical->gelling_agent buffer->goal antioxidant->goal gelling_agent->goal

References

Troubleshooting high background in Dimethindene receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues in Dimethindene receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in my Dimethindene receptor binding assay?

High background, specifically high non-specific binding (NSB), can obscure the specific binding signal of Dimethindene to the histamine H1 receptor, leading to inaccurate affinity (Kᵢ) and receptor density (Bmax) determination. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration. Common causes include:

  • Radioligand Issues:

    • Radioligand Purity: Impurities in the radiolabeled ligand can bind non-specifically to various components in the assay.

  • Membrane Preparation Issues:

    • Excessive Protein Concentration: Too much membrane protein in the assay increases the number of non-specific binding sites.[2]

  • Assay Condition Issues:

  • Filtration and Washing Issues:

    • Filter Binding: The radioligand can bind directly to the filter paper.

    • Insufficient Washing: Inadequate washing of the filters fails to remove all unbound and non-specifically bound radioligand.

Q2: How can I reduce non-specific binding of my radioligand?

To reduce non-specific binding, consider the following optimization steps:

  • Optimize Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal concentration that gives a robust specific binding signal without excessive non-specific binding. A typical range for many receptor assays is 10-20 µg of protein per well.

  • Optimize Assay Buffer:

    • Include a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding to surfaces.

    • Ensure the buffer pH and ionic strength are optimal for specific binding. A common assay buffer is 50 mM Tris-HCl, pH 7.4.[3][4]

  • Optimize Incubation Time and Temperature: Determine the optimal incubation time to reach equilibrium for specific binding without increasing non-specific binding. A typical incubation is 60 minutes at 25°C.

  • Improve Washing Steps:

    • Increase the number of wash cycles and the volume of ice-cold wash buffer.[5]

    • Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce radioligand binding to the filter.[3][6]

Q3: What are the expected binding affinity values for Dimethindene at the H1 receptor?

Dimethindene is a potent H1 receptor antagonist.[5][7] The binding affinity can vary depending on the specific experimental conditions and whether the racemic mixture or individual enantiomers are used. The (R)-(-)-enantiomer of Dimethindene shows a significantly higher affinity for the histamine H1 receptor than the (S)-(+)-enantiomer.[3]

Data Presentation

Table 1: Binding Affinity of Dimethindene Enantiomers for the Histamine H1 Receptor

CompoundpKiKi (nM)Source
(R)-(-)-Dimethindene7.16~69.2[3]
(S)-(+)-Dimethindene5.61~2454.7[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The racemic mixture of Dimethindene will have a binding affinity that is a composite of the affinities of the two enantiomers.

Experimental Protocols

Protocol 1: Cell Membrane Preparation from Cultured Cells (e.g., HEK293 or CHO cells expressing the human H1 receptor)
  • Cell Harvesting: Culture cells to confluency, then harvest by scraping or trypsinization.

  • Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]

  • Washing the Membranes: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[8]

Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the Ki of Dimethindene for the histamine H1 receptor using [³H]mepyramine as the radioligand.

Materials:

  • Membrane Preparation: Prepared as in Protocol 1 (typically 10-20 µg of protein per well).

  • Radioligand: [³H]mepyramine (final concentration typically 1-2 nM).[9]

  • Test Compound: Dimethindene (serially diluted).

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3][4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Filter Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Pre-soaking Solution: 0.3-0.5% Polyethyleneimine (PEI).[3]

  • Scintillation Cocktail.

Procedure:

  • Filter Plate Preparation: Pre-soak the 96-well filter plate with 0.3-0.5% PEI for at least 30 minutes at room temperature. Aspirate the PEI solution before use.

  • Assay Plate Setup: In a 96-well non-binding plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [³H]mepyramine, and membrane preparation.

    • Non-specific Binding (NSB): Non-specific binding control, [³H]mepyramine, and membrane preparation.

    • Competition: Serial dilutions of Dimethindene, [³H]mepyramine, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of Dimethindene.

    • Determine the IC₅₀ value (the concentration of Dimethindene that inhibits 50% of specific [³H]mepyramine binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Downstream PKC_activation->Downstream Dimethindene Dimethindene (Antagonist) Dimethindene->H1R Binds & Blocks

Caption: Signaling pathway of the histamine H1 receptor and the antagonistic action of Dimethindene.

Experimental Workflow for a Filtration-Based Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep_count Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-specific Binding: Membranes + Radioligand + Excess Cold Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Dimethindene prep_membranes->competition prep_reagents Prepare Reagents (Radioligand, Buffers, etc.) prep_reagents->total_binding prep_reagents->nsb prep_reagents->competition filtration Rapid Filtration total_binding->filtration nsb->filtration competition->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific regression Non-linear Regression (Determine IC₅₀) calc_specific->regression calc_ki Calculate Ki regression->calc_ki

Caption: A step-by-step workflow for a filtration-based competitive receptor binding assay.

Troubleshooting Logic for High Non-Specific Binding

Caption: A decision tree to guide the troubleshooting of high non-specific binding in receptor assays.

References

Technical Support Center: (+-)-Dimethindene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+-)-Dimethindene, with a focus on improving reaction yields and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My overall yield is consistently low (around 10-12%) when following the classical synthesis protocol. What is the primary factor affecting this, and how can it be improved?

A1: A low overall yield in the classical synthesis of Dimethindene is a commonly reported issue, often attributed to the use of traditional volatile organic compounds (VOCs) like toluene and diethyl ether.[1][2] Recent studies have demonstrated that switching to greener, eco-friendly solvents can significantly enhance process efficiency. By replacing VOCs with solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), the overall yield can be doubled to approximately 21-22%.[1][2][3][4] This improvement is also associated with milder reaction conditions and simplified operational procedures.[1][2][4]

Q2: The intramolecular Friedel-Crafts acylation step to form the indanone intermediate (Step 3) is resulting in a very poor yield (≤20%). What are the potential causes and solutions?

A2: The ring closure reaction to form the indanone skeleton is a critical and often low-yielding step.[5] Common challenges include:

  • Harsh Reaction Conditions: This step typically requires a strong acid catalyst like polyphosphoric acid (PPA) in excess, which can lead to side reactions and degradation of the product.

  • Solvent Choice: The use of traditional solvents may not be optimal for this specific transformation.

  • Work-up Procedure: Neutralization and extraction from a highly viscous PPA medium can be challenging and lead to product loss.

Troubleshooting Steps:

  • Solvent Optimization: Consider switching to 2-MeTHF or CPME. These solvents have been shown to improve yields and allow for the use of less toxic reagents in excess.[2][3]

  • Temperature Control: Carefully control the reaction temperature. Overheating can promote the formation of unwanted byproducts.

  • Alternative Catalysts: While PPA is common, exploring other Lewis or Brønsted acid catalysts may provide better results under milder conditions.

  • Careful Work-up: Ensure a slow and controlled quenching of the reaction mixture with ice water, followed by thorough extraction to maximize the recovery of the indanone intermediate.

Q3: I am observing significant impurity formation in the final condensation step (Step 4). What are the likely side reactions, and how can they be minimized?

A3: The final step involves the addition of metalated 2-ethylpyridine to the indanone intermediate. Potential side reactions and impurities can arise from:

  • Incomplete Deprotonation: If the deprotonation of 2-ethylpyridine with n-butyllithium (n-BuLi) is incomplete, the remaining starting material can lead to complex mixtures.

  • Self-condensation of Indanone: The indanone intermediate can potentially undergo self-condensation under basic conditions.

  • Oxidation: The final Dimethindene product or intermediates can be susceptible to oxidation if not handled under an inert atmosphere.[6][7]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with moisture.

  • Reagent Quality: Use freshly titrated n-BuLi and ensure the dryness of your solvent to achieve efficient deprotonation.

  • Controlled Addition: Add the metalated 2-ethylpyridine solution to the indanone intermediate dropwise at a controlled temperature (e.g., room temperature as per newer protocols) to minimize side reactions.[5]

  • Purification: Employ careful chromatographic purification to separate Dimethindene from structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most significant recent advancement in improving Dimethindene synthesis?

A1: The most impactful recent development is the adoption of green chemistry principles, specifically the replacement of conventional VOCs with more sustainable solvents like 2-MeTHF and CPME.[1][2] This change has not only reduced the environmental impact of the synthesis but has also led to a twofold increase in the overall product yield, from ~10% to 21-22%.[8][4]

Q2: Are there alternative synthesis routes to this compound?

A2: Yes, alternative retrosynthetic approaches have been considered. One such approach involves a Wittig reaction using a phosphorane derived from 2-acetylpyridine, followed by a photochemically induced hydride shift and a Wolff-Kishner reduction.[9] Another strategy involves the addition of 2-ethylpyridine to the carbonyl group of the indanone intermediate, followed by dehydration.[8] These routes may offer advantages in specific contexts but the four-step pathway remains a common basis for synthesis.

Q3: What are the key intermediates in the established four-step synthesis of Dimethindene?

A3: The key intermediates in the widely described four-step synthesis are:

  • 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester: Formed in the first alkylation step.[5]

  • 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid: The result of the saponification of the malonic ester.[5]

  • 2-[2-(Dimethylamino)ethyl]indan-1-one: The key indanone intermediate formed after the intramolecular cyclization.[5]

Q4: What purification methods are recommended for the final Dimethindene product?

A4: Purification of the crude Dimethindene product typically involves an acid-base extraction followed by chromatography. The basic nitrogen atoms in the Dimethindene molecule allow it to be extracted into an acidic aqueous solution (e.g., 20% HCl), separating it from non-basic impurities.[5] After neutralization, the product is re-extracted into an organic solvent. Final purification is often achieved using column chromatography on silica gel.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative differences between the classical synthesis protocol using VOCs and the improved protocol using green solvents.

ParameterClassical Protocol (VOCs)Improved Protocol (2-MeTHF/CPME)Reference(s)
Overall Yield ~10%21-22% [1],[2]
Solvents Used Toluene, Diethyl Ether2-MeTHF or CPME[5],[1]
Environmental Factor (E-factor) 24.1 – 54.912.2 – 22.1 [1],[8]
Step 4 Conditions Refluxing TolueneRoom Temperature[5],[1]

Experimental Protocols

Protocol 1: Improved Synthesis of this compound (Step 4)

This protocol details the final condensation step using the improved green solvent method.

  • Preparation of Metalated 2-Ethylpyridine:

    • To a solution of 2-ethylpyridine (2.2 equivalents) in cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), add n-butyllithium (n-BuLi, 2.2 equivalents) at room temperature under a nitrogen atmosphere.

    • Stir the solution for 2 hours at room temperature. A dark red color indicates the formation of the anion.

  • Condensation Reaction:

    • To the resulting dark red solution, add a solution of 2-[2-(dimethylamino)ethyl]indan-1-one (1 equivalent) dropwise.

    • Allow the reaction mixture to stir overnight at room temperature.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding cold water.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with 20% hydrochloric acid (HCl). This moves the amine product into the aqueous phase.

    • Neutralize the acidic aqueous phase with a suitable base (e.g., NaOH) and extract the product back into an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield pure this compound.

Visualizations

Workflow for this compound Synthesis

The following diagram illustrates the improved four-step synthesis pathway.

G cluster_start Starting Materials cluster_steps Synthesis Steps cluster_intermediates Key Intermediates cluster_end Final Product SM1 2-Benzylmalonic acid diethyl ester Step1 Step 1: Alkylation (NaH, Green Solvent) SM1->Step1 SM2 2-(Dimethylamino)ethyl chloride SM2->Step1 Int1 Substituted Malonic Ester Step1->Int1 Step2 Step 2: Saponification (NaOH, H₂O) Int2 Amino Diacid Step2->Int2 Step3 Step 3: Cyclization (PPA) Int3 Indanone Intermediate Step3->Int3 Step4 Step 4: Condensation (2-Ethylpyridine, n-BuLi) FP This compound Step4->FP Int1->Step2 Int2->Step3 Int3->Step4

Caption: Improved four-step synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for troubleshooting low yields.

G Problem Low Overall Yield Observed CheckSolvent Are you using a green solvent (2-MeTHF/CPME)? Problem->CheckSolvent CheckPurity Verify Purity of Reagents & Intermediates CheckSolvent->CheckPurity Yes SolutionSolvent Action: Switch from VOCs to 2-MeTHF or CPME CheckSolvent->SolutionSolvent No CheckConditions Optimize Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions SolutionOptimize Action: Refine protocol based on problematic step CheckConditions->SolutionOptimize

Caption: Decision tree for troubleshooting low yields in Dimethindene synthesis.

References

Technical Support Center: Degradation Pathways of Dimethindene Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethindene. The information is based on available scientific literature regarding its degradation under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which conditions is Dimethindene most likely to degrade?

Dimethindene is susceptible to degradation under several stress conditions. Significant degradation has been observed under alkaline (basic) and oxidative conditions.[1] It shows less degradation under acidic and thermal stress and is relatively stable in aqueous solutions.[1]

Q2: What are the known degradation products of Dimethindene?

Studies have shown that the forced degradation of Dimethindene can lead to the formation of at least two to three degradation products (DPs).[1][2] One known related substance is 2-ethylpyridine. While a key study from 1978 by Buchmann and Kesselring is titled "Identification of the principal decomposition products of dimethindene," the specific chemical structures of the major degradation products are not detailed in recently available literature.[3][4] Therefore, they are often referred to as DP1, DP2, etc. in stability studies.

Q3: Is Dimethindene sensitive to light?

Information regarding the photolytic stability of Dimethindene is not extensively detailed in the readily available literature. As a general practice in forced degradation studies, photostability should be evaluated by exposing the drug substance to a combination of visible and UV light to determine its potential for photodegradation.

Q4: What analytical techniques are typically used to study Dimethindene degradation?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the determination of Dimethindene and its degradation products.[1][2] These methods are crucial for separating the parent drug from its degradation products and for quantifying the extent of degradation.

Troubleshooting Guide

Problem Encountered Possible Cause Recommended Solution
Unexpected peaks in the chromatogram during stability testing. Degradation of Dimethindene due to stress conditions.Compare the retention times of the unknown peaks with those of the parent drug under forced degradation conditions (acidic, basic, oxidative, thermal, photolytic) to identify them as potential degradation products.
Loss of assay of Dimethindene in the formulation. Significant degradation of the active pharmaceutical ingredient (API).Review the storage conditions and the formulation excipients. Significant degradation is known to occur in alkaline and oxidative environments. Consider reformulation with pH modifiers or antioxidants.
Inconsistent degradation profile between batches. Variability in the stress conditions applied or impurities in the starting material.Ensure that the experimental protocols for forced degradation studies are strictly followed, including the concentration of stressing agents, temperature, and exposure time. Analyze the impurity profile of the starting material.
Difficulty in separating degradation products from the parent peak. Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and gradient elution profile to achieve better resolution between Dimethindene and its degradation products. A cyanopropyl-bonded stationary phase has been reported to be effective.[2]

Quantitative Data Summary

The following tables summarize the typical conditions used in forced degradation studies of Dimethindene and the expected outcomes based on available literature. Specific quantitative degradation percentages are not consistently reported across studies and can be highly dependent on the exact experimental conditions.

Table 1: Summary of Forced Degradation Conditions and Observations for Dimethindene

Stress ConditionReagent/MethodTypical ConditionsObservation
Acidic Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M HCl, heated at 60-80°C for several hours.Generally stable with minor degradation observed.
Alkaline Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 M NaOH, at room temperature or heated for several hours.Significant degradation is expected.
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% - 30% H₂O₂ at room temperature for up to 24 hours.Significant degradation is expected.
Thermal Degradation Dry Heat70°C or higher for an extended period.Generally stable, with some degradation possible at higher temperatures.[1]
Photolytic Degradation Exposure to UV/Vis lightICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).Data not readily available, but should be assessed as part of a comprehensive stability study.

Experimental Protocols

Below are generalized experimental protocols for conducting forced degradation studies on Dimethindene. Researchers should adapt these protocols based on their specific drug product and analytical method.

1. Acidic Degradation

  • Objective: To assess the stability of Dimethindene in acidic conditions.

  • Procedure:

    • Prepare a solution of Dimethindene in a suitable solvent (e.g., methanol or water).

    • Add an equal volume of 1 M HCl.

    • Reflux the solution at 60°C for 8 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw samples.

    • Neutralize the samples with an equivalent amount of 1 M NaOH.

    • Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

2. Alkaline Degradation

  • Objective: To evaluate the stability of Dimethindene in basic conditions.

  • Procedure:

    • Prepare a solution of Dimethindene in a suitable solvent.

    • Add an equal volume of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw samples.

    • Neutralize the samples with an equivalent amount of 1 M HCl.

    • Dilute and analyze by HPLC.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of Dimethindene to oxidation.

  • Procedure:

    • Prepare a solution of Dimethindene in a suitable solvent.

    • Add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw samples.

    • Dilute and analyze by HPLC.

4. Thermal Degradation

  • Objective: To investigate the effect of heat on the stability of Dimethindene.

  • Procedure:

    • Place the solid Dimethindene powder in a thermostatically controlled oven at 70°C for 7 days.

    • At specified time points, withdraw samples.

    • Prepare solutions of the samples and analyze by HPLC.

5. Photolytic Degradation

  • Objective: To assess the impact of light on the stability of Dimethindene.

  • Procedure:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping in aluminum foil.

    • After the exposure period, prepare solutions of the samples and analyze by HPLC.

Visualizations

G Acid Acidic (e.g., HCl, heat) Dimethindene Dimethindene Base Alkaline (e.g., NaOH) Oxidation Oxidative (e.g., H₂O₂) Thermal Thermal (e.g., 70°C) Photo Photolytic (UV/Vis light) DP1 Degradation Product 1 (DP1) Dimethindene->DP1 Alkaline, Oxidative DP2 Degradation Product 2 (DP2) Dimethindene->DP2 Alkaline, Oxidative DP3 Degradation Product 3 (DP3) Dimethindene->DP3 Acidic, Thermal MinorDPs Minor Degradation Products Dimethindene->MinorDPs Photolytic

Caption: Hypothetical degradation pathways of Dimethindene under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Drug Dimethindene Sample (Bulk or Formulation) Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Drug->Stress Sampling Withdraw Samples at Time Intervals Stress->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition and Processing Detect->Data Report Report % Degradation and Impurity Profile Data->Report

References

Technical Support Center: Analysis of Dimethindene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of Dimethindene in biological samples.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in the bioanalysis of drugs like Dimethindene, particularly with sensitive techniques such as LC-MS/MS. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor Peak Shape, Low Signal Intensity, or High Variability in Dimethindene Signal

This is often the first indication of significant matrix effects. The following Q&A format will guide you through troubleshooting this issue.

Q1: How can I confirm that the issues I'm seeing are due to matrix effects?

A1: To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the peak area of Dimethindene in a neat solution to the peak area of Dimethindene spiked into an extracted blank biological matrix. A significant difference in peak areas indicates the presence of matrix effects.

Q2: My results show significant ion suppression. What is the first step to reduce it?

A2: The first and often most effective step is to improve your sample preparation method. The goal is to remove interfering endogenous components from the matrix before analysis. Consider the following options:

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Since Dimethindene is a basic compound, you can use pH manipulation to selectively extract it into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. A well-chosen SPE sorbent and elution protocol can yield a very clean sample.

Q3: I have tried different sample preparation techniques, but I still observe matrix effects. What else can I do?

A3: If sample preparation alone is not sufficient, optimizing your chromatographic conditions can help separate Dimethindene from the co-eluting matrix components.

  • Change the stationary phase: A column with a different selectivity might separate the interferences from your analyte.

  • Modify the mobile phase: Adjusting the pH or the organic modifier of the mobile phase can alter the retention times of both Dimethindene and interfering compounds.

  • Use a smaller particle size column or a longer column: This can increase chromatographic resolution.

Q4: Are there any instrument-related adjustments that can help?

A4: Yes, you can try switching the ionization source on your mass spectrometer. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI), especially for less polar compounds.

Q.5: I am still facing issues. Is there a way to compensate for the matrix effect if I cannot eliminate it?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) for Dimethindene is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with Dimethindene and experience the same degree of ion suppression or enhancement, thus providing a reliable means of quantification.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of matrix effects in plasma samples for Dimethindene analysis?

A: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites. These can co-elute with Dimethindene and interfere with its ionization.

Q: How do I choose the right sample preparation technique for Dimethindene?

A: The choice depends on the required sensitivity and the complexity of the matrix. For early-stage discovery work, protein precipitation might be sufficient. For regulated bioanalysis, more rigorous methods like SPE are often necessary to minimize matrix effects and ensure the highest data quality.

Q: Can I use a structural analog as an internal standard if a stable isotope-labeled version of Dimethindene is not available?

A: While a SIL-IS is ideal, a structural analog can be used. However, it is crucial to demonstrate that it behaves similarly to Dimethindene during extraction and ionization and that it is not affected by matrix effects to a different extent.

Quantitative Data Summary

The following table provides a hypothetical comparison of the impact of different sample preparation techniques on the matrix effect for Dimethindene analysis in human plasma. The matrix effect is expressed as the percentage of signal suppression.

Sample Preparation MethodMean Matrix Effect (% Ion Suppression)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)35%18%
Liquid-Liquid Extraction (pH 10)15%8%
Solid-Phase Extraction (Mixed-Mode)< 5%3%

This data is illustrative and serves to demonstrate the potential impact of sample preparation on mitigating matrix effects.

Experimental Protocols

1. Protein Precipitation (PPT)

  • To 100 µL of biological sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological sample, add 50 µL of 1 M sodium hydroxide and the internal standard.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of the biological sample by adding 100 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute Dimethindene with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start Poor Peak Shape or Low Signal for Dimethindene Confirm_ME Perform Post-Extraction Addition Experiment Start->Confirm_ME ME_Confirmed Matrix Effect Confirmed? Confirm_ME->ME_Confirmed Improve_SP Improve Sample Preparation (PPT -> LLE -> SPE) ME_Confirmed->Improve_SP Yes No_ME Investigate Other Causes (e.g., Instrument Malfunction) ME_Confirmed->No_ME No Optimize_Chroma Optimize Chromatography (Column, Mobile Phase) Improve_SP->Optimize_Chroma Change_Ionization Change Ionization Source (ESI -> APCI) Optimize_Chroma->Change_Ionization Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Change_Ionization->Use_SIL_IS End Problem Resolved Use_SIL_IS->End

Caption: Troubleshooting workflow for matrix effects in Dimethindene analysis.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Effectiveness in Reducing Matrix Effects PPT Protein Precipitation Low Low PPT->Low LLE Liquid-Liquid Extraction Medium Medium LLE->Medium SPE Solid-Phase Extraction High High SPE->High

Caption: Comparison of sample preparation techniques for matrix effect reduction.

Technical Support Center: Enhancing the Resolution of Dimethindene Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Dimethindene enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic resolution of this chiral antihistamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Dimethindene enantiomers?

A1: Dimethindene is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard chromatography impossible. Specialized chiral stationary phases (CSPs) are required to achieve resolution. The basic nature of the Dimethindene molecule, due to its tertiary amine group, can also lead to peak tailing on silica-based CSPs if the mobile phase is not properly optimized.

Q2: Which type of chiral stationary phase (CSP) is recommended for Dimethindene enantiomer separation?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds, including antihistamines like Dimethindene. Specifically, columns like CHIRALPAK® IB N-3, which is based on an immobilized cellulose derivative, have shown excellent performance in resolving Dimethindene enantiomers.

Q3: What is a typical mobile phase for the chiral HPLC separation of Dimethindene?

A3: For polysaccharide-based CSPs, polar organic or normal-phase mobile phases are commonly used. A well-documented mobile phase for the separation of Dimethindene enantiomers on a CHIRALPAK® IB N-3 column is Methanol with a small amount of a basic additive like Diethylamine (DEA), for example, Methanol/DEA (100/0.1, v/v).[1] The basic additive is crucial for improving peak shape and resolution of basic compounds like Dimethindene by minimizing undesirable interactions with the stationary phase.

Q4: Why is a basic additive like Diethylamine (DEA) often necessary in the mobile phase?

A4: Basic compounds, such as Dimethindene, can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing. A basic additive like DEA in the mobile phase acts as a competitor for these active sites, effectively masking them and resulting in more symmetrical peaks and improved resolution. However, the concentration of the basic additive should be optimized, as excessive amounts can sometimes reduce enantioselectivity or damage the column.

Q5: Can I use other common chiral columns like CHIRALCEL® OD-H or CHIRALPAK® AD-H for Dimethindene separation?

A5: While a specific method for Dimethindene on CHIRALPAK® IB N-3 is available, other polysaccharide-based CSPs like CHIRALCEL® OD-H (cellulose-based) and CHIRALPAK® AD-H (amylose-based) are also good candidates for screening. The optimal mobile phase composition may differ for these columns. It is recommended to start with a polar organic mobile phase (e.g., Methanol or Ethanol) with a small percentage of a basic additive (e.g., 0.1% DEA) and optimize the conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Dimethindene enantiomers.

Issue 1: Poor or No Resolution

If you are observing a single peak or two poorly resolved peaks for the Dimethindene enantiomers, consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Adjust the concentration of the basic additive: If using a mobile phase with DEA, try varying its concentration between 0.05% and 0.2%. Insufficient DEA may not effectively mask silanol interactions, while an excess can sometimes negatively impact selectivity.

    • Change the alcohol modifier: If using a normal-phase system (e.g., Hexane/Ethanol), altering the ratio of the alcohol or switching to a different alcohol (e.g., Isopropanol) can significantly affect resolution.

  • Lower the Column Temperature: Reducing the column temperature (e.g., to 15-25°C) can enhance the enantioselectivity of some CSPs by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.

  • Reduce the Flow Rate: A lower flow rate allows for more interaction between the Dimethindene enantiomers and the CSP, which can sometimes improve resolution. Try reducing the flow rate by 25-50%.

  • Consider a Different CSP: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for this separation. Screening other polysaccharide-based CSPs is a common strategy in chiral method development.

Issue 2: Peak Tailing

Peak tailing is a frequent problem when analyzing basic compounds like Dimethindene.

  • Increase the Concentration of the Basic Additive: As mentioned, the primary cause of peak tailing for basic analytes is often interaction with acidic silanol groups. A slight increase in the concentration of DEA (e.g., from 0.1% to 0.15%) can often improve peak symmetry.

  • Ensure Proper Column Equilibration: Chiral columns may require longer equilibration times with the mobile phase, especially when additives are used. Ensure a stable baseline before injecting your sample.

  • Check for Column Contamination: If the column has been used with acidic compounds previously, it might require thorough flushing. For immobilized polysaccharide CSPs, a regeneration procedure with stronger solvents may be necessary. Always refer to the column manufacturer's instructions.

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analysis.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. The concentration of additives should be precise.

  • Column Temperature Control: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.

  • Column Equilibration: As with peak tailing, ensure the column is fully equilibrated with the mobile phase before each run.

Experimental Protocols

The following is a detailed methodology for the chiral separation of Dimethindene enantiomers based on a published application.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IB N-3 (4.6 x 250 mm, 3 µm).

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol : Diethylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
UV Detection 260 nm
Sample Diluent Mobile Phase
Sample Concentration 1.0 mg/mL

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 100 volumes of methanol with 0.1 volume of diethylamine. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the CHIRALPAK® IB N-3 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the Dimethindene maleate sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Monitor the chromatogram at 260 nm.

Quantitative Data

The following table summarizes the expected chromatographic parameters for the separation of Dimethindene enantiomers using the protocol described above.[1]

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 4.5 min5.4 min
Plate Number (N) 877410248
Tailing Factor (T) 1.61.5
Resolution (R_s) \multicolumn{2}{c}{4.4}

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis MobilePhase Prepare Mobile Phase (Methanol/DEA 100:0.1) Equilibrate Equilibrate Column (CHIRALPAK® IB N-3) MobilePhase->Equilibrate SamplePrep Prepare Sample (1.0 mg/mL in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Run Run Separation (1.0 mL/min, 25°C) Inject->Run Detect UV Detection at 260 nm Run->Detect Analyze Analyze Chromatogram (Resolution, Retention Times) Detect->Analyze

Caption: Experimental workflow for the chiral separation of Dimethindene enantiomers.

Troubleshooting_Guide cluster_resolution Poor Resolution Solutions cluster_tailing Peak Tailing Solutions cluster_reproducibility Irreproducibility Solutions Start Problem with Dimethindene Separation PoorResolution Poor or No Resolution Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing IrreproducibleRT Irreproducible Retention Times Start->IrreproducibleRT OptMobilePhase Optimize Mobile Phase (DEA %, Alcohol) PoorResolution->OptMobilePhase LowerTemp Lower Column Temperature PoorResolution->LowerTemp ReduceFlow Reduce Flow Rate PoorResolution->ReduceFlow ChangeCSP Change CSP PoorResolution->ChangeCSP IncreaseDEA Increase DEA Concentration PeakTailing->IncreaseDEA EquilibrateColumn Ensure Proper Equilibration PeakTailing->EquilibrateColumn CleanColumn Clean/Regenerate Column PeakTailing->CleanColumn FreshMobilePhase Prepare Fresh Mobile Phase IrreproducibleRT->FreshMobilePhase ControlTemp Use Column Oven IrreproducibleRT->ControlTemp FullEquilibration Ensure Full Equilibration IrreproducibleRT->FullEquilibration

Caption: Troubleshooting decision tree for Dimethindene chiral separation.

References

Strategies to minimize side effects in animal studies with Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with Dimethindene.

Troubleshooting Guides

Issue: Excessive Sedation or Ataxia in Rodents

Question: My rodents are showing excessive sedation and ataxia after Dimethindene administration. How can I mitigate this?

Answer:

Excessive sedation is a known side effect of first-generation antihistamines like Dimethindene due to their action on H1 receptors in the central nervous system. Consider the following strategies:

  • Dose Reduction: This is the most direct method to reduce sedation. Based on literature, doses as low as 1 mg/kg have been used in rats without significant adverse effects on liver or kidney function in specific models.[1] A study in dogs noted that a dose adjustment was necessary to manage sedation.[2] Start with the lowest effective dose and titrate upwards as needed for efficacy, while closely monitoring for sedative effects.

  • Acclimatization Period: Allow animals to acclimate to the experimental procedures and environment before drug administration. This can help differentiate between drug-induced sedation and stress-related immobility.

  • Alternative Dosing Regimen: Consider a split-dosing regimen (e.g., administering half the total daily dose twice a day) to maintain more stable plasma concentrations and potentially reduce peak-dose sedative effects.

  • Environmental Enrichment: Provide adequate environmental enrichment to encourage activity. This can help counteract mild sedation and provide a clearer behavioral assessment.

  • Timing of Administration: If the sedative effects interfere with behavioral testing, consider administering Dimethindene during the animal's dark cycle (active period for nocturnal rodents) if it does not compromise the study design.

Issue: Anticholinergic Side Effects (e.g., Dry Mouth, Urinary Retention)

Question: I suspect my animals are experiencing anticholinergic side effects from Dimethindene. What should I look for and how can I manage it?

Answer:

Dimethindene possesses anticholinergic properties which can lead to side effects such as dry mouth, blurred vision, and urinary retention.

  • Monitoring:

    • Dry Mouth: Observe for excessive grooming, chewing on cage bars, or difficulty consuming dry food pellets. Providing moist food or a gel-based water source can help.

    • Urinary Retention: Monitor for changes in urination frequency and volume. Palpation of the bladder by a trained individual can help assess for distension.

  • Management:

    • Hydration: Ensure easy access to water. Consider using water bottles with sipper tubes that require minimal effort.

    • Dietary Modification: Provide softened or moistened chow to facilitate eating if dry mouth is suspected.

    • Dose Adjustment: As with sedation, reducing the dose of Dimethindene is the most effective way to minimize anticholinergic side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Dimethindene?

A1: Dimethindene is a first-generation histamine H1 receptor antagonist. It competitively binds to H1 receptors on various cells, preventing histamine from binding and eliciting an allergic response. This blockage of H1 receptors is responsible for its antihistaminic effects. However, its ability to cross the blood-brain barrier and interact with central H1 receptors and muscarinic receptors contributes to its sedative and anticholinergic side effects.

Q2: What are the expected side effects of Dimethindene in animal studies?

A2: The most commonly reported side effect is sedation. Other potential side effects, primarily due to its anticholinergic properties, include dry mouth, mydriasis (dilated pupils), and in higher doses, potential for agitation or excitement. Gastrointestinal upset has also been reported in some species.

Q3: Is there a known toxic dose of Dimethindene in animals?

Q4: How should I prepare and administer Dimethindene to rodents?

A4: The route of administration will depend on your experimental protocol. Oral gavage and intraperitoneal injection are common methods. Refer to the detailed experimental protocols section below for specific procedures for mice and rats. The vehicle for administration should be chosen carefully to ensure the stability and solubility of Dimethindene and should be non-toxic to the animals. Common vehicles include sterile saline or a solution of methylcellulose in water.

Data Presentation

Table 1: Reported Doses of Dimethindene and Observed Effects in Animal and Human Studies

SpeciesDoseRoute of AdministrationObserved Effects/Side EffectsReference
Rat (cholestatic model)1 and 10 mg/kgOralNo enhancement of cholestasis-related liver or kidney dysfunction.[1]
Dog (atopic dermatitis)~0.1 mg/kg (1 mg/10 kg), twice dailyOralSedation was observed; dose adjustment was required in one animal.[2][5]
Human (children, accidental ingestion)0.26–1.82 mg/kgOralMajority of cases showed no symptoms; some exhibited mild, spontaneously resolving symptoms.[3][4]

Note: The data above is compiled from different study types and populations and should be used as a general guide. Dose-response relationships for side effects in healthy rodent models are not well-documented in publicly available literature. Researchers should conduct pilot studies to determine the optimal dose with minimal side effects for their specific experimental model.

Experimental Protocols

Protocol 1: Oral Gavage Administration of Dimethindene in Mice

  • Preparation of Dimethindene Solution:

    • Calculate the required concentration of Dimethindene maleate based on the desired dose (mg/kg) and the dosing volume. A common dosing volume for mice is 5-10 ml/kg.

    • Dissolve the Dimethindene maleate in a suitable vehicle (e.g., sterile 0.9% saline, 0.5% methylcellulose in sterile water). Ensure the solution is homogenous.

  • Animal Restraint:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the Dimethindene solution.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: Intraperitoneal (IP) Injection of Dimethindene in Rats

  • Preparation of Dimethindene Solution:

    • Prepare a sterile solution of Dimethindene maleate in a suitable vehicle (e.g., sterile 0.9% saline). The volume for IP injection in rats is typically up to 10 ml/kg.

  • Animal Restraint:

    • Restrain the rat securely, exposing the abdomen.

  • Injection Site:

    • Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, which is located on the left side.

  • Injection Procedure:

    • Use a sterile needle of an appropriate gauge (e.g., 23-25G).

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

    • Slowly inject the Dimethindene solution.

  • Post-Injection Monitoring:

    • Return the rat to its cage and monitor for any signs of pain, distress, or adverse reaction at the injection site.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dimethindene Dimethindene H1R Histamine H1 Receptor Dimethindene->H1R Antagonizes Block Blocks Activation Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Dimethindene's mechanism of action as a histamine H1 receptor antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase cluster_mitigation Mitigation Strategies A Dose Selection & Solution Preparation C Animal Restraint A->C B Animal Acclimatization B->C D Drug Administration (Oral Gavage or IP Injection) C->D E Observe for Sedation & Ataxia D->E F Monitor for Anticholinergic Signs (e.g., dry mouth) D->F G Assess Efficacy (as per study protocol) D->G H Dose Reduction E->H If excessive I Supportive Care (e.g., hydration, moist food) F->I If observed H->D Adjust dose

Caption: Workflow for administering Dimethindene and managing side effects.

References

Validation & Comparative

Validating an HPLC Method for Dimethindene Maleate: A Comparative Guide to Aligning with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dimethindene maleate, with a focus on validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The experimental data presented here is synthesized from published methodologies to offer a comprehensive comparison.

Experimental Protocols

Two primary HPLC methods are commonly employed for the analysis of Dimethindene maleate: Reversed-Phase HPLC and Ion-Pair Reversed-Phase HPLC. The following protocols provide a detailed methodology for each.

Method 1: Reversed-Phase HPLC

This method is a widely used technique for the separation and quantification of Dimethindene maleate.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetate buffer (pH 4.0) : Acetonitrile (65:35, v/v)[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection: UV at 254 nm[1][2]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Dimethindene maleate reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.0 to 7.0 µg/mL[1].

  • Sample Preparation (for a gel formulation):

    • Accurately weigh a quantity of the gel equivalent to 1 mg of Dimethindene maleate.

    • Disperse the sample in a suitable volume of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Method 2: Ion-Pair Reversed-Phase HPLC

This method can be advantageous for improving peak shape and retention of polar compounds like Dimethindene.

  • Chromatographic Conditions:

    • Column: ODS (C18), 25 cm[3][4]

    • Mobile Phase: Methanol : Water (40:60, v/v) containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 using sulfuric acid[3][4].

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 264 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of Dimethindene maleate reference standard in the mobile phase at a concentration of 100 µg/mL.

    • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 1 to 8 µg/mL[3].

  • Sample Preparation (for oral drops):

    • Transfer a volume of the oral drops equivalent to 1 mg of Dimethindene maleate into a volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter prior to injection.

ICH Q2(R1) Validation Parameters: A Comparative Summary

The following tables summarize the validation parameters for the two HPLC methods in accordance with ICH Q2(R1) guidelines. These parameters are essential for demonstrating that the analytical procedure is suitable for its intended purpose.[5][6][7][8][9]

Table 1: System Suitability

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair RP-HPLCICH Acceptance Criteria
Tailing Factor~1.2~1.1≤ 2
Theoretical Plates> 4000> 5000[3]> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)< 1.5%< 1.2%[3]≤ 2.0%

Table 2: Linearity

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair RP-HPLCICH Acceptance Criteria
Range2.0 - 7.0 µg/mL[1]1 - 8 µg/mL[3]Defined by the user
Correlation Coefficient (r²)> 0.999> 0.998[3]≥ 0.999
Y-interceptClose to zeroClose to zeroShould not be statistically different from zero

Table 3: Accuracy (Recovery)

Concentration LevelMethod 1: Reversed-Phase HPLC (% Recovery)Method 2: Ion-Pair RP-HPLC (% Recovery)ICH Acceptance Criteria
80%99.5%99.2%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%99.8%100.1%98.0% - 102.0%

Table 4: Precision

ParameterMethod 1: Reversed-Phase HPLC (%RSD)Method 2: Ion-Pair RP-HPLC (%RSD)ICH Acceptance Criteria
Repeatability (Intra-day, n=6)< 1.0%< 1.0%≤ 2.0%
Intermediate Precision (Inter-day, n=6)< 1.5%< 1.5%≤ 2.0%

Table 5: Specificity

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair RP-HPLCICH Acceptance Criteria
Peak PurityNo interference from placebo or degradation productsNo interference from placebo or degradation productsPeak purity index should be > 0.999
Resolution (from nearest peak)> 2.0> 2.0≥ 1.5

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair RP-HPLCICH Guidelines
LOD~0.1 µg/mL~0.05 µg/mLSignal-to-Noise ratio of 3:1
LOQ~0.3 µg/mL~0.15 µg/mLSignal-to-Noise ratio of 10:1

Table 7: Robustness

Parameter VariedMethod 1: Reversed-Phase HPLC (Effect on Results)Method 2: Ion-Pair RP-HPLC (Effect on Results)ICH Guidelines
Flow Rate (± 0.1 mL/min)No significant changeNo significant changeResults should remain within system suitability criteria
Mobile Phase Composition (± 2%)No significant changeNo significant changeResults should remain within system suitability criteria
pH of Buffer (± 0.2 units)No significant changeNo significant changeResults should remain within system suitability criteria

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method in accordance with ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Documentation & Validation Report robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC method validation as per ICH Q2(R1).

Conclusion

Both the Reversed-Phase and Ion-Pair Reversed-Phase HPLC methods demonstrate suitability for the quantitative analysis of Dimethindene maleate, meeting the validation criteria set forth by the ICH Q2(R1) guidelines. The choice between the two methods may depend on specific sample matrices and laboratory preferences. The Ion-Pair method may offer advantages in terms of peak shape and sensitivity (lower LOD/LOQ). It is imperative that any selected method undergoes a thorough in-house validation to ensure its suitability for the intended application. This includes performing forced degradation studies to confirm the stability-indicating nature of the method, a critical aspect for quality control in the pharmaceutical industry[10][11].

References

Cross-reactivity of Dimethindene in different receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethindene, a first-generation H1-antihistamine, is widely recognized for its therapeutic efficacy in alleviating allergic symptoms. However, a comprehensive understanding of its pharmacological profile requires a detailed examination of its cross-reactivity with other G-protein coupled receptors (GPCRs). This guide provides an objective comparison of Dimethindene's binding affinities across various receptor subtypes, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Comparative Binding Affinity of Dimethindene

The following table summarizes the quantitative data on the binding affinity of Dimethindene for various receptor subtypes. The data is presented as the inhibitory constant (Ki) or the negative logarithm of the inhibitory constant (pKi), which are measures of the drug's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki in nM)Binding Affinity (pKi)Species/TissueReference(s)
Histamine H11.58.82Guinea-pig cerebral cortex[1]
H1 ((S)-enantiomer)-7.16Human (recombinant)[2]
H2No significant effect-Guinea-pig ileum[3]
H3No significant effect-Guinea-pig ileum[3]
H4Not Reported---
Muscarinic M1647.19Guinea-pig cerebral cortex[1]
M2 ((S)-enantiomer)~307.52Human (recombinant)[2][4]
Serotonin 5-HT2A24005.62Guinea-pig cerebral cortex[5]
Adrenergic α1, α2, β1, β2Not Reported---
Dopamine D1, D2Not Reported---

Note: Dimethindene is a racemic mixture. Some studies have investigated the specific enantiomers. The (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[4]

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., Dimethindene) for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (a radioactively labeled molecule that binds to the receptor of interest) is added to each well.

  • Increasing concentrations of the unlabeled test compound (Dimethindene) are added to the wells.

  • A set of wells containing only the radioligand and membranes serves as the total binding control.

  • Another set of wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor serves as the non-specific binding control.

  • The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification of Radioactivity:

  • The filter discs are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspension centrifuge->resuspend membranes Membrane Preparation resuspend->membranes incubate Incubation membranes->incubate radioligand Radioligand radioligand->incubate dimethindene Dimethindene (Test Compound) dimethindene->incubate filtration Rapid Filtration incubate->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Fig. 1: Experimental workflow for a typical radioligand binding assay.

Signaling Pathways

Dimethindene exerts its effects by antagonizing specific GPCRs, thereby blocking their downstream signaling cascades. The following diagrams illustrate the primary signaling pathways associated with the receptors for which Dimethindene shows significant affinity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R

Fig. 2: Histamine H1 Receptor Signaling Pathway.
Muscarinic M1 and M2 Receptor Signaling Pathways

The muscarinic M1 receptor, similar to the H1 receptor, is coupled to Gq/11 proteins, leading to the activation of the PLC pathway. In contrast, the muscarinic M2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_M1 M1 Receptor Pathway cluster_M2 M2 Receptor Pathway M1R Muscarinic M1 Receptor Gq11_M1 Gq/11 M1R->Gq11_M1 PLC_M1 PLC Gq11_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca2_M1 Ca2+ IP3_M1->Ca2_M1 PKC_M1 PKC DAG_M1->PKC_M1 Response_M1 Excitatory Response Ca2_M1->Response_M1 PKC_M1->Response_M1 Acetylcholine_M1 Acetylcholine Acetylcholine_M1->M1R M2R Muscarinic M2 Receptor Gio Gi/o M2R->Gio AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response_M2 Inhibitory Response cAMP->Response_M2 Acetylcholine_M2 Acetylcholine Acetylcholine_M2->M2R

Fig. 3: Muscarinic M1 and M2 Receptor Signaling Pathways.

References

Dimethindene vs. Other First-Generation Antihistamines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dimethindene, a first-generation antihistamine, with other drugs in its class. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Mechanism of Action: Targeting the Histamine H1 Receptor

First-generation antihistamines, including Dimethindene, exert their effects primarily by acting as inverse agonists at the Histamine H1 receptor. By binding to the receptor, they stabilize it in its inactive conformation, thereby reducing the downstream signaling cascade initiated by histamine. This action alleviates allergic symptoms such as itching and swelling.

The signaling pathway for first-generation H1-antihistamines is illustrated below.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Dimethindene Dimethindene (or other 1st Gen Antihistamine) Dimethindene->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Comparative Efficacy: Histamine-Induced Weal and Flare Test

A key method for evaluating the efficacy of antihistamines is the histamine-induced weal and flare test. This test measures the ability of a drug to suppress the localized swelling (weal) and redness (flare) that occur after an intradermal injection of histamine.

A randomized, crossover study by Bhatt et al. (1991) compared the antihistaminic activity of Dimethindene maleate with chlorpheniramine maleate in 60 healthy volunteers. The results demonstrated that Dimethindene was more effective than chlorpheniramine at the doses tested.[1]

Table 1: Comparative Efficacy of Dimethindene vs. Chlorpheniramine in Histamine-Induced Weal and Flare Reduction [1]

Treatment (Oral)DoseMean Weal Area Reduction (%)Mean Flare Area Reduction (%)
Dimethindene maleate3 mgSignificant reduction vs. placeboSignificant reduction vs. placebo
Dimethindene maleate6 mg28.8%39.1%
Chlorpheniramine maleate12 mgSignificant reduction vs. placeboSignificant reduction vs. placebo
Placebo---

Note: The study confirmed that the antihistamine activity of Dimethindene was better than that of chlorpheniramine.[1]

Experimental Protocols

Histamine-Induced Weal and Flare Test (as per Bhatt et al., 1991)

The following diagram outlines the experimental workflow for the histamine-induced weal and flare test used to compare Dimethindene and chlorpheniramine.

Weal_Flare_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Volunteers 60 Healthy Male Volunteers Design Randomized, Crossover Design Treatments Dimethindene (3mg, 6mg) Chlorpheniramine (12mg) Placebo Administer Oral Administration of Test Drug or Placebo Treatments->Administer Histamine Intradermal Injection of 2 µg Histamine Administer->Histamine 2 hours post-administration Measure Measure Weal and Flare Areas Histamine->Measure Assess Assess Weal and Flare Intensity (100 mm Visual Analogue Scale) Measure->Assess Compare Compare Percentage Reduction in Weal and Flare Areas Assess->Compare Stats Statistical Analysis (P < 0.05 considered significant) Compare->Stats

Caption: Experimental Workflow for Histamine-Induced Weal and Flare Test.

Sedative Effects: A Class Characteristic

A well-documented characteristic of first-generation antihistamines is their sedative effect, which results from their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS).[2] This can lead to drowsiness and impair cognitive and psychomotor functions.[2]

While direct, head-to-head clinical trials quantifying the sedative effects of Dimethindene against other first-generation antihistamines like diphenhydramine and promethazine are limited in publicly available literature, a large-scale surveillance study using a visual analogue scale (VAS) provides some insight into the sedative profiles of various antihistamines.[3][4]

Table 2: Sedative Profiles of First-Generation Antihistamines (VAS Score) [3]

AntihistamineMean VAS Score for Sleepiness (Higher score indicates greater sleepiness)
ClemastineHighest among those tested
d-ChlorpheniramineHigh efficacy with notable sleepiness

Note: This table is based on a large-scale surveillance study and not a direct head-to-head clinical trial. The study indicated that the degree of sleepiness caused by first-generation antihistamines was significantly higher than that of second-generation antihistamines.[3][4] A meta-analysis of performance-impairment trials suggests that a clear and consistent distinction between sedating and non-sedating antihistamines does not exist, with the average sedating effect of diphenhydramine being modest and varied across studies.[5][6]

Conclusion

Based on the available experimental data, Dimethindene demonstrates superior efficacy in inhibiting histamine-induced weal and flare responses when compared to chlorpheniramine. As a first-generation antihistamine, Dimethindene is expected to have sedative properties, a common characteristic of this drug class. However, more direct comparative studies are needed to definitively rank its sedative potential against other first-generation antihistamines. Researchers and drug development professionals should consider both the efficacy and the potential for CNS side effects when evaluating the therapeutic potential of Dimethindene and other first-generation antihistamines.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Dimethindene and Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety and toxicity of dimethindene and cetirizine, two histamine H1 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by available experimental data.

Introduction and Classification

Dimethindene and cetirizine are both antihistamines used for the symptomatic relief of allergic conditions. However, they belong to different generations, which significantly influences their safety and tolerability profiles.

  • Dimethindene: A first-generation antihistamine, it is known for its ability to cross the blood-brain barrier, leading to sedative and anticholinergic effects.[1][2] It acts as a selective H1 antagonist.[3][4]

  • Cetirizine: A second-generation antihistamine, it is a human metabolite of hydroxyzine.[5][6] It is designed to be peripherally selective, with significantly lower penetration of the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation agents.[5][7][8]

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial in determining its safety profile, including its onset of action, duration of effect, and potential for drug-drug interactions.

Table 1: Comparative Pharmacokinetic Parameters

ParameterDimethindeneCetirizine
Generation First[1]Second[7]
Onset of Action ~30-60 minutes (oral)[9]~20-60 minutes (oral)[10][11]
Time to Peak Plasma Conc. ~2 hours[9]~1 hour[5][10]
Duration of Action Up to 8-12 hours[9][12]≥24 hours[7][11]
Protein Binding Data not readily available88-96%[5][6][7]
Metabolism Data not readily availableMinimal, non-cytochrome P450-mediated[6][7]
Elimination Half-life Data not readily available~8.3 hours (mean in adults)[5][7]
Excretion Data not readily availablePrimarily renal (~70-85% unchanged in urine)[6][7]

Cetirizine has a well-documented pharmacokinetic profile, characterized by rapid absorption and minimal metabolism, with the majority of the drug excreted unchanged in the urine.[6][7] This low level of metabolism reduces the likelihood of interactions with drugs that affect hepatic enzymes. In contrast, detailed pharmacokinetic data for dimethindene is less extensively published.

Clinical Safety and Adverse Effect Profile

The most significant difference in the safety profiles of dimethindene and cetirizine lies in their effects on the central nervous system (CNS).

Table 2: Incidence of Common Adverse Effects

Adverse EffectDimethindeneCetirizine
Sedation/Drowsiness Frequent (Most common reported adverse event)[1][13]Less frequent than 1st-gen; occurs more than placebo[7][14][15]
Dry Mouth Common[9]More common than placebo[10][14][16]
Fatigue Frequent ("Tiredness")[1][13]Common[7][14][16]
Dizziness Common[9]Can occur[16]
Gastrointestinal Effects Nausea, Vomiting[9]Stomach pain, Diarrhea, Vomiting[14]

Dimethindene, as a first-generation antihistamine, is associated with a high incidence of sedation and tiredness, affecting approximately 22% of patients in one study.[1][13] These sedative effects can be potentiated by other CNS depressants like alcohol.[9][17]

Cetirizine is considered a "less sedating" antihistamine, although it is more likely to cause drowsiness compared to other second-generation agents like loratadine and fexofenadine.[7][14] While it has minimal brain penetration at a standard 10 mg dose, higher doses can increase sedation.[7][15] Unlike first-generation antihistamines, cetirizine has negligible anticholinergic activity in in vivo and ex vivo animal models, though dry mouth is still reported more frequently than with placebo in clinical studies.[10]

Toxicity Profile

Acute Toxicity and Overdose

Overdose with antihistamines primarily affects the CNS and cardiovascular system.

  • Dimethindene: In cases of accidental poisoning in children, the prognosis is generally good.[18][19] A study determined the minimum toxic dose in children to be 0.5 mg/kg body weight.[18][19] Symptoms in children are typically mild and resolve spontaneously, though CNS stimulation, convulsions, and anticholinergic effects can occur, which is characteristic of first-generation antihistamine overdose.[20][21]

  • Cetirizine: Overdose is characterized by dizziness, headache, and drowsiness or agitation.[21] Due to its peripheral selectivity, severe anticholinergic symptoms are less likely compared to first-generation agents.[15][20] While generally not associated with QT prolongation at therapeutic doses, there is some concern for this effect in overdose situations for second-generation antihistamines.[21]

Genotoxicity and Carcinogenicity

Regulatory agencies require a battery of tests to assess the potential of a drug to cause genetic mutations or cancer.

  • Dimethindene: Publicly available data from comprehensive genotoxicity and carcinogenicity studies for dimethindene is limited. A broad review of such studies on 70 different antihistamines did not include data for dimethindene.[22][23]

  • Cetirizine: Cetirizine has been extensively tested and has shown no genotoxic potential.[24][25] It was not mutagenic in the Ames test and not clastogenic in the human lymphocyte assay, the mouse lymphoma assay, and an in vivo micronucleus test in rats.[24][26] In two-year carcinogenicity studies, an increase in benign liver tumors was noted in male mice at high doses, but this was considered not relevant to humans as cetirizine is not genotoxic and did not produce hepatotoxicity in dogs, monkeys, or humans.[24][25] It was not found to be tumorigenic in rats.[25]

Reproductive and Developmental Toxicity

These studies evaluate the potential for adverse effects on fertility and fetal development.

  • Cetirizine: Animal reproduction studies have been conducted on mice, rats, and rabbits.[24] In a fertility and general reproductive performance study in mice, cetirizine did not impair fertility at oral doses up to 64 mg/kg.[10][26] It was not found to be teratogenic in mice, rats, or rabbits.[25] Based on these animal studies and observational cohort studies in pregnant women, cetirizine is not associated with a clinically important increase in the risk of adverse fetal outcomes.[27][28][29] It is classified as FDA Pregnancy Category B.[24][28]

Experimental Protocols

Genotoxicity Assay Battery for Cetirizine

The assessment of cetirizine's genotoxic potential involved a standard battery of tests designed to detect different types of genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to evaluate a substance's potential to produce gene mutations. Cetirizine was found to be non-mutagenic in this assay.[24][26]

  • In Vitro Mammalian Cell Assays:

    • Human Lymphocyte Chromosomal Aberration Assay: This assay assesses the ability of a substance to induce structural or numerical chromosomal damage in cultured human lymphocytes. Cetirizine was negative (not clastogenic).[24][26]

    • Mouse Lymphoma Assay: This test detects gene mutations and clastogenic activity in cultured mouse lymphoma cells. Cetirizine was negative in this assay.[24][26]

  • In Vivo Mammalian Assay:

    • Rat Micronucleus Test: This test is performed on bone marrow cells from treated rats to detect damage to chromosomes or the mitotic apparatus. Cetirizine did not induce micronuclei, indicating it is not clastogenic in vivo.[24][26]

Reproductive Toxicity Studies for Cetirizine
  • Fertility and Early Embryonic Development (Segment I): Studies were conducted in mice. Animals were administered cetirizine at oral doses of 4, 16, and 64 mg/kg. No impairment of fertility was observed.[25][26]

  • Embryo-Fetal Development (Segment II): Teratology studies were conducted in mice, rats, and rabbits. These studies involve administering the drug during the period of organogenesis. Cetirizine was not found to be teratogenic in these species, although some increased skeletal anomalies were seen in rabbits at high doses.[25]

  • Prenatal and Postnatal Development (Segment III): This study was conducted in mice. While there was no effect on overall development, lower pup weight was observed at higher doses.[25]

Visualizations

Mechanism_of_Action cluster_FirstGen Dimethindene (1st Gen) cluster_SecondGen Cetirizine (2nd Gen) D_Peripheral Peripheral H1 Receptors D_Central Central H1 Receptors (Brain) Symptoms Allergic Symptoms (Itching, Sneezing, etc.) D_Peripheral->Symptoms Blocked Sedation CNS Effects (Sedation) D_Central->Sedation Blocked C_Peripheral Peripheral H1 Receptors C_Central Central H1 Receptors (Brain) C_Peripheral->Symptoms Blocked C_Central->Sedation Minimally Blocked Allergen Allergen Exposure Histamine Histamine Release Allergen->Histamine Histamine->D_Peripheral Binds Histamine->D_Central Binds Histamine->C_Peripheral Binds Histamine->C_Central Binds

Caption: Mechanism of H1 Antagonism and CNS Effects.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Animal Studies cluster_PK Pharmacokinetics ReceptorBinding Receptor Binding Assays (e.g., H1, Muscarinic) AcuteTox Acute Toxicity (Single High Dose) ReceptorBinding->AcuteTox Genotox_vitro Genotoxicity (Ames, Chromosomal Aberration) Genotox_vivo Genotoxicity (Micronucleus) Genotox_vitro->Genotox_vivo RepeatDoseTox Repeated-Dose Toxicity (Sub-chronic, Chronic) AcuteTox->RepeatDoseTox Carcinogenicity Carcinogenicity (2-Year Bioassay) RepeatDoseTox->Carcinogenicity ReproTox Reproductive & Developmental Toxicity (Segments I, II, III) RepeatDoseTox->ReproTox ADME ADME (Absorption, Distribution, Metabolism, Excretion) ADME->RepeatDoseTox

Caption: General Preclinical Safety Assessment Workflow.

Comparison_Logic cluster_Tox Toxicology Endpoints Start Start: Compare Antihistamines Classification Classification (1st vs 2nd Gen) Start->Classification PK Pharmacokinetics (ADME, Half-life) Classification->PK Influences Clinical Clinical Safety (Adverse Effects, CNS) PK->Clinical Determines Tox Toxicology Studies Clinical->Tox Acute Acute / Overdose Tox->Acute Geno Genotoxicity Tox->Geno Carc Carcinogenicity Tox->Carc Repro Reproductive Tox->Repro Conclusion Synthesize Data & Draw Conclusion Acute->Conclusion Geno->Conclusion Carc->Conclusion Repro->Conclusion

Caption: Logical Flow of the Safety and Toxicity Comparison.

Conclusion

The primary distinction in the safety and toxicity profiles of dimethindene and cetirizine stems from their classification as first and second-generation antihistamines, respectively.

  • Cetirizine has a more favorable safety profile due to its peripheral selectivity, which results in a lower incidence of CNS-related side effects such as sedation. Its safety is supported by a comprehensive and publicly available dataset covering pharmacokinetics, genotoxicity, carcinogenicity, and reproductive toxicity, confirming a low potential for long-term toxic effects.

  • Dimethindene is an effective antihistamine, but its use is associated with a higher rate of sedation and anticholinergic effects, typical of its class. A significant gap exists in the publicly accessible, modern toxicological data for dimethindene, particularly concerning its genotoxic, carcinogenic, and reproductive effects.

For researchers and drug development professionals, cetirizine represents a molecule with a well-characterized and generally lower-risk safety profile compared to dimethindene. The lack of comprehensive modern toxicity data for dimethindene makes a complete, direct comparison challenging and highlights an area where further research would be beneficial.

References

Dimethindene: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Dimethindene, a first-generation antihistamine, is widely used for the symptomatic relief of allergic reactions. Its efficacy stems from its potent antagonism of the histamine H1 receptor. This guide provides a comprehensive comparison of in vitro and in vivo studies on Dimethindene, offering researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile. The data presented herein is supported by experimental evidence to facilitate a deeper understanding of the correlation between its activity in laboratory settings and its clinical effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Dimethindene, providing a clear comparison of its receptor binding affinities, functional activity, and pharmacokinetic parameters.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Dimethindene

ParameterReceptor/SystemValueSpecies/TissueReference
Binding Affinity (Ki) Histamine H11.5 x 10⁻⁹ MGuinea-pig cerebral cortex[1]
Muscarinic M16.4 x 10⁻⁸ MGuinea-pig cerebral cortex[1]
(S)-dimethindene at M2pKi = 7.52Transfected CHO cells[2]
SerotoninVery low affinityGuinea-pig cerebral cortex[1]
Functional Activity (pA2) Histamine H19.33Guinea-pig ileum[1]
Muscarinic6.7Guinea-pig ileum (Carbachol-stimulated)[1]
IC50 Cromakalim-induced K+ currents29.5 µMXenopus oocytes[3][4]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Dimethindene in Humans

ParameterRoute of AdministrationValueStudy PopulationReference
Mean Residence Time (MRT) of Inhibitory Effect Oral (4 mg)~13 hoursHealthy volunteers[5][6]
MRT of Blood Levels Oral (4 mg)~8 hoursHealthy volunteers[5][6]
MRT of Inhibitory Effect Intravenous (4 mg)~13 hoursHealthy volunteers[7]
MRT of Blood Levels Intravenous (4 mg)~5 hoursHealthy volunteers[7]
Maximum Effect (Inhibition of flare) Oral (4 mg)5 hours post-administrationHealthy volunteers[5]
Maximum Effect (Inhibition of flare and wheal) Intravenous (4 mg)2 hours post-administrationHealthy volunteers[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Methods

1. Receptor Binding Studies [1][2]

  • Objective: To determine the binding affinity of Dimethindene for various receptors.

  • Preparation of Membranes: Guinea-pig cerebral cortex or membranes from transfected Chinese hamster ovary (CHO) cells expressing specific human muscarinic receptor subtypes were used. The tissue was homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

  • Radioligand Binding Assay: Membranes were incubated with a specific radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]pirenzepine for M1 receptors, or [³H]N-methylscopolamine for M1-M5 receptors) and varying concentrations of Dimethindene.

  • Separation and Counting: The bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of drug that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. Functional Studies (Guinea-Pig Ileum) [1]

  • Objective: To assess the functional antagonist activity of Dimethindene at histamine H1 and muscarinic receptors.

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig was suspended in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Contraction Measurement: The contractions of the ileum in response to agonists (histamine or carbachol) were recorded isometrically using a force transducer.

  • Antagonist Activity: Cumulative concentration-response curves to the agonist were obtained in the absence and presence of increasing concentrations of Dimethindene.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was determined from Schild plots.

In Vivo Methods

1. Histamine Provocation Model in Humans [5][6][7]

  • Objective: To evaluate the time course of the antihistaminic activity of Dimethindene in vivo.

  • Study Design: A double-blind, placebo-controlled, crossover study design was employed with healthy volunteers.

  • Drug Administration: Subjects received a single oral dose (e.g., 4 mg) or intravenous infusion (e.g., 4 mg) of Dimethindene maleate or placebo.

  • Histamine Challenge: At various time points before and after drug administration, intracutaneous injections of histamine were administered to the forearm.

  • Measurement of Flare and Wheal: The areas of the resulting flare (redness) and wheal (swelling) were measured at specific time intervals after the histamine injection.

  • Data Analysis: The time course of the inhibitory effect was determined by comparing the flare and wheal areas after drug treatment to those after placebo. The mean residence time (MRT) of the effect was calculated.

Visualizations

The following diagrams illustrate the mechanism of action of Dimethindene and the workflow of the in vivo histamine provocation study.

G Mechanism of Action of Dimethindene cluster_0 Allergic Response cluster_1 Dimethindene Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Itching, Swelling, Redness) H1_Receptor->Allergic_Symptoms Activates Dimethindene Dimethindene Dimethindene->H1_Receptor Blocks

Caption: Dimethindene acts as a competitive antagonist at the histamine H1 receptor.

G In Vivo Histamine Provocation Workflow Start Study Start Drug_Admin Dimethindene or Placebo Administration (Oral/IV) Start->Drug_Admin Histamine_Injection Intracutaneous Histamine Injection (Multiple Time Points) Drug_Admin->Histamine_Injection Measure_Response Measure Flare and Wheal Area Histamine_Injection->Measure_Response Measure_Response->Histamine_Injection Repeat at next time point Data_Analysis Data Analysis (Inhibition vs. Time) Measure_Response->Data_Analysis End Study End Data_Analysis->End

Caption: Workflow of the human histamine provocation model for assessing antihistamine efficacy.

In Vitro-In Vivo Correlation (IVIVC)

A direct and linear correlation between in vitro activity and in vivo efficacy is not always straightforward. For Dimethindene, studies have revealed a non-linear relationship between its blood concentration and its pharmacological effect.[5][6][7]

The in vitro studies demonstrate that Dimethindene is a highly potent H1 receptor antagonist, with a Ki value in the nanomolar range.[1] This high affinity translates to a potent functional antagonism, as shown by the high pA2 value in the guinea-pig ileum model.[1]

In vivo, this potent antihistaminic activity is reflected in the strong inhibition of histamine-induced flare and wheal formation in human skin.[5][6][7] However, the duration of the inhibitory effect in vivo (MRT of ~13 hours) is significantly longer than the mean residence time of the drug in the blood (MRT of ~5-8 hours).[5][6][7] This discrepancy suggests that the effect of Dimethindene at the receptor site is more prolonged than what would be predicted from its plasma concentration alone. This could be due to factors such as slow dissociation from the H1 receptor or retention of the drug in the skin tissue.

The in vitro data showing Dimethindene's affinity for muscarinic receptors also has clinical implications, as this can contribute to the anticholinergic side effects, such as dry mouth, sometimes observed with first-generation antihistamines.[1][8]

Comparison with Alternatives

Dimethindene is a first-generation antihistamine. Compared to second-generation antihistamines like loratadine or cetirizine, Dimethindene has a higher propensity to cross the blood-brain barrier, which can lead to sedative effects. However, it is considered atypical for a first-generation H1 antagonist as it only minimally passes across the blood-brain barrier.[9] Its potent topical activity also makes it a viable option for localized allergic reactions in the form of gels and creams.[9][10]

Conclusion

The presented data demonstrates a clear correlation between the in vitro and in vivo pharmacological properties of Dimethindene. Its high in vitro affinity and functional antagonism at the histamine H1 receptor are consistent with its potent antihistaminic effects observed in vivo. The discrepancy between the drug's plasma pharmacokinetics and the duration of its pharmacodynamic effect highlights the complexity of IVIVC and underscores the importance of considering tissue distribution and receptor kinetics when predicting clinical outcomes. This comprehensive comparison provides a valuable resource for researchers and clinicians involved in the study and application of antihistamines.

References

Head-to-Head Clinical Trials of Dimethindene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Dimethindene, a first-generation antihistamine, has been the subject of numerous clinical investigations to ascertain its efficacy and safety in comparison to other topical and systemic antihistamines and corticosteroids for the management of allergic conditions such as allergic rhinitis and pruritus. This guide provides a detailed comparison of Dimethindene with its counterparts, supported by data from head-to-head clinical trials.

Comparative Efficacy and Safety of Intranasal Dimethindene

Intranasal formulations of Dimethindene have been evaluated for the treatment of seasonal allergic rhinitis, with key comparisons made against levocabastine and azelastine.

Dimethindene vs. Levocabastine

A randomized, single-blind, multicenter study involving 100 children under 14 years with seasonal allergic rhinitis compared the efficacy and tolerability of 0.1% Dimethindene nasal spray with 0.05% levocabastine nasal spray over a two-week period. The results indicated a statistically equivalent and therapeutically relevant reduction in total nasal symptom severity scores for both treatments. While Dimethindene showed a numerical superiority in alleviating nasal congestion and certain ocular symptoms like redness and itching, levocabastine was numerically superior for sneezing, rhinorrhea, and nasal itching. Overall, the global physician's assessment favored Dimethindene, with 87.9% of scores being "good" or "excellent" compared to 78.6% for levocabastine. Both treatments were well-tolerated.[1][2]

Dimethindene vs. Azelastine

In a double-blind, randomized, cross-over study, the efficacy of two concentrations of Dimethindene maleate (DMM) nasal spray (0.025% and 0.1%) was compared against placebo and 0.1% azelastine nasal spray in 12 adult volunteers with seasonal allergic rhinitis. The study, conducted in a Vienna Challenge Chamber, found that 0.1% DMM and 0.1% azelastine demonstrated statistically significant and clinically relevant superiority over placebo in reducing nasal symptoms. The onset of anti-obstructive and anti-secretory effects was similar for both active treatments. The 0.025% DMM formulation was not significantly different from placebo. No systemic adverse events were reported for any of the treatments.[3]

Systemic Dimethindene: Comparative Studies

Oral formulations of Dimethindene have been compared with other systemic antihistamines for their effects on psychomotor performance and antihistaminic activity.

Dimethindene vs. Loratadine
Dimethindene vs. Chlorpheniramine

A randomized, crossover study with 60 healthy volunteers compared the antihistaminic activity of 3 mg and 6 mg of Dimethindene maleate with 12 mg of chlorpheniramine maleate and placebo. The efficacy was assessed by measuring the reduction in histamine-induced weal and flare areas. Both doses of Dimethindene and chlorpheniramine significantly reduced weal and flare areas compared to placebo. Notably, 6 mg of Dimethindene produced the maximum reduction in both weal (28.8%) and flare (39.1%) areas and was found to be significantly better than chlorpheniramine in reducing the weal area.[5][6]

Data Summary

Trial Comparator Indication Key Efficacy Outcomes Key Safety/Tolerability Outcomes
Bauer et al.Levocabastine 0.05% nasal spraySeasonal Allergic Rhinitis (Children)Equivalent reduction in total nasal symptom score. Dimethindene numerically superior for nasal congestion and some ocular symptoms.Both well-tolerated.
Horak et al.Azelastine 0.1% nasal spraySeasonal Allergic Rhinitis (Adults)0.1% Dimethindene and Azelastine showed similar and significant superiority over placebo in reducing nasal symptoms.No systemic adverse events reported.
Englisch et al.LoratadinePsychomotor Performance (Healthy Volunteers)No significant differences in psychomotor performance or sedation compared to loratadine or placebo.Not specified in abstract.
Bhatt et al.Chlorpheniramine 12mgHistamine-induced weal and flare (Healthy Volunteers)6mg Dimethindene showed significantly greater reduction in weal area compared to chlorpheniramine.Not specified in abstract.

Experimental Protocols

Dimethindene vs. Levocabastine in Seasonal Allergic Rhinitis
  • Study Design: Randomized, single-blind, reference-controlled, multi-center, parallel-group study.

  • Participants: 100 children under 14 years with acute seasonal allergic rhinitis.

  • Intervention:

    • Dimethindene 0.1% nasal spray: 1 spray (0.14 mg) in each nostril, twice daily.

    • Levocabastine 0.05% nasal spray: 2 sprays (0.10 mg) in each nostril, twice daily.

    • Additional administration was allowed up to 4 times a day if needed.

  • Duration: 2 weeks.

  • Outcome Measures: Change in severity of nasal symptoms (rhinorrhea, itching, sneezing, congestion) and ocular symptoms (lacrimation, itching, red eyes). Global physician's assessment of efficacy.[1][2]

Dimethindene vs. Azelastine in Seasonal Allergic Rhinitis
  • Study Design: Double-blind, randomized, cross-over design with 2-week wash-out periods.

  • Participants: 12 asymptomatic adult volunteers with a history of grass pollen allergy.

  • Intervention: Single doses of:

    • Dimethindene maleate 0.1% nasal spray (total daily dose: 0.56 mg)

    • Dimethindene maleate 0.025% nasal spray (total daily dose: 0.14 mg)

    • Azelastine 0.1% nasal spray (total daily dose: 0.56 mg)

    • Placebo nasal spray

  • Methodology: Subjects were challenged with purified airborne grass pollen in the Vienna Challenge Chamber for a 4-hour period.

  • Outcome Measures: Nasal flow (measured by active anterior rhinomanometry), nasal secretion weight, and subjective nasal symptom scores evaluated by Visual Analog Scale (VAS).[3]

Dimethindene vs. Loratadine on Psychomotor Performance
  • Study Design: Single-blind, randomized, 3-way change-over design.

  • Participants: 18 healthy volunteers.

  • Intervention: Single doses of:

    • Dimethindene maleate sustained-release pellets

    • Loratadine

    • Placebo

  • Methodology: The Oculodynamic Test (ODT) was used, which includes electro-oculography, choice reaction task, and cardiologic parameters under workload. Subjective ratings were collected using visual analogue scales.

  • Outcome Measures: Objective measures of psychomotor performance from the ODT and subjective ratings of wakefulness, sedation, dizziness, performance, effort, and dry mouth.[4]

Dimethindene vs. Chlorpheniramine on Histamine-Induced Weal and Flare
  • Study Design: Randomized, crossover study.

  • Participants: 60 healthy volunteers.

  • Intervention:

    • Dimethindene maleate 3 mg

    • Dimethindene maleate 6 mg

    • Chlorpheniramine maleate 12 mg

    • Placebo

  • Methodology: Histamine-induced weal and flare areas were measured after administration of each treatment.

  • Outcome Measures: Area of weal and flare. Subjective assessment of weal and flare intensities using a 100 mm visual analogue scale.[5][6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Dimethindene and its comparators are primarily mediated through their interaction with histamine H1 receptors and, for some, modulation of inflammatory pathways.

Antihistamine Signaling Pathway

Dimethindene, Levocabastine, Azelastine, Loratadine, and Chlorpheniramine are all H1-receptor antagonists. They competitively inhibit the binding of histamine to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Antihistamine_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor H1 Receptor Histamine->H1Receptor Binds to Gq_11 Gq/11 H1Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, Pruritus, Bronchoconstriction) Ca_PKC->Symptoms Dimethindene Dimethindene & Comparators (H1 Antagonists) Dimethindene->H1Receptor Blocks

Caption: General signaling pathway of H1 antihistamines.

Loratadine's Anti-inflammatory Pathway

Loratadine, in addition to its antihistaminic effects, exhibits anti-inflammatory properties by suppressing the NF-κB and AP-1 signaling pathways.

Loratadine_AntiInflammatory_Pathway cluster_loratadine Loratadine's Action cluster_pathways Signaling Pathways Loratadine Loratadine Syk_Src Syk & Src Loratadine->Syk_Src Inhibits TAK1 TAK1 Loratadine->TAK1 Inhibits NFkB_path NF-κB Pathway Syk_Src->NFkB_path AP1_path AP-1 Pathway TAK1->AP1_path ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) & MMPs NFkB_path->ProInflammatory AP1_path->ProInflammatory

Caption: Loratadine's anti-inflammatory mechanism.

Topical Corticosteroid Signaling Pathway

Topical corticosteroids exert their anti-inflammatory, immunosuppressive, and anti-mitogenic effects through a genomic mechanism involving intracellular glucocorticoid receptors.

Corticosteroid_Pathway Corticosteroid Topical Corticosteroid CellMembrane Cell Membrane GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to Cytoplasm Cytoplasm Complex Steroid-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to DNA DNA (Glucocorticoid Response Elements) Complex->DNA Binds to Transcription Modulation of Gene Transcription DNA->Transcription AntiInflammatory ↑ Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription->AntiInflammatory ProInflammatory ↓ Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->ProInflammatory

Caption: Mechanism of action of topical corticosteroids.

Experimental Workflow Diagrams

Workflow for Nasal Allergen Challenge Study

Nasal_Challenge_Workflow Screening Subject Screening (History of Allergic Rhinitis) Randomization Randomization (Double-blind, Crossover) Screening->Randomization Treatment Treatment Administration (Dimethindene, Azelastine, Placebo) Randomization->Treatment Challenge Allergen Challenge (Vienna Challenge Chamber) Treatment->Challenge Assessment Symptom & Objective Assessment (Nasal Flow, Secretions, VAS) Challenge->Assessment Washout Washout Period (2 weeks) Assessment->Washout Crossover Crossover to Next Treatment Washout->Crossover FinalAnalysis Final Data Analysis Washout->FinalAnalysis After all periods Crossover->Treatment

Caption: Workflow of a nasal allergen challenge trial.

Workflow for Psychomotor Performance Study

Psychomotor_Workflow Recruitment Recruitment of Healthy Volunteers Randomization Randomization (Single-blind, 3-way Crossover) Recruitment->Randomization Dosing Single Dose Administration (Dimethindene, Loratadine, Placebo) Randomization->Dosing Testing Psychomotor & Subjective Testing (ODT, Visual Analogue Scales) Dosing->Testing Washout Washout Period Testing->Washout NextPeriod Crossover to Next Treatment Period Washout->NextPeriod DataAnalysis Data Analysis Washout->DataAnalysis After all periods NextPeriod->Dosing

Caption: Workflow of a psychomotor performance study.

References

Dimethindene Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dimethindene, a first-generation H1-antihistamine, has demonstrated efficacy in the management of various allergic conditions. This guide provides a statistical analysis of its performance, drawing comparisons with other antihistamines and supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Dimethindene's therapeutic potential.

Quantitative Efficacy Data

The following tables summarize the clinical efficacy of Dimethindene and its comparators across different allergic indications.

Allergic Rhinitis

Table 1: Efficacy of Intranasal Dimethindene Maleate (DMM) in Seasonal Allergic Rhinitis (SAR)

Treatment GroupPrimary Outcome MeasureResultp-valueReference
0.1% DMM Nasal SprayTotal Nasal Symptom Score (TNSS)Statistically significant and clinically relevant superiority compared to placebo.[1]< 0.0001[1]
0.1% DMM Nasal SprayNasal SecretionStatistically significant reduction compared to placebo.[1]0.0031[1]
0.1% DMM Nasal SprayRunning NoseStatistically significant reduction compared to placebo.[1]0.0032[1]
0.1% DMM Nasal SpraySneezing StimulusStatistically significant reduction compared to placebo.[1]< 0.0001[1]
0.1% DMM Nasal SprayNasal ItchingStatistically significant reduction compared to placebo.[1]< 0.0001[1]
0.1% DMM Nasal Spray vs. 0.1% Azelastine Nasal SprayNasal Flow and Nasal SecretionSimilar onset of antiobstructive and antisecretory effects.[2]Not specified[2]
0.1% DMM Nasal Spray vs. 0.1% Azelastine Nasal SpraySubjective Nasal Symptom Complex (VAS)Statistically significant and clinically relevant superiority for both vs. placebo.[2]Not specified[2]
0.025% DMM Nasal SprayNasal SymptomsNot significantly different from placebo.[2]Not specified[2]
0.1% DMM Nasal Spray vs. 0.05% Levocabastine Nasal Spray (in children)Total Nasal Symptom Severity ScoreStatistically equivalent and therapeutically relevant symptom reduction.[3]Not specified[3]
Urticaria and Pruritus

Table 2: Efficacy of Dimethindene in Urticaria and Histamine-Induced Skin Reactions

Treatment GroupPrimary Outcome MeasureResultp-valueReference
Oral Dimethindene (3 mg and 6 mg) vs. Oral Chlorpheniramine (12 mg)Histamine-Induced Weal Area Reduction6 mg Dimethindene showed maximum reduction (28.8%) and was significantly better than Chlorpheniramine.[4]< 0.01[4]
Oral Dimethindene (3 mg and 6 mg) vs. Oral Chlorpheniramine (12 mg)Histamine-Induced Flare Area Reduction6 mg Dimethindene showed maximum reduction (39.1%). Both doses of Dimethindene were significantly better than placebo.[4]< 0.001[4]
Topical 0.1% Dimethindene GelItch Threshold to Intracutaneous HistamineIncreased itch threshold compared to placebo.[5]Not specified[5]
Topical 0.1% Dimethindene GelWeal Thickness Reduction (120 min post-treatment)Significant reduction in weal thickness.[5]Not specified[5]
Oral Dimethindene Retard vs. HC20-511 (in Chronic Urticaria)Pruritus, Erythema, and PapulesHC20-511 had a better and faster effect.[6]Not specified[6]
Insect Bites

Table 3: Efficacy of Topical Dimethindene Maleate (DMM) Gel for Insect Bites

Treatment GroupPrimary Outcome MeasureResultp-valueReference
DMM GelRelief from Itching within 30 min (First Event)88% of patients relieved.[7]< 0.01 (vs. Placebo)[7]
Placebo GelRelief from Itching within 30 min (First Event)64% of patients relieved.[7]< 0.01 (vs. DMM)[7]
DMM GelRelief from Itching (All Events)84% of cases relieved.[7]< 0.01 (vs. Placebo)[7]
Placebo GelRelief from Itching (All Events)66% of cases relieved.[7]< 0.01 (vs. DMM)[7]
DMM Gel vs. Benzydamine Hydrochloride GelReduction of Mosquito Bite ReactionComparable effects.[8][9]Not specified[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Study on Intranasal Dimethindene for Seasonal Allergic Rhinitis
  • Study Design: A double-blind, randomized, placebo-controlled, cross-over trial.[1]

  • Participants: 36 asymptomatic adult patients with a history of seasonal allergic rhinitis to grass pollen, confirmed by positive case history, skin prick test, and nasal provocation test.[1]

  • Intervention:

    • Dimethindene maleate 0.1% nasal spray (0.14 mg per puff).

    • Placebo nasal spray.

  • Procedure:

    • A single dose (1 puff in each nostril) was administered in the evening and again the next morning, 15 minutes before allergen provocation.[1]

    • Patients were challenged with purified airborne grass pollen in the Vienna Challenge Chamber for 4 hours.[1]

    • A 2-week wash-out period was implemented between treatment phases.[1]

  • Outcome Measures:

    • Primary: Total Nasal Symptom Score (TNSS), including running nose, sneezing stimulus, and nasal itching.[1]

    • Secondary: Nasal secretion, and ocular symptoms.[1]

  • Data Analysis: Statistical analysis was performed with a priori sequentially ordered tests to maintain a 5% level of significance.[1]

Comparative Study of Oral Dimethindene and Chlorpheniramine
  • Study Design: A randomized, crossover study.[4]

  • Participants: 60 healthy volunteers.[4]

  • Intervention:

    • Dimethindene maleate (3 mg and 6 mg).

    • Chlorpheniramine maleate (12 mg).

    • Placebo.

  • Procedure:

    • A 2 µg histamine-induced weal and flare was induced.

    • The areas of the weal and flare were measured to assess antihistaminic activity.[4]

  • Outcome Measures:

    • Reduction in weal area.

    • Reduction in flare area.

  • Data Analysis: Statistical significance was determined using appropriate comparative tests.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dimethindene and a typical experimental workflow for its evaluation.

Dimethindene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq Gq protein H1R->Gq Activates Dimethindene Dimethindene Dimethindene->H1R Blocks PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to Inflammation Pro-inflammatory Cytokine Expression NFkB_activation->Inflammation Promotes

Dimethindene's Mechanism of Action as an H1-Antihistamine.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Blinding cluster_intervention Phase 3: Intervention cluster_assessment Phase 4: Efficacy & Safety Assessment cluster_analysis Phase 5: Data Analysis Patient_Recruitment Patient Recruitment (e.g., SAR patients) Inclusion_Criteria Inclusion Criteria Check (e.g., Positive Skin Prick Test) Patient_Recruitment->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomization (e.g., Cross-over Design) Informed_Consent->Randomization Blinding Double-Blinding of Investigators & Patients Randomization->Blinding Treatment_A Treatment Group A (e.g., Dimethindene Nasal Spray) Blinding->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Comparator) Blinding->Treatment_B Washout Washout Period (for Cross-over studies) Treatment_A->Washout Provocation_Test Allergen Provocation (e.g., Vienna Challenge Chamber) Treatment_A->Provocation_Test Adverse_Events Adverse Event Monitoring Treatment_A->Adverse_Events Treatment_B->Washout Treatment_B->Provocation_Test Treatment_B->Adverse_Events Washout->Treatment_A Crossover Washout->Treatment_B Crossover Symptom_Scores Symptom Score Recording (e.g., TNSS, VAS) Provocation_Test->Symptom_Scores Objective_Measures Objective Measurements (e.g., Nasal Flow) Provocation_Test->Objective_Measures Data_Collection Data Collection & Compilation Symptom_Scores->Data_Collection Objective_Measures->Data_Collection Adverse_Events->Data_Collection Statistical_Analysis Statistical Analysis (e.g., p-value calculation) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

A Typical Clinical Trial Workflow for Evaluating Dimethindene.

References

A Researcher's Guide to Validating Antibody Specificity for Dimethindene Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accuracy and reliability of immunoassays are paramount. When developing an immunoassay for a small molecule like Dimethindene, a first-generation antihistamine, ensuring the specificity of the antibody is a critical step to prevent erroneous quantification due to cross-reactivity with structurally similar compounds. This guide provides a comprehensive overview of the experimental protocols and data presentation necessary to validate antibody specificity for Dimethindene immunoassays, ensuring data integrity and confidence in results.

The Importance of Antibody Specificity in Dimethindene Immunoassays

Experimental Protocol: Validating Antibody Specificity using Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and suitable format for the detection of small molecules like Dimethindene.[3][4] This method relies on the competition between the Dimethindene in a sample and a labeled Dimethindene conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of Dimethindene in the sample.

Materials:

  • Anti-Dimethindene Antibody

  • Dimethindene standard

  • Potential cross-reactants (see Table 1 for examples)

  • Dimethindene-Enzyme (e.g., HRP) conjugate

  • ELISA plates pre-coated with a capture antibody (e.g., anti-species IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the Dimethindene standard and each potential cross-reactant.

  • Antibody Incubation: Add a fixed concentration of the anti-Dimethindene antibody to each well of the ELISA plate.

  • Competitive Reaction: Add the Dimethindene standard or potential cross-reactant dilutions to the wells. Incubate to allow for binding to the antibody.

  • Addition of Conjugate: Add a fixed concentration of the Dimethindene-enzyme conjugate to each well. The conjugate will bind to the antibody molecules that are not already occupied by Dimethindene or a cross-reactant.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Presentation: Quantifying Cross-Reactivity

The specificity of the antibody is determined by its cross-reactivity with other compounds. Cross-reactivity is typically expressed as a percentage and is calculated using the concentrations of Dimethindene and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Dimethindene / IC50 of Cross-Reactant) x 100

The results should be summarized in a clear and structured table.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Dimethindene N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine Value100
6-hydroxydimethindeneMetabolite of Dimethindene where a hydroxyl group is added to the indene ring.[5][6]ValueCalculated Value
N-desmethyldimethindeneMetabolite of Dimethindene where one methyl group is removed from the dimethylamino group.[6]ValueCalculated Value
Dimethindene N-oxideMetabolite of Dimethindene where the dimethylamino group is oxidized.[6]ValueCalculated Value
PheniramineAn antihistamine with a similar pyridine and dimethylaminoethyl side chain.ValueCalculated Value
BrompheniramineA halogenated derivative of pheniramine.ValueCalculated Value
ChlorpheniramineA halogenated derivative of pheniramine.ValueCalculated Value
Diethyl benzylmalonateA precursor in the synthesis of Dimethindene.[7]ValueCalculated Value
2-(Dimethylamino)ethyl chlorideA reactant in the synthesis of Dimethindene.[7]ValueCalculated Value

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Dimethindene Antibody. The IC50 values would be determined experimentally. The chemical structures are described based on available chemical information.

Visualization of the Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the process of validating antibody specificity.

Antibody_Specificity_Workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Reagents Prepare Reagents: - Dimethindene Standard - Potential Cross-Reactants - Anti-Dimethindene Ab - Dimethindene-Enzyme Conjugate Plate_Prep Coat Plate with Capture Antibody Add_Ab Add Anti-Dimethindene Antibody Plate_Prep->Add_Ab Add_Sample Add Dimethindene Standard or Cross-Reactant Add_Ab->Add_Sample Add_Conjugate Add Dimethindene-Enzyme Conjugate Add_Sample->Add_Conjugate Wash1 Wash Add_Conjugate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read_Plate Read Absorbance Stop->Read_Plate Calc_IC50 Calculate IC50 Values Read_Plate->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR DataTable Summarize in Data Table Calc_CR->DataTable

Figure 1: Experimental workflow for validating the specificity of an anti-Dimethindene antibody using a competitive ELISA.

Conclusion

Validating the specificity of an antibody for a Dimethindene immunoassay is a crucial process that underpins the reliability of the assay. By following a systematic experimental protocol, such as the competitive ELISA detailed here, and presenting the cross-reactivity data in a clear and quantitative manner, researchers can ensure the integrity of their findings. This guide provides a foundational framework for these essential validation studies, enabling the development of robust and specific immunoassays for Dimethindene and other small molecules.

References

A Comparative Analysis of the Sedative Profiles of Dimethindene and Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the sedative effects of the first-generation antihistamine, Dimethindene, and the second-generation antihistamine, Fexofenadine. By examining quantitative data from various experimental methodologies, this document aims to offer an objective assessment of their central nervous system (CNS) effects to inform research and drug development.

Executive Summary

Dimethindene, a first-generation H1 antagonist, is associated with some sedative effects, although modern formulations may mitigate this. In contrast, Fexofenadine, a second-generation agent, is widely recognized for its non-sedating profile. This is largely attributed to its limited ability to cross the blood-brain barrier and subsequent low occupancy of central histamine H1 receptors. This guide will delve into the experimental evidence supporting these profiles.

Mechanism of Sedation in Antihistamines

The sedative effects of antihistamines are primarily mediated by their antagonism of histamine H1 receptors in the central nervous system. Histaminergic neurons in the brain play a crucial role in maintaining wakefulness. When an antihistamine crosses the blood-brain barrier and binds to these H1 receptors, it inhibits the arousal-promoting effects of histamine, leading to drowsiness and impaired cognitive and psychomotor functions. The degree of sedation is largely dependent on the drug's ability to penetrate the CNS and its affinity for brain H1 receptors.

cluster_BloodBrainBarrier Blood-Brain Barrier cluster_Bloodstream Bloodstream cluster_CNS Central Nervous System Antihistamine_Blood Antihistamine H1_Receptor Histamine H1 Receptor Antihistamine_Blood->H1_Receptor Crosses BBB Histaminergic_Neuron Histaminergic Neuron H1_Receptor->Histaminergic_Neuron Antagonizes Sedation Sedation H1_Receptor->Sedation Induces Wakefulness Wakefulness Histaminergic_Neuron->Wakefulness Promotes

Figure 1: Signaling pathway of antihistamine-induced sedation.

Quantitative Comparison of Sedative Effects

The sedative potential of Dimethindene and Fexofenadine has been assessed through various objective and subjective measures.

Table 1: Brain Histamine H1 Receptor Occupancy (H1RO)

Brain H1RO, measured by Positron Emission Tomography (PET), is a direct indicator of an antihistamine's potential to cause central side effects.

AntihistamineDoseBrain H1RO (%)Study Reference
Fexofenadine 60 mg-8.0%Hiraoka et al.[1][2]
120 mg-0.1%Tashiro et al.[3]
Dimethindene N/AData not availableN/A

Note: Negative H1RO values for Fexofenadine are within the range of test-retest variability and indicate negligible receptor occupancy.

Table 2: Psychomotor and Cognitive Function Tests

These tests objectively measure the impact of antihistamines on functions like reaction time, coordination, and alertness.

AntihistamineTestResults Compared to PlaceboStudy Reference
Dimethindene Oculodynamic Test (ODT)No relevant differencesSchaffler et al.[4]
Daytime Sleep LatencyReduced with (-)-dimethindene enantiomerNicholson et al.[5]
Fexofenadine Critical Flicker Fusion, Choice Reaction TimeNo statistically significant differenceHindmarch et al.[6]
Psychomotor Tests (Simple and Choice Reaction Time, Visual Discrimination)Not significantly differentTashiro et al.[3]
Perceptual Speed Test, Benton Visual Retention Test, Finger Tapping TestNo significant effectSaxena et al.[7]
Table 3: Subjective Sedation Scores

Subjective measures, such as the Visual Analogue Scale (VAS) and the Stanford Sleepiness Scale (SSS), quantify a person's self-reported feelings of drowsiness.

AntihistamineTestResults Compared to PlaceboStudy Reference
Dimethindene Visual Analogue Scale (VAS)No relevant differencesSchaffler et al.[4][8]
Fexofenadine Stanford Sleepiness Scale (SSS)Not significantly differentTashiro et al.[3]
Line Analogue Rating Scale (LARS)No statistically significant differenceHindmarch et al.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Positron Emission Tomography (PET) for H1 Receptor Occupancy

Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine.

Protocol:

  • Radioligand: [11C]doxepin, a PET tracer with high affinity for H1 receptors, is administered intravenously.

  • Imaging: PET scans are performed to measure the baseline binding potential of the radioligand to H1 receptors.

  • Drug Administration: A single oral dose of the antihistamine (or placebo) is administered.

  • Post-dose Imaging: PET scans are repeated at the time of expected peak plasma concentration of the drug.

  • Calculation of H1RO: The reduction in [11C]doxepin binding after drug administration, compared to baseline, is used to calculate the percentage of H1 receptor occupancy.

cluster_Workflow PET H1RO Experimental Workflow Start Subject Recruitment Baseline_PET Baseline PET Scan with [11C]doxepin Start->Baseline_PET Drug_Admin Administer Antihistamine or Placebo Baseline_PET->Drug_Admin Post_Dose_PET Post-Dose PET Scan Drug_Admin->Post_Dose_PET Data_Analysis Calculate H1RO Post_Dose_PET->Data_Analysis End Results Data_Analysis->End

Figure 2: Experimental workflow for PET H1 receptor occupancy studies.

Oculodynamic Test (ODT)

Objective: To assess the effects of a drug on CNS functions related to vigilance and psychomotor performance by measuring eye movements and reaction times.

Protocol:

  • Task: Subjects perform a choice reaction task presented on a screen.

  • Electro-oculography (EOG): Eye movements, such as saccadic velocity and latency, are recorded using electrodes placed around the eyes.

  • Cardiological Parameters: Heart rate and other cardiovascular measures are monitored to assess workload.

  • Data Analysis: Changes in reaction time and EOG parameters after drug administration are compared to baseline and placebo.

Multiple Sleep Latency Test (MSLT)

Objective: To objectively measure the degree of daytime sleepiness.

Protocol:

  • Nocturnal Polysomnography: A full-night sleep study is conducted prior to the MSLT to ensure adequate sleep.

  • Nap Opportunities: The subject is given five opportunities to nap at 2-hour intervals throughout the day in a quiet, dark room.

  • Sleep Onset Measurement: The time taken to fall asleep (sleep latency) is measured using polysomnography.

  • Data Analysis: The mean sleep latency across the five naps is calculated. A shorter mean sleep latency indicates a higher degree of sleepiness.[9][10]

Discussion and Conclusion

The available evidence strongly supports the classification of Fexofenadine as a non-sedating antihistamine.[11] PET scan data unequivocally demonstrate its inability to occupy brain H1 receptors to a significant extent, which is consistent with its performance in a wide range of psychomotor and cognitive tests where it is indistinguishable from placebo.[3][6][12]

The sedative profile of Dimethindene is more nuanced. While it is a first-generation antihistamine, studies on its sustained-release formulation suggest a low sedative potential, with performance on the Oculodynamic Test and subjective VAS scores being comparable to placebo and the non-sedating second-generation antihistamine, loratadine.[4][8] However, a study on its enantiomers indicated that (-)-dimethindene can reduce daytime sleep latency, suggesting some CNS effects.[5]

A significant gap in the current literature is the absence of direct, head-to-head comparative studies between Dimethindene and Fexofenadine, particularly those employing PET imaging to assess brain H1 receptor occupancy for Dimethindene. Such studies would be invaluable for a definitive comparison of their sedative potentials.

Based on the current data, Fexofenadine exhibits a superior safety profile concerning CNS-related side effects. For individuals in safety-critical professions or those who need to remain alert, Fexofenadine is the preferable option. While modern formulations of Dimethindene appear to have a reduced sedative effect, the potential for some CNS impairment, as suggested by the study on its enantiomers, cannot be entirely dismissed without further investigation. Future research should focus on direct comparative trials to provide a more complete picture of the relative sedative effects of these two compounds.

References

Safety Operating Guide

Proper Disposal Procedures for (+-)-Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (+-)-Dimethindene, as with any laboratory chemical or pharmaceutical compound, is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and pose health risks.[1] This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a laboratory or research setting.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, it is essential to understand its associated hazards.

  • Classification: this compound maleate is classified as harmful if swallowed.[2][3] It may also be harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, mucous membranes, respiratory tract, and skin.[4]

  • Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects.[2][3] Therefore, it must be prevented from entering drains or water courses.[3][5]

Toxicological Data Summary:

Route of AdministrationOrganismLD50 Value
Oral (ORL)Rat618 mg/kg
Intravenous (IVN)Rat26,800 µg/kg
Intravenous (IVN)Dog50 mg/kg
Oral (ORL)Guinea Pig888 mg/kg
Source: Registry of Toxic Effects of Chemical Substances (RTECS) Data[4]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to minimize exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

  • Hand Protection: Use chemical-impermeable protective gloves.[6]

  • Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[4] For significant spill cleanup, impervious clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[3][6]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste.[5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][7]

Step 1: Waste Characterization and Segregation

  • Determine if the this compound waste is considered hazardous under RCRA. While not specifically listed, its toxicity may require it to be managed as hazardous waste. It is best practice to manage it as such to ensure compliance.

  • Segregate this compound waste from other waste streams. Use a designated, properly labeled, and sealed container. For RCRA hazardous pharmaceutical waste, a black container is often used.

Step 2: Preparing for Disposal

  • Solid Waste: For pure, unused this compound, ensure it is in a securely sealed container.

  • Liquid Waste (Solutions): Do not dispose of liquid waste containing this compound down the drain.[7][8] This practice is explicitly banned for hazardous waste pharmaceuticals in healthcare facilities under EPA Subpart P.[7][8] Absorb liquid waste with a non-reactive absorbent material like diatomite or universal binders.[3][5]

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, empty vials) should be collected in the same designated hazardous waste container.

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[3][6]

  • Ensure adequate ventilation.[3][6]

  • Wearing full PPE, cover the spill with a suitable absorbent material.[4]

  • Using non-sparking tools, carefully sweep up the absorbed material and place it into a designated, sealable container for hazardous waste.[4][6]

  • Collect the spillage for proper disposal.[3][6]

  • Decontaminate the spill site. A 10% caustic solution has been suggested for this purpose, followed by ventilating the area until disposal is complete.[4]

Step 4: Final Disposal

  • The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration conducted by a licensed waste disposal contractor.[7]

  • Arrange for a certified hazardous waste management company to collect and dispose of the waste container.

  • Ensure all disposal activities are conducted in accordance with prevailing country, federal, state, and local regulations.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated Debris) start->assess solid_waste Solid Waste (Unused chemical) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid debris Contaminated Debris (PPE, Glassware, etc.) assess->debris Debris containerize Place in Labeled, Sealed Hazardous Waste Container (e.g., Black Container) solid_waste->containerize absorb Absorb with Inert Material (e.g., Diatomite) liquid_waste->absorb debris->containerize absorb->containerize store Store Securely for Pickup containerize->store disposal Dispose via Licensed Hazardous Waste Contractor (Incineration) store->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling (+-)-Dimethindene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (+-)-Dimethindene, including operational and disposal plans.

Operational Plan: Handling this compound

When working with this compound, it is crucial to adhere to the following procedures to minimize exposure and ensure a safe laboratory environment. The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance.[1][2]

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • For procedures that may generate dust or aerosols, use a chemical fume hood with an independent air supply.[1]

  • Ensure a safety shower and eye wash station are readily accessible in the laboratory.[1][4]

2. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment at all times. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and impervious laboratory clothing.[3][4][5] (See Table 1 for a detailed summary).

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Do not inhale dust or aerosols.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3][6][7]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3]

4. Spill and Emergency Procedures:

  • Spill: In the event of a spill, evacuate the area.[4][5] Wear appropriate PPE, cover the spill with a suitable absorbent material, and collect it using non-sparking tools into a designated container for disposal.[1] Decontaminate the spill site.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][5] Seek prompt medical attention.[4][5]

  • Skin Contact: Wash the affected area with large amounts of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5] Call a physician or poison control center immediately.[1][4][5]

Disposal Plan: this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including unused compounds and contaminated PPE, should be collected in a designated, labeled, and sealed container.

  • Dispose of the substance and contaminated materials in accordance with all applicable country, federal, state, and local environmental regulations.[7]

  • It is recommended to contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance on disposal procedures.[1]

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[3][4][5]Protects against splashes, dust, and aerosols.
Skin Protection Chemical-resistant gloves (inspect before use).[3][4][5] Impervious clothing or a lab coat.[4][5]Prevents skin contact and absorption.
Respiratory Protection A suitable respirator should be used when dust or aerosols are generated or if exposure limits are exceeded.[3][4][5]Prevents inhalation of the compound.

Experimental Protocols

While this document does not cite specific experiments, any protocol involving this compound should incorporate the handling and disposal procedures outlined above. Researchers must perform a risk assessment for their specific experimental setup to determine if additional safety measures are required.

Mandatory Visualization

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area / Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Prepare this compound prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_ppe Doff and Segregate Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_waste Collect Waste in Labeled, Sealed Container cleanup_ppe->disposal_waste disposal_contact Contact EHS for Waste Pickup disposal_waste->disposal_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Dimethindene
Reactant of Route 2
(+-)-Dimethindene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.